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  • Product: N-(hydroxymethyl)nonanamide
  • CAS: 130535-83-0

Core Science & Biosynthesis

Foundational

N-(Hydroxymethyl)nonanamide: A Technical Guide for Drug Discovery and Development

Disclaimer: The following guide on N-(hydroxymethyl)nonanamide (CAS 130535-83-0) is compiled from publicly available data and inferences drawn from structurally related compounds due to the limited specific research on t...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide on N-(hydroxymethyl)nonanamide (CAS 130535-83-0) is compiled from publicly available data and inferences drawn from structurally related compounds due to the limited specific research on this molecule. All information should be verified through independent experimental validation.

Introduction: Unveiling a Molecule of Latent Potential

N-(hydroxymethyl)nonanamide is a chemical entity situated at the intersection of fatty acid amides and N-methylol compounds. While specific, in-depth research on this particular molecule is not extensively available in public literature, its structural motifs suggest a range of potential applications, from a synthon in organic chemistry to a bioactive agent in drug discovery. This technical guide aims to provide a comprehensive overview of N-(hydroxymethyl)nonanamide, leveraging data from its constituent chemical classes to infer its properties, potential synthesis, and prospective applications for researchers, scientists, and drug development professionals.

The core structure combines a nine-carbon aliphatic chain (nonanamide) with a reactive hydroxymethyl group attached to the amide nitrogen. This unique combination imparts both lipophilic characteristics, typical of fatty acid derivatives, and the potential for covalent modification and cross-linking, characteristic of N-methylol compounds.

Physicochemical Properties: A Data-Driven Profile

Quantitative data for N-(hydroxymethylene)nonanamide is sparse. The most reliable information is available from chemical databases, which provide computed properties.

PropertyValueSource
CAS Number 130535-83-0[1][2]
Molecular Formula C₁₀H₂₁NO₂[1][2]
Molecular Weight 187.28 g/mol [1]
IUPAC Name N-(hydroxymethyl)nonanamide[1]
SMILES CCCCCCCCC(=O)NCO[1]
Predicted LogP 2.5[1]
Predicted Hydrogen Bond Donors 2[1]
Predicted Hydrogen Bond Acceptors 2[1]

Synthesis and Characterization: A Proposed Methodological Framework

Proposed Synthesis Workflow

Synthesis_Workflow Nonanamide Nonanamide Reaction Reaction Vessel (Aqueous-Alcoholic Medium) Nonanamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Heating Gentle Heating Reaction->Heating Product N-(hydroxymethyl)nonanamide Heating->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Proposed synthesis workflow for N-(hydroxymethyl)nonanamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on a similar synthesis of N-(hydroxymethylene)thioamides and should be optimized for N-(hydroxymethyl)nonanamide.[3]

  • Reaction Setup: In a round-bottom flask, suspend 1.0 mmol of nonanamide in 5-10 mL of an aqueous ethanol solution.

  • Reagent Addition: Add a molar excess (e.g., 5-10 equivalents) of aqueous formaldehyde (37% solution) to the suspension.

  • Reaction Conditions: Gently heat the reaction mixture with stirring. The temperature and reaction time will need to be empirically determined, but a starting point could be 50-60°C for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then to 0-4°C to induce precipitation of the product. The solid product is collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the hydroxymethyl group and the integrity of the nonanamide backbone.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and hydroxyl functional groups.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Potential Biological Activities and Therapeutic Applications: An Extrapolation from Related Compounds

Direct evidence of the biological activity of N-(hydroxymethyl)nonanamide is absent from the scientific literature. However, by examining the activities of related long-chain fatty acid amides and N-hydroxyamide derivatives, we can hypothesize potential areas of interest for future research.

Inferred Biological Activity Landscape

Biological_Activity cluster_potential_activities Potential Biological Activities NHN N-(hydroxymethyl)nonanamide Antimicrobial Antimicrobial NHN->Antimicrobial inferred from AntiInflammatory Anti-inflammatory NHN->AntiInflammatory inferred from Anticancer Anticancer NHN->Anticancer inferred from EnzymeInhibition Enzyme Inhibition (e.g., LpxC) NHN->EnzymeInhibition inferred from LCA Long-Chain Amides LCA->Antimicrobial LCA->AntiInflammatory NHA N-Hydroxy Amides NHA->Anticancer NHA->EnzymeInhibition

Caption: Inferred potential biological activities of N-(hydroxymethyl)nonanamide based on related compound classes.

  • Antimicrobial Activity: Fatty acid amides and their derivatives have been reported to possess antimicrobial properties. The long alkyl chain of N-(hydroxymethyl)nonanamide could facilitate its interaction with and disruption of microbial cell membranes. Furthermore, N-hydroxyamide derivatives have been investigated as inhibitors of the bacterial enzyme LpxC, which is essential for the biosynthesis of lipopolysaccharide in Gram-negative bacteria.[4]

  • Anti-inflammatory Effects: Certain fatty acid derivatives are known to have anti-inflammatory properties.[5] The potential for N-(hydroxymethyl)nonanamide to modulate inflammatory pathways warrants investigation.

  • Anticancer Potential: N-hydroxyamide derivatives are a well-known class of histone deacetylase (HDAC) inhibitors, which have emerged as a promising class of anticancer agents. While N-(hydroxymethyl)nonanamide is not a classic hydroxamic acid, its structural similarity to some N-hydroxyamide compounds suggests that it could be explored for antiproliferative activity.

Potential Industrial and Material Science Applications

Beyond the pharmaceutical realm, the physicochemical properties of N-(hydroxymethyl)nonanamide suggest its utility in other industrial applications.

  • Lubricants and Slip Agents: Fatty amides are widely used as lubricants and slip agents in the plastics and rubber industries due to their ability to reduce friction.[6] The long hydrocarbon tail of N-(hydroxymethyl)nonanamide would contribute to this property.

  • Surfactants and Emulsifiers: The amphiphilic nature of this molecule, with a hydrophobic alkyl chain and a hydrophilic hydroxymethyl-amide headgroup, suggests its potential as a surfactant or emulsifying agent.

  • Cross-linking and Resin Formulation: The N-hydroxymethyl group is a reactive moiety that can undergo condensation reactions, particularly under acidic conditions or at elevated temperatures. This makes N-(hydroxymethyl)nonanamide a potential cross-linking agent for various polymers and resins, for instance, in the formulation of coatings, adhesives, and textiles.[7]

Future Directions and Research Imperatives

The technical landscape for N-(hydroxymethyl)nonanamide is largely uncharted territory, presenting a fertile ground for novel research and development. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization data (NMR, IR, MS, and elemental analysis), is the first critical step.

  • Biological Screening: A broad-based biological screening of N-(hydroxymethyl)nonanamide against a panel of microbial strains, cancer cell lines, and inflammatory markers would provide the first direct evidence of its bioactivity.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action.

  • Material Science Applications: A systematic evaluation of its properties as a lubricant, surfactant, or cross-linking agent in various material formulations could unlock its industrial potential.

Conclusion

N-(hydroxymethyl)nonanamide (CAS 130535-83-0) represents a molecule with significant untapped potential. While direct experimental data is currently scarce, a comprehensive analysis of its structural analogues provides a compelling rationale for its further investigation. Its unique combination of a fatty amide backbone and a reactive N-hydroxymethyl group positions it as a promising candidate for a diverse range of applications, from novel therapeutics to advanced materials. This guide serves as a foundational resource to stimulate and guide future research into this intriguing chemical entity.

References

A comprehensive list of references will be compiled upon the availability of more specific literature. The inferences in this guide are based on general principles of organic chemistry and the known properties of the following classes of compounds:

  • N-(hydroxymethylene)thioamides: For synthetic methodology.[3]

  • Fatty Acid Amides: For potential industrial applications and general biological properties.[6]

  • N-Hydroxyamide Derivatives: For potential therapeutic applications, particularly as enzyme inhibitors.[4][8]

  • Long-Chain Fatty Acid Derivatives: For potential anti-inflammatory and antimicrobial activities.[5]

  • N-Methylol Compounds: For cross-linking and resin applications.[7]

Sources

Exploratory

N-(Hydroxymethyl)nonanamide: A Comprehensive Technical Guide

Abstract This technical guide provides a detailed overview of N-(hydroxymethyl)nonanamide, a fatty acid amide with potential applications in various scientific fields, including drug development. This document covers its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed overview of N-(hydroxymethyl)nonanamide, a fatty acid amide with potential applications in various scientific fields, including drug development. This document covers its chemical identity, structural characteristics, physicochemical properties, a probable synthesis pathway, and expected analytical signatures. Furthermore, it explores potential applications, particularly in pharmacology as a prodrug, and discusses the safety and handling considerations based on related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this molecule.

Introduction: The Emerging Interest in N-Hydroxymethylated Amides

N-(hydroxymethyl)nonanamide belongs to the class of N-hydroxymethylated amides, which are characterized by a hydroxymethyl group attached to the nitrogen atom of an amide. While extensive research exists for short-chain N-hydroxymethylated compounds, particularly in polymer chemistry, the exploration of their long-chain fatty amide counterparts is an emerging area of interest. These molecules present a unique combination of a lipophilic fatty acid tail and a reactive hydroxymethyl group, suggesting potential roles as chemical intermediates, in material science, and notably, in drug design as prodrug moieties. The hydroxymethyl group can impart transient hydrophilicity and act as a handle for further chemical modifications or controlled release of the parent amide.

This guide aims to consolidate the available information on N-(hydroxymethyl)nonanamide, providing a foundational resource for its synthesis, characterization, and potential applications. Due to the limited availability of direct experimental data for this specific molecule, this document will also draw logical inferences from closely related long-chain amides and N-hydroxymethylated compounds to present a comprehensive and scientifically grounded overview.

Chemical Identity and Molecular Structure

IUPAC Name and Other Identifiers
  • Systematic IUPAC Name: N-(hydroxymethyl)nonanamide[1]

  • CAS Number: 130535-83-0[1]

  • Molecular Formula: C₁₀H₂₁NO₂[1]

  • Molecular Weight: 187.28 g/mol [1]

  • Synonyms: N-hydroxymethylpelargonamide[1]

Molecular Structure

The molecular structure of N-(hydroxymethyl)nonanamide consists of a nine-carbon aliphatic chain (nonanoyl group) attached to an amide nitrogen, which is further substituted with a hydroxymethyl group (-CH₂OH).

Caption: 2D Chemical Structure of N-(hydroxymethyl)nonanamide.

The presence of the long alkyl chain renders the molecule largely nonpolar, while the amide and hydroxymethyl groups introduce polarity and hydrogen bonding capabilities.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 187.28 g/mol PubChem[1]
XLogP3-AA 2.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 8PubChem[1]
Exact Mass 187.157228913 DaPubChem[1]
Topological Polar Surface Area 49.3 ŲPubChem[1]

Based on its structure and the properties of similar long-chain amides, N-(hydroxymethyl)nonanamide is expected to be a solid at room temperature with limited solubility in water but good solubility in polar organic solvents.

Synthesis of N-(hydroxymethyl)nonanamide: A Probable Pathway

A specific, validated protocol for the synthesis of N-(hydroxymethyl)nonanamide is not extensively documented. However, a highly probable and established method for the N-hydroxymethylation of amides involves the reaction of the corresponding primary amide with formaldehyde.[2] This reaction is typically carried out under mild conditions.

Proposed Reaction Scheme

G cluster_0 Reactants cluster_1 Product Nonanamide Nonanamide N-(hydroxymethyl)nonanamide N-(hydroxymethyl)nonanamide Nonanamide->N-(hydroxymethyl)nonanamide + Formaldehyde Formaldehyde Formaldehyde

Caption: Proposed synthesis of N-(hydroxymethyl)nonanamide.

General Experimental Protocol (Inferred)

This protocol is based on general procedures for the N-hydroxymethylation of amides and thioamides.[2]

  • Dissolution: Nonanamide (1 equivalent) is dissolved in a suitable solvent, such as an alcohol (e.g., ethanol).

  • Addition of Formaldehyde: An aqueous solution of formaldehyde (e.g., 37% in water, in excess) is added to the nonanamide solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution. The solid product is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone or an alcohol, to yield pure N-(hydroxymethyl)nonanamide.

Causality of Experimental Choices:

  • The use of an alcohol as a solvent is to ensure the solubility of the starting nonanamide.

  • An excess of formaldehyde is often used to drive the reaction to completion.

  • Mild reaction conditions (room temperature or gentle heating) are generally sufficient for this type of reaction and help to minimize side reactions.

  • Recrystallization is a standard and effective method for purifying solid organic compounds.

Analytical Characterization: Expected Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of N-(hydroxymethyl)nonanamide is expected to show characteristic absorption bands for the amide and hydroxyl functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Mode
O-H (hydroxyl) 3550 - 3200 (broad)Stretching
N-H (amide) ~3300Stretching
C-H (alkyl) 2950 - 2850Stretching
C=O (amide I band) 1690 - 1630Stretching
N-H (amide II band) ~1550Bending
C-O (hydroxyl) ~1050Stretching

The broadness of the O-H stretch is due to hydrogen bonding. The amide I and II bands are characteristic of secondary amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity.

  • Alkyl Chain (CH₃ and CH₂): A complex multiplet region between approximately 0.8 and 2.2 ppm. The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm.

  • -CH₂-C=O: A triplet around 2.2 ppm.

  • N-H: A broad singlet that can appear over a wide range (typically 5-8 ppm), and its position is solvent-dependent.

  • -N-CH₂-OH: A doublet around 4.5-5.5 ppm.

  • -OH: A broad singlet whose chemical shift is highly variable and dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

  • Alkyl Chain: Multiple signals in the range of 14-40 ppm.

  • -CH₂-C=O: A signal around 36 ppm.

  • -N-CH₂-OH: A signal around 60-70 ppm.

  • C=O (amide): A signal in the downfield region, around 170-175 ppm.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺) at m/z = 187. Fragmentation patterns would be expected to involve cleavage of the alkyl chain and the bonds adjacent to the amide group. A common fragmentation for amides is the cleavage of the N-CO bond.

Potential Applications in Drug Development

N-Hydroxymethyl Amides as Prodrugs

A key area of interest for N-(hydroxymethyl)nonanamide in pharmacology is its potential as a prodrug. N-hydroxymethylated compounds can be designed to be stable under normal physiological conditions but can release the parent bioactive molecule (in this case, nonanamide) and formaldehyde under specific conditions, such as enzymatic action or a change in pH.[3] This strategy can be employed to:

  • Improve Bioavailability: The hydroxymethyl group can temporarily increase the hydrophilicity of a lipophilic drug, potentially improving its absorption and distribution.

  • Controlled Release: The release of the active drug can be targeted to specific tissues or organs where certain enzymes are present.

  • Combined Therapeutic Effects: In some cases, the released formaldehyde may also exhibit therapeutic effects, such as antimicrobial activity.[4] For instance, 1-methyl-N'-(hydroxymethyl)nicotinamide has been proposed as a candidate for a drug with combined anti-inflammatory and anti-bacterial properties.[4]

G Prodrug N-(hydroxymethyl)nonanamide (Inactive Prodrug) Activation Enzymatic or Chemical Activation Prodrug->Activation ActiveDrug Nonanamide (Active Drug) Byproduct Formaldehyde Activation->ActiveDrug Activation->Byproduct

Caption: Prodrug activation of N-(hydroxymethyl)nonanamide.

Role of the Fatty Acid Moiety

The nonanamide portion of the molecule is a fatty acid amide. Fatty acid amides are a class of endogenous signaling lipids with diverse biological activities. While the specific biological role of nonanamide is not as well-characterized as other fatty acid amides like oleamide or anandamide, it is plausible that it could interact with various biological targets. Therefore, N-(hydroxymethyl)nonanamide could serve as a delivery system for a potentially bioactive fatty acid amide.

Safety and Handling

Specific toxicity data for N-(hydroxymethyl)nonanamide is not available. Therefore, safety precautions should be based on the general properties of fatty acid amides and the potential release of formaldehyde.

  • General Handling: As with any chemical, good laboratory practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Toxicity of Fatty Acid Amides: Generally, long-chain fatty acid amides exhibit low acute toxicity.[5]

  • Formaldehyde Release: The potential for N-(hydroxymethyl)nonanamide to release formaldehyde upon degradation is a key safety consideration. Formaldehyde is a known irritant and sensitizer. Therefore, exposure should be minimized.

  • Storage: The compound should be stored in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

N-(hydroxymethyl)nonanamide is a molecule with intriguing potential, particularly in the realm of drug delivery and prodrug design. Its synthesis is likely achievable through straightforward chemical methods. While a comprehensive experimental characterization is still needed, its properties can be reasonably predicted based on its chemical structure and data from related compounds.

Future research should focus on:

  • Validated Synthesis and Purification: Developing and optimizing a reliable synthetic protocol for N-(hydroxymethyl)nonanamide.

  • Full Analytical Characterization: Obtaining complete experimental data from IR, NMR, and mass spectrometry to confirm its structure and purity.

  • Evaluation of Biological Activity: Investigating the biological effects of both N-(hydroxymethyl)nonanamide and its parent compound, nonanamide.

  • Prodrug Potential: Studying the stability of N-(hydroxymethyl)nonanamide under various physiological conditions to assess its viability as a prodrug.

  • Toxicological Assessment: Conducting thorough in vitro and in vivo toxicity studies to establish a comprehensive safety profile.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of N-(hydroxymethyl)nonanamide, a promising but currently understudied chemical entity.

References

  • Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI. Available at: [Link]

  • N-(hydroxymethyl)nonanamide. PubChem. Available at: [Link]

  • Search for drugs of the combined anti-inflammatory and anti-bacterial properties: 1-methyl-N'-(hydroxymethyl)nicotinamide. PubMed. Available at: [Link]

  • Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. Available at: [Link]

  • Screening Assessment Fatty Amides Group. Canada.ca. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to N-(hydroxymethyl)nonanamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction N-(hydroxymethyl)nonanamide, a member of the N-methylol amide class of compounds, presents a unique combination of a long aliphatic chain and a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(hydroxymethyl)nonanamide, a member of the N-methylol amide class of compounds, presents a unique combination of a long aliphatic chain and a reactive hydroxymethyl group. This structure imparts amphiphilic properties and provides a site for further chemical modification, making it a molecule of interest in various fields, including polymer chemistry, drug delivery, and as a synthetic intermediate. The long nonanoyl chain suggests potential for self-assembly and interaction with lipophilic systems, while the N-hydroxymethyl group can act as a handle for crosslinking or conjugation. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-(hydroxymethyl)nonanamide, along with protocols for its synthesis and characterization based on established chemical principles and data from analogous compounds.

Molecular Structure and Identifiers

N-(hydroxymethyl)nonanamide consists of a nine-carbon aliphatic amide chain (nonanamide) with a hydroxymethyl group attached to the nitrogen atom.

IdentifierValueSource
CAS Number 130535-83-0[1][2]
Molecular Formula C₁₀H₂₁NO₂[1][2]
Molecular Weight 187.28 g/mol [1]
IUPAC Name N-(hydroxymethyl)nonanamide[1]
Synonyms N-hydroxymethylpelargonamide[1]

Physical and Chemical Properties

Direct experimental data for N-(hydroxymethyl)nonanamide is limited. The following tables summarize computed properties and experimental data for the parent amide, nonanamide, to provide an informed estimation of its characteristics.

Table 1: Computed Physical and Chemical Properties of N-(hydroxymethyl)nonanamide
PropertyValueSource
XLogP3-AA 2.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 8[1]
Topological Polar Surface Area 49.3 Ų[1]
Exact Mass 187.157228913 Da[1]
Table 2: Experimental Physical Properties of Nonanamide (Parent Compound)
PropertyValueSource
Physical Description Solid[3]
Melting Point Not available
Boiling Point Not available

The introduction of the polar hydroxymethyl group is expected to increase the polarity and hydrogen bonding capacity of N-(hydroxymethyl)nonanamide compared to nonanamide. This would likely lead to a higher melting point and boiling point, and altered solubility characteristics.

Solubility

The solubility of N-(hydroxymethyl)nonanamide has not been empirically determined. However, based on its structure, it is expected to be soluble in a range of organic solvents. Its amphiphilic nature, with a long hydrophobic tail and a polar headgroup, may also impart surfactant-like properties. It is anticipated to have good solubility in polar organic solvents such as alcohols, and moderate solubility in less polar solvents. Its solubility in water is expected to be low.[4]

Synthesis of N-(hydroxymethyl)nonanamide

The synthesis of N-(hydroxymethyl)nonanamide can be achieved through the reaction of nonanamide with formaldehyde. This is a general and well-established method for the preparation of N-methylol amides.

G Nonanamide Nonanamide Reaction + Nonanamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product N-(hydroxymethyl)nonanamide Reaction->Product Base catalyst (e.g., K2CO3) Solvent (e.g., Water/Alcohol)

Caption: Synthesis of N-(hydroxymethyl)nonanamide.

Experimental Protocol: Synthesis of N-(hydroxymethyl)nonanamide

Materials:

  • Nonanamide

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Distilled water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nonanamide (1 equivalent) in a minimal amount of ethanol.

  • Add an aqueous solution of formaldehyde (1.1 equivalents) to the flask.

  • Add a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add distilled water and diethyl ether.

  • Separate the organic layer, and wash it sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude N-(hydroxymethyl)nonanamide can be purified by recrystallization or column chromatography.

Chemical Reactivity and Stability

The chemical reactivity of N-(hydroxymethyl)nonanamide is primarily dictated by the N-hydroxymethyl functional group.

Hydrolysis

Under acidic or basic conditions, N-(hydroxymethyl)nonanamide can undergo hydrolysis to yield nonanamide and formaldehyde.[5][6] This reaction is typically accelerated by heat.[7][8]

G Substrate N-(hydroxymethyl)nonanamide Products Nonanamide + Formaldehyde Substrate->Products H+ or OH- Heat

Caption: Hydrolysis of N-(hydroxymethyl)nonanamide.

Thermal Stability

N-methylol amides can exhibit limited thermal stability and may decompose upon heating to release formaldehyde.[9][10][11] The decomposition temperature will depend on the specific structure of the molecule and the conditions.[12][13][14]

Reactions of the Hydroxymethyl Group

The hydroxyl group can undergo typical reactions of primary alcohols, such as esterification and etherification, allowing for further functionalization of the molecule.

Spectroscopic Characterization

While no specific spectra for N-(hydroxymethyl)nonanamide are publicly available, the expected spectral characteristics can be predicted based on its structure and data from the parent compound, nonanamide.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(hydroxymethyl)nonanamide is expected to show the following key signals:

  • A triplet corresponding to the terminal methyl group of the nonanoyl chain (around 0.9 ppm).

  • A broad multiplet for the methylene groups of the alkyl chain (in the region of 1.2-1.6 ppm).

  • A triplet for the methylene group adjacent to the carbonyl group (around 2.2 ppm).

  • A doublet for the methylene group of the N-hydroxymethyl moiety (around 4.5-5.5 ppm), which may show coupling to the amide proton.

  • A broad singlet for the amide proton (NH), the chemical shift of which will be concentration and solvent dependent.

  • A broad singlet for the hydroxyl proton (OH), which is also dependent on concentration and solvent.

The presence of restricted rotation around the amide bond could lead to the observation of distinct signals for the protons of the hydroxymethyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to display:

  • A signal for the terminal methyl carbon (around 14 ppm).

  • A series of signals for the methylene carbons of the alkyl chain (in the range of 22-35 ppm).

  • A signal for the methylene carbon adjacent to the carbonyl group (around 36 ppm).

  • A signal for the N-hydroxymethyl carbon (in the region of 60-70 ppm).

  • A signal for the carbonyl carbon (around 175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of N-(hydroxymethyl)nonanamide should exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3300-3500 cm⁻¹.

  • N-H stretch: A moderate band around 3300 cm⁻¹.

  • C-H stretch (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.

  • C=O stretch (amide I band): A strong absorption around 1640 cm⁻¹.

  • N-H bend (amide II band): A moderate band around 1550 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 187. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) and cleavage of the alkyl chain.

Safety and Handling

No specific safety data sheet (SDS) is available for N-(hydroxymethyl)nonanamide. However, based on the general properties of amides and related compounds, it should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some N-hydroxy amides have been shown to have toxicity.[15] Avoid inhalation of dust or vapors and contact with skin and eyes.

Applications and Future Directions

N-(hydroxymethyl)nonanamide holds potential in several areas of research and development:

  • Polymer Science: It can be used as a monomer or a crosslinking agent in the synthesis of functional polymers and hydrogels.

  • Drug Delivery: Its amphiphilic nature could be exploited in the formulation of drug delivery systems, such as micelles or nanoparticles, for the encapsulation of hydrophobic drugs.

  • Surfactants and Emulsifiers: The combination of a long alkyl chain and a polar headgroup suggests potential applications as a surfactant or emulsifying agent.

  • Organic Synthesis: The reactive hydroxymethyl group makes it a useful intermediate for the synthesis of more complex molecules.

Further research is needed to fully elucidate the experimental properties and potential applications of this versatile molecule. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to begin their investigations into the properties and utility of N-(hydroxymethyl)nonanamide.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70709, Nonanamide. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 348823, N-(hydroxymethyl)nonanamide. Retrieved January 26, 2026 from [Link].

  • Fries, W., Kiese, M., & Lenk, W. (1973). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. Naunyn-Schmiedeberg's archives of pharmacology, 277(3), 239–254.
  • LibreTexts Chemistry. (2021). Amide Hydrolysis Using Acid Or Base. Retrieved January 26, 2026, from [Link].

  • Gordon, J. C., & Thompson, M. E. (2001). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry, 40(10), 2411–2419.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved January 26, 2026, from [Link].

  • Ross, D., & Threadgill, M. D. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 17(10), 1157–1166.
  • NIST. (n.d.). Nonanamide. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link].

  • Tars, K., et al. (2018). Calorimetric characterization of the stability and activity of trimethylamine-N-oxide (TMAO) demethylase from Methylocella silvestris BL2. PLoS One, 13(10), e0205949.
  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved January 26, 2026, from [Link].

  • Hsiao, S. H., & Yang, C. P. (1998). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. Journal of Polymer Science Part A: Polymer Chemistry, 36(10), 1595-1603.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 26, 2026, from [Link].

  • Yan, Y., et al. (2014). Determination and Correlation of Solubility of Nonivamide in Different Solvents.
  • Kelly, D. P., et al. (2015). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Magnetic Resonance in Chemistry, 53(11), 947-950.
  • The Good Scents Company. (n.d.). N-(hydroxymethyl) acryl amide. Retrieved January 26, 2026, from [Link].

  • MD Topology. (n.d.). N-Hydroxy-N-methyl-1-phenylmethanamine. Retrieved January 26, 2026, from [Link].

  • Defense Technical Information Center. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved January 26, 2026, from [Link].

  • MassBank. (2016). Nonivamide. Retrieved January 26, 2026, from [Link].

  • EBSCO Information Services. (n.d.). Amides. Retrieved January 26, 2026, from [Link].

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved January 26, 2026, from [Link].

  • Singh, R. P., & Kumar, V. (2020). Amide Bond Activation of Biological Molecules. Molecules, 25(19), 4493.
  • Gilman, J. W., et al. (2004). Improved Thermal Stability of Organically Modified Layered Silicates.
  • Jones, G. R., & Kirby, A. J. (1989). The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities. Journal of the Chemical Society, Perkin Transactions 2, (10), 1541-1549.
  • LibreTexts Chemistry. (2021). Hydrolysis of Amides. Retrieved January 26, 2026, from [Link].

  • Al-Mulla, E. A. J., et al. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Oriental Journal of Chemistry, 26(2), 369-372.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved January 26, 2026, from [Link].

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Retrieved January 26, 2026, from [Link].

  • Aversion Technologies. (2016). SAFETY DATA SHEET: Nonivamide. Retrieved January 26, 2026, from [Link].

  • NIST. (n.d.). Nonanamide. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link].

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 26, 2026, from [Link].

  • van der Plancken, I., et al. (2002). The solubilities of denatured proteins in different organic solvents. Protein Engineering, Design and Selection, 15(4), 305-310.
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Exploratory

Unveiling the Therapeutic Potential of N-(hydroxymethyl)nonanamide: A Technical Guide to Investigating its Biological Activity

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, N-(hydroxym...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, N-(hydroxymethyl)nonanamide. While direct experimental data on this specific molecule is currently limited in published literature, its structural characteristics strongly suggest a potential interaction with the endocannabinoid system, a critical regulator of numerous physiological and pathological processes. This document, therefore, serves as an in-depth, field-proven guide for elucidating its mechanism of action and therapeutic potential, with a primary focus on its hypothesized role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Introduction: The Rationale for Investigating N-(hydroxymethyl)nonanamide

N-(hydroxymethyl)nonanamide (CAS 130535-83-0) is a fatty acid amide derivative with the molecular formula C10H21NO2[1]. Its structure, featuring a nonanamide backbone, places it in a class of compounds known for their diverse biological activities. Fatty acid amides are integral to a variety of cellular signaling pathways, with the endocannabinoid system being a prominent example.

The endocannabinoid system plays a crucial role in regulating pain, inflammation, mood, and memory. A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides[2]. Inhibition of FAAH has emerged as a promising therapeutic strategy for a range of conditions, including chronic pain and anxiety disorders, by potentiating the endogenous signaling of anandamide.

Given the structural similarity of N-(hydroxymethyl)nonanamide to known FAAH substrates and inhibitors, it is hypothesized that this compound may act as a modulator of FAAH activity. The N-(hydroxymethyl) group introduces a point of potential metabolic instability, suggesting that N-(hydroxymethyl)nonanamide could also function as a prodrug, releasing nonanamide upon metabolism[3]. This guide outlines a systematic approach to test these hypotheses and fully characterize the biological profile of N-(hydroxymethyl)nonanamide.

Hypothesized Mechanism of Action: Targeting Fatty Acid Amide Hydrolase (FAAH)

The primary hypothesis is that N-(hydroxymethyl)nonanamide functions as an inhibitor of FAAH. FAAH is a serine hydrolase that catabolizes anandamide, thereby terminating its signaling. By inhibiting FAAH, the levels of anandamide are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and downstream therapeutic effects, such as analgesia and anti-inflammatory responses.

The proposed interaction of N-(hydroxymethyl)nonanamide with FAAH is depicted in the following signaling pathway diagram.

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor Binds Anandamide_int Anandamide Anandamide_ext->Anandamide_int Transport Therapeutic_effects Analgesia & Anti-inflammation CB1_receptor->Therapeutic_effects Activates FAAH FAAH Anandamide_int->FAAH Substrate Degradation_products Arachidonic Acid + Ethanolamine FAAH->Degradation_products Hydrolyzes NHN N-(hydroxymethyl)nonanamide (Hypothesized Inhibitor) NHN->FAAH Inhibits

Caption: Hypothesized mechanism of N-(hydroxymethyl)nonanamide as a FAAH inhibitor.

Proposed Experimental Workflow

A logical and phased experimental approach is crucial to systematically evaluate the biological activity of N-(hydroxymethyl)nonanamide. The following workflow is proposed:

Experimental_Workflow A Phase 1: Synthesis & Characterization B Phase 2: In Vitro FAAH Inhibition Assays A->B C Phase 3: Cell-Based Assays B->C D Phase 4: In Vivo Proof-of-Concept Studies C->D E Data Analysis & Interpretation D->E

Caption: Proposed experimental workflow for investigating N-(hydroxymethyl)nonanamide.

Detailed Experimental Protocols

Phase 1: Synthesis and Characterization of N-(hydroxymethyl)nonanamide

Objective: To synthesize and purify N-(hydroxymethyl)nonanamide and confirm its identity and purity.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve nonanamide in a suitable solvent such as a mixture of water and ethanol.

  • Addition of Formaldehyde: Add an excess of aqueous formaldehyde (37%) to the solution.

  • Heating: Gently heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(hydroxymethyl)nonanamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using the following techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Phase 2: In Vitro FAAH Inhibition Assay

Objective: To determine if N-(hydroxymethyl)nonanamide can inhibit FAAH activity in an enzymatic assay.

Protocol:

  • Source of FAAH: Utilize either recombinant human FAAH or rat brain homogenates as the source of the enzyme.

  • Substrate: Use a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), for a continuous kinetic assay.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Inhibitor Preparation: Prepare a stock solution of N-(hydroxymethyl)nonanamide in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.

  • Assay Procedure: a. In a 96-well microplate, add the assay buffer. b. Add the FAAH enzyme preparation. c. Add the test compound (N-(hydroxymethyl)nonanamide) at various concentrations or a known FAAH inhibitor as a positive control (e.g., URB597). d. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C. e. Initiate the reaction by adding the fluorogenic substrate. f. Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the chosen substrate).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Phase 3: Cell-Based Assays

Objective: To assess the ability of N-(hydroxymethyl)nonanamide to increase endogenous anandamide levels in a cellular context.

Protocol:

  • Cell Culture: Use a suitable cell line that expresses FAAH, such as neuroblastoma cells (e.g., N18TG2) or primary cortical neurons.

  • Treatment: Treat the cells with varying concentrations of N-(hydroxymethyl)nonanamide for a specified duration.

  • Cell Lysis and Lipid Extraction: After treatment, harvest the cells, lyse them, and perform a lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).

  • Quantification of Anandamide: Measure the levels of anandamide in the lipid extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Compare the anandamide levels in treated cells to vehicle-treated control cells to determine the effect of N-(hydroxymethyl)nonanamide on endogenous anandamide concentrations.

Phase 4: In Vivo Proof-of-Concept Studies

Objective: To evaluate the potential analgesic and anti-inflammatory effects of N-(hydroxymethyl)nonanamide in established animal models.

4.4.1. Analgesic Activity: Hot Plate Test

  • Animals: Use male Swiss Webster mice.

  • Drug Administration: Administer N-(hydroxymethyl)nonanamide intraperitoneally (i.p.) at various doses. Use a vehicle control (e.g., saline with a small percentage of Tween 80) and a positive control (e.g., morphine).

  • Procedure: At a set time after drug administration (e.g., 30 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Measurement: Record the latency to a nociceptive response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • Data Analysis: Compare the response latencies of the treated groups with the control groups. An increase in latency indicates an analgesic effect.

4.4.2. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats.

  • Drug Administration: Administer N-(hydroxymethyl)nonanamide orally (p.o.) or i.p. at various doses, with vehicle and a positive control (e.g., indomethacin).

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro FAAH Inhibition by N-(hydroxymethyl)nonanamide

CompoundIC50 (nM) [95% CI]
N-(hydroxymethyl)nonanamideTo be determined
URB597 (Positive Control)Expected value

Table 2: Effect of N-(hydroxymethyl)nonanamide on Anandamide Levels in N18TG2 Cells

TreatmentAnandamide Concentration (pmol/mg protein)Fold Change vs. Vehicle
VehicleBaseline value1.0
N-(hydroxymethyl)nonanamide (1 µM)To be determinedTo be determined
N-(hydroxymethyl)nonanamide (10 µM)To be determinedTo be determined

Table 3: Analgesic Effect of N-(hydroxymethyl)nonanamide in the Hot Plate Test

Treatment (Dose, mg/kg)Latency (seconds) ± SEM% Increase in Latency
VehicleBaseline value0
N-(hydroxymethyl)nonanamide (10)To be determinedTo be determined
N-(hydroxymethyl)nonanamide (30)To be determinedTo be determined
Morphine (10)Expected valueExpected value

Table 4: Anti-inflammatory Effect of N-(hydroxymethyl)nonanamide in Carrageenan-Induced Paw Edema

Treatment (Dose, mg/kg)Paw Volume (mL) at 3h ± SEM% Inhibition of Edema
VehicleBaseline value0
N-(hydroxymethyl)nonanamide (10)To be determinedTo be determined
N-(hydroxymethyl)nonanamide (30)To be determinedTo be determined
Indomethacin (10)Expected valueExpected value

Alternative Biological Activities

While FAAH inhibition is the primary hypothesis, other potential biological activities should be considered. The release of formaldehyde from N-(hydroxymethyl) amides has been suggested to impart antibacterial properties[4]. Therefore, it may be prudent to screen N-(hydroxymethyl)nonanamide for antimicrobial activity against a panel of common bacterial and fungal strains.

Conclusion

N-(hydroxymethyl)nonanamide represents a novel chemical entity with a strong theoretical potential for biological activity, particularly as a modulator of the endocannabinoid system through the inhibition of FAAH. The experimental framework detailed in this guide provides a rigorous and comprehensive pathway for elucidating its mechanism of action and evaluating its therapeutic potential in the fields of pain and inflammation. The successful execution of these studies will provide the necessary data to determine the viability of N-(hydroxymethyl)nonanamide as a lead compound for further drug development.

References

  • PubChem. Nonanamide, 4-hydroxy-N-methyl-. National Center for Biotechnology Information. PubChem Compound Database; CID=11008657. Available from: [Link].

  • Ahn K, McKinney MK, Cravatt BF. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chem Rev. 2008;108(8):3019-3043.
  • Ujváry I, S-Chandrasekaran H, L-Hollingworth G, et al. Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. Bioorg Med Chem Lett. 2015;25(15):2841-2845.
  • Cravatt BF, Giang DK, Mayfield SP, Boger DL, Lerner RA, Gilula NB. Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides.
  • Fegley D, Gaetani S, Duranti A, et al. Characterization of the fatty acid amide hydrolase inhibitor URB597: in vitro and in vivo studies. J Pharmacol Exp Ther. 2005;313(1):352-358.
  • Kathuria S, Gaetani S, Fegley D, et al. Modulation of anxiety through blockade of anandamide hydrolysis.
  • PubChem. N-(hydroxymethyl)nonanamide. National Center for Biotechnology Information. PubChem Compound Database; CID=348823. Available from: [Link].

  • Lichtman AH, Leung D, Shelton CC, et al. Reversible inhibitors of fatty acid amide hydrolase that promote analgesia: evidence for a medicinal chemistry approach to endocannabinoid enhancement. J Pharmacol Exp Ther. 2004;311(2):441-448.
  • Clement B, L-Schultze-Mosgau M, Petry S. Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Arch Pharm (Weinheim). 1997;330(10):307-312.
  • Ross RA. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Biochem Pharmacol. 1985;34(11):1981-1985.
  • Winter CA, Risley EA, Nuss GW. Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547.
  • Eddy NB, Leimbach D. Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. J Pharmacol Exp Ther. 1953;107(3):385-393.

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Foundational

Technical Monograph: Therapeutic Horizons of N-(Hydroxymethyl)nonanamide

Executive Summary N-(Hydroxymethyl)nonanamide (CAS: 130535-83-0), a derivative of the fatty acid amide nonanamide (pelargonamide), represents a unique chemical scaffold at the intersection of lipid signaling and prodrug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Hydroxymethyl)nonanamide (CAS: 130535-83-0), a derivative of the fatty acid amide nonanamide (pelargonamide), represents a unique chemical scaffold at the intersection of lipid signaling and prodrug chemistry. While its parent compound, nonanamide, is a known modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the introduction of the N-hydroxymethyl (methylol) moiety significantly alters its physicochemical profile, reactivity, and potential pharmacokinetics.

This guide analyzes the potential therapeutic applications of N-(hydroxymethyl)nonanamide, moving beyond basic chemical characterization to explore its utility in dermatological analgesia , antimicrobial formulations , and biomaterial engineering . By synthesizing structure-activity relationships (SAR) with established fatty acid amide (FAA) mechanisms, this document provides a roadmap for researchers to validate this compound's efficacy and safety.

Section 1: Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the therapeutic potential, we must first deconstruct the molecule’s functional components. N-(Hydroxymethyl)nonanamide consists of a lipophilic C9 tail and a reactive polar head group.[1]

Molecular Deconstruction[1]
ComponentChemical StructureFunctional Role
Lipophilic Tail Nonanoyl chain (

)
Membrane Permeation & Receptor Binding: The C9 chain is optimal for intercalating into lipid bilayers and interacting with the hydrophobic pockets of TRP channels. It mimics endogenous signaling lipids.[1]
Amide Linker

Stability & Recognition: Provides hydrogen bonding capability essential for protein-ligand interaction.[1]
Head Group Hydroxymethyl (

)
Prodrug & Reactivity Handle: Unlike a standard amide, the N-methylol group is chemically labile. It can improve water solubility compared to the parent amide or act as a cross-linking agent in hydrogels.[1]
The Prodrug Hypothesis

A critical mechanistic insight is the potential for N-(hydroxymethyl)nonanamide to act as a prodrug .[1] Under physiological conditions (pH 7.4) or enzymatic catalysis, N-hydroxymethyl amides can hydrolyze to release the parent amide and formaldehyde (or react with nucleophiles).



  • Therapeutic Implication: This equilibrium allows for the controlled release of Nonanamide , a TRPV1 agonist, potentially reducing the immediate "stinging" sensation associated with direct vanilloid application while maintaining sustained analgesic effects.

Section 2: Primary Therapeutic Application – Topical Analgesia

The most promising application lies in the modulation of nociception via the TRPV1 pathway.[1] Nonanamide is a structural analog of Capsaicin and Nonivamide but lacks the vanillyl head group, typically resulting in lower potency but a more favorable safety profile.

Mechanism of Action: TRPV1 Desensitization

The compound targets cutaneous sensory neurons.[1] Upon application, the lipophilic tail facilitates entry into the dermis.

  • Activation: The molecule (or its hydrolyzed parent) binds to the intracellular domain of TRPV1.[1]

  • Influx: This triggers a calcium (

    
    ) influx, causing depolarization.[1]
    
  • Desensitization: Prolonged or repeated activation leads to receptor downregulation and depletion of Substance P, resulting in analgesia (pain relief) without the severe irritation of capsaicin.[1]

Visualization: The Signaling Pathway

TRPV1_Pathway Prodrug N-(Hydroxymethyl) nonanamide (Topical) Hydrolysis Hydrolysis/Metabolism Prodrug->Hydrolysis Skin Esterases/pH Active Nonanamide (Active Agonist) Hydrolysis->Active TRPV1 TRPV1 Receptor (Sensory Neuron) Active->TRPV1 Binds Intracellularly Ca_Influx Ca++ Influx TRPV1->Ca_Influx Channel Opening Depletion Substance P Depletion Ca_Influx->Depletion Desensitization Analgesia Analgesia (Pain Relief) Depletion->Analgesia

Figure 1: Proposed mechanism of action for N-(hydroxymethyl)nonanamide as a prodrug for TRPV1-mediated analgesia.[2]

Section 3: Secondary Application – Antimicrobial & Biocidal Systems

Fatty acid amides (FAAs) possess intrinsic antimicrobial properties.[1] The C9 chain length (nonanoic acid derivative) is particularly effective against fungi and certain Gram-negative bacteria due to membrane disruption.[1]

Synergistic Biocidal Activity

The N-hydroxymethyl modification enhances the antimicrobial profile through two mechanisms:

  • Surfactancy: The polar hydroxymethyl head increases amphiphilicity, improving the molecule's ability to disrupt bacterial cell membranes compared to the highly hydrophobic nonanamide.[1]

  • Alkylation Potential: N-methylol compounds can act as weak alkylating agents, potentially cross-linking bacterial surface proteins, leading to bacteriostasis.[1]

Target Pathogens:

  • Propionibacterium acnes (Acne vulgaris treatment)

  • Candida albicans (Topical antifungal)[3]

Section 4: Validation Protocols (Self-Validating Systems)

To transition from hypothesis to data, the following experimental workflows are required. These protocols are designed to be self-validating—meaning positive and negative controls are built-in to confirm assay integrity.[1]

Protocol A: In Vitro Hydrolytic Stability Assay

Objective: Determine the half-life of N-(hydroxymethyl)nonanamide and the rate of conversion to the active Nonanamide in physiological fluids.

Materials:

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Simulated Sweat Fluid (pH 5.5)

  • HPLC-UV/Vis or LC-MS/MS

  • Reference Standards: Nonanamide, N-(hydroxymethyl)nonanamide.[1][2]

Workflow:

  • Preparation: Dissolve N-(hydroxymethyl)nonanamide in acetonitrile (stock), then dilute into PBS and Simulated Sweat (final conc. 100 µM).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 100 µL ice-cold methanol to stop reactions.

  • Analysis: Inject into HPLC (C18 column). Monitor disappearance of parent peak and appearance of Nonanamide peak.[1]

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    and
    
    
    .

Self-Validation Check:

  • Control: Nonanamide standard incubated under identical conditions (should remain stable).[1]

  • Mass Balance: The molar sum of Parent + Metabolite should remain constant (±10%) unless degradation to unknown byproducts occurs.[1]

Protocol B: TRPV1 Calcium Flux Assay

Objective: Quantify the agonist potency (


) relative to Capsaicin.

Workflow Visualization:

Assay_Workflow Step1 Seed HEK293-TRPV1 Cells (96-well plate) Step2 Load Fluo-4 AM (Ca++ Indicator Dye) Step1->Step2 Step3 Treat with Compound (0.1 nM - 10 µM) Step2->Step3 Step4 Measure Fluorescence (Ex 494nm / Em 516nm) Step3->Step4 Step5 Calculate EC50 Step4->Step5

Figure 2: High-throughput screening workflow for assessing TRPV1 agonist activity.

Methodology:

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Baseline: Measure basal fluorescence for 30 seconds.

  • Injection: Inject N-(hydroxymethyl)nonanamide (test), Capsaicin (positive control), or Vehicle (negative control).

  • Readout: Monitor fluorescence increase for 180 seconds.

  • Antagonist Check: Pre-incubate with Capsazepine (TRPV1 antagonist) to confirm specificity.[1] If signal is blocked, the effect is TRPV1-mediated.[1]

Section 5: Safety & Toxicology Considerations

As a Senior Scientist, it is imperative to address the toxicity profile of N-methylol compounds.

Risk FactorMechanismMitigation Strategy
Formaldehyde Release Hydrolysis of the N-CH2OH group releases equimolar formaldehyde.[1]Formulation must ensure stability until application.[1] Use in "rinse-off" products or at low concentrations where metabolic clearance is rapid.[1]
Skin Sensitization Potential for haptenization of skin proteins.[1]Conduct Local Lymph Node Assay (LLNA) early in development.[1]
Stability N-methylol amides can undergo self-condensation.[1]Store in anhydrous conditions or use stabilizing buffers (slightly acidic pH).[1]

References

  • PubChem. (2025).[1][2] N-(hydroxymethyl)nonanamide Compound Summary. National Library of Medicine.[1] [Link]

  • PubChem. (2025).[1][2] Nonanamide Compound Summary. National Library of Medicine.[1] [Link]

  • MDPI. (2022).[1] Antimicrobial and Anti-Inflammatory Activity of Low-Energy Assisted Nanohydrogel of Azadirachta indica Oil. (Contextual reference for fatty acid amide hydrogels). [Link]

  • National Institutes of Health (NIH). (2022).[1] Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology. [Link]

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Exploratory

In Vitro Characterization of N-(Hydroxymethyl)nonanamide: Stability, Mechanism, and Safety Profiling

Topic: In Vitro Studies of N-(hydroxymethyl)nonanamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, and Toxicologists Executive Summary & Chemical Context N-(Hydroxymethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Studies of N-(hydroxymethyl)nonanamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, and Toxicologists

Executive Summary & Chemical Context

N-(Hydroxymethyl)nonanamide (CAS 130535-83-0) is a derivative of nonanamide (pelarganamide) featuring a hydroxymethyl group attached to the nitrogen atom.[1][2] Structurally, it belongs to the class of N-methylol fatty acid amides .

While nonanamide itself is a stable fatty acid amide with potential signaling activity (e.g., modulation of GABA receptors or TRPV1 pathways), the introduction of the N-hydroxymethyl group fundamentally alters its physicochemical and biological profile. This moiety renders the molecule a potential formaldehyde releaser and a weak electrophile.

Core Technical Thesis: The in vitro study of N-(hydroxymethyl)nonanamide requires a bifurcated approach:

  • Intrinsic Activity: Investigating the amphiphilic lipid properties of the intact molecule.

  • Decomposition Kinetics: Quantifying the release of formaldehyde (HCHO) and reversion to the parent amide under physiological conditions.

This guide outlines the critical experimental frameworks required to distinguish between the biological effects of the parent molecule and its decomposition products.

Physicochemical Stability & Hydrolysis Kinetics

Before assessing biological efficacy, the stability of the N-methylol group must be established. N-(hydroxymethyl) amides exist in equilibrium with the parent amide and formaldehyde, a reaction catalyzed by both acid and base.

The Decomposition Mechanism

The N-C bond in the


 moiety is labile. In aqueous media (especially cell culture media at pH 7.4), the compound undergoes hydrolysis.

Key Reaction:



This equilibrium is critical because any observed cytotoxicity might be due to free formaldehyde rather than the lipid tail.

Visualization: Hydrolytic Pathway

The following diagram illustrates the equilibrium and potential protein adduction pathways.

DecompositionPathway Compound N-(Hydroxymethyl)nonanamide (Lipophilic Electrophile) Intermediate Imine Intermediate (Reactive) Compound->Intermediate Dehydration (-H2O) Adduct Protein Adduct (N-Methylol Crosslink) Compound->Adduct Nucleophilic Attack (Cys/Lys residues) Parent Nonanamide (Stable Fatty Amide) Intermediate->Parent Hydrolysis (+H2O) HCHO Formaldehyde (Cytotoxic) Intermediate->HCHO Elimination

Figure 1: Hydrolytic decomposition and protein reactivity pathways of N-(hydroxymethyl)nonanamide.

In Vitro Experimental Protocols

Protocol A: Hydrolytic Stability & Formaldehyde Release Quantification

Objective: Determine the half-life (


) of the compound in culture media to validate dosing concentrations.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Nash Reagent (Acetylacetone + Ammonium acetate) for HCHO detection.

  • HPLC-UV/MS system.

Workflow:

  • Preparation: Dissolve N-(hydroxymethyl)nonanamide in DMSO (stock 100 mM).

  • Incubation: Dilute to 100 µM in PBS (37°C).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediate flash freezing or acidification (depending on HPLC method).

  • Analysis:

    • HPLC: Monitor disappearance of the parent peak.

    • Nash Assay: Mix aliquot 1:1 with Nash reagent; incubate 30 min at 60°C; measure absorbance at 412 nm to quantify free formaldehyde.

Data Output Table:

Time Point (min) % Parent Remaining (HPLC) Free HCHO (µM) Interpretation
0 100% < 1.0 Intact compound
60 [Experimental Value] [Value] Onset of hydrolysis

| 240 | [Experimental Value] | [Value] | Equilibrium state |

Protocol B: Differentiating Cytotoxicity (The "Rescue" Assay)

Objective: Determine if observed toxicity is driven by the fatty acid tail (surfactant effect) or formaldehyde release.

Rationale: If toxicity is mediated by formaldehyde, adding a scavenger (e.g., Semicarbazide or N-Acetylcysteine) should attenuate cell death. If toxicity is due to the lipid surfactant nature, scavengers will have minimal effect.

Methodology:

  • Cell Line: HepG2 (metabolic model) or HaCaT (keratinocytes - relevant for topical exposure).

  • Pre-treatment:

    • Group A: Vehicle control.

    • Group B: 1 mM Semicarbazide (Formaldehyde scavenger).

  • Treatment: Dose cells with N-(hydroxymethyl)nonanamide (0.1 – 100 µM) for 24 hours.

  • Readout: MTT or CellTiter-Glo (ATP) assay.

Visualization: Logic Flow for Mechanism Determination

CytotoxicityLogic Start Observe Cytotoxicity (decreased cell viability) Scavenger Repeat Assay with HCHO Scavenger (e.g., Semicarbazide) Start->Scavenger Result Compare IC50 Values Scavenger->Result PathA Toxicity Reduced (IC50 Increases) Result->PathA Significant Rescue PathB Toxicity Unchanged Result->PathB No Rescue ConclA Mechanism: Formaldehyde Release PathA->ConclA ConclB Mechanism: Intact Lipid Effect (Membrane Disruption) PathB->ConclB

Figure 2: Decision tree for interpreting cytotoxicity data in the presence of aldehyde scavengers.

Metabolic Stability (Amidase Activity)

Beyond chemical hydrolysis, fatty acid amides are substrates for Fatty Acid Amide Hydrolase (FAAH) . The N-hydroxymethyl group may sterically hinder FAAH or, conversely, rapid hydrolysis to nonanamide may result in subsequent FAAH degradation.

Experiment: Microsomal Stability Assay

  • System: Human Liver Microsomes (HLM) + NADPH.

  • Control: FAAH inhibitor (e.g., URB597).

  • Measurement: Monitor the formation of Nonanoic acid (the metabolite of nonanamide).

  • Significance: If Nonanoic acid appears rapidly, the N-hydroxymethyl group is likely lost quickly, and the biological profile will mimic that of nonanamide.

Antimicrobial Potential (Structure-Activity Relationship)

N-hydroxymethyl amides are often investigated for antimicrobial properties due to the "Trojan Horse" delivery of formaldehyde or surfactant effects on bacterial membranes.

Key Comparison: When testing Minimum Inhibitory Concentration (MIC), include:

  • N-(Hydroxymethyl)nonanamide (Test Compound)

  • Nonanamide (Parent Control - to check lipid effect)

  • Formaldehyde (Molar equivalent control - to check release effect)

Citation Note: Fatty acid amides (C8-C12) exhibit intrinsic antimicrobial activity against Gram-positive bacteria [1, 2]. The N-hydroxymethyl modification often enhances this by increasing electrophilic reactivity with bacterial cell wall proteins [3].

Safety & Handling References

Given the potential for formaldehyde release, standard laboratory safety requires handling this compound as a potential carcinogen and sensitizer.

References
  • Kim, Y. et al. (2020). "Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin."[3] European Journal of Pharmaceutical Sciences. Link

  • Huang, C.B. et al. (2011). "Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms." Archives of Oral Biology. Link

  • Han, D.H. et al. (1990). "Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides." Chemical Research in Toxicology. Link

  • Santa Cruz Biotechnology. "N-(Hydroxymethyl)nonanamide Product Data." SCBT Catalog. Link[4]

  • Sigma-Aldrich. "Nonivamide (N-Vanillylnonanamide) Reference Standards." Sigma Product Catalog. Link

Sources

Foundational

N-(hydroxymethyl)nonanamide: A Putative Neuromodulator at the Frontier of Lipid Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive technical overview of N-(hydroxymethyl)nonanamide, a fatty acid amide with unexplored potential in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(hydroxymethyl)nonanamide, a fatty acid amide with unexplored potential in the field of neuromodulation. While direct research on this molecule is nascent, its structural relationship to a class of well-characterized lipid signaling molecules, the N-acylethanolamines (NAEs), suggests a promising avenue for investigation. This document synthesizes the known biochemistry of related compounds to build a robust hypothesis for the mechanism of action of N-(hydroxymethyl)nonanamide and outlines a rigorous experimental framework for its validation.

Introduction: The Emerging Landscape of Fatty Acid Amide Neuromodulators

The brain's signaling repertoire extends beyond classical neurotransmitters to a diverse array of lipid messengers that modulate synaptic activity, inflammation, and neuronal excitability. Among these, the fatty acid amides have emerged as a critical class of signaling molecules.[1] This family includes the well-studied N-acylethanolamines (NAEs), such as the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety-promoting factor oleoylethanolamide (OEA).[2] These molecules are characterized by a fatty acid chain linked to an ethanolamine head group and are known to interact with a range of cellular targets to exert their effects.

N-(hydroxymethyl)nonanamide belongs to a structurally related but distinct subgroup of fatty acid amides. It is composed of a nine-carbon fatty acid (nonanoic acid) linked to a hydroxymethyl group via an amide bond. Its chemical formula is C10H21NO2, and its CAS registry number is 130535-83-0.[3] While the biological functions of N-(hydroxymethyl)nonanamide remain largely uninvestigated, its structural similarity to known neuromodulatory lipids provides a strong rationale for exploring its potential role in the central nervous system.

This guide will therefore proceed from a position of informed hypothesis, drawing on the established pharmacology of related fatty acid amides to propose a potential mechanism of action for N-(hydroxymethyl)nonanamide and to lay out a comprehensive research plan to elucidate its function.

A Hypothesized Role in Neuromodulation: Building from First Principles

Given the absence of direct studies on N-(hydroxymethyl)nonanamide, we can extrapolate a potential role in neuromodulation by examining the known activities of structurally similar fatty acid amides.

Structural Analogs and Their Neuromodulatory Functions

Many NAEs exert their effects through interactions with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[4][5] For instance, PEA is a potent agonist of PPAR-α, and this interaction is believed to mediate its anti-inflammatory and neuroprotective effects.[4] OEA, another NAE, also activates PPAR-α to regulate feeding behavior.[4]

Furthermore, the cellular levels of NAEs are tightly controlled by the enzyme Fatty Acid Amide Hydrolase (FAAH), which catalyzes their degradation.[2][6] Inhibition of FAAH leads to an accumulation of NAEs, potentiating their signaling and producing therapeutic effects such as analgesia and anxiolysis.[6][7][8][9]

Proposed Mechanism of Action for N-(hydroxymethyl)nonanamide

Based on these precedents, we hypothesize that N-(hydroxymethyl)nonanamide may function as a neuromodulator through one or more of the following mechanisms:

  • Direct Receptor Activation: It may act as a ligand for nuclear receptors, such as PPARs, or other, yet to be identified, receptors.

  • Enzyme Inhibition: It could act as an inhibitor of enzymes that degrade other neuromodulatory lipids, such as FAAH, thereby indirectly modulating their signaling.

  • Metabolic Precursor: N-(hydroxymethyl)nonanamide could be a metabolite of another active compound or serve as a precursor to one. Research has shown that N-hydroxymethyl compounds can be formed from N-methylamides and can be further metabolized.[10][11]

The following diagram illustrates a hypothetical signaling pathway for N-(hydroxymethyl)nonanamide, drawing parallels with known NAE signaling.

Hypothetical_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space NHN N-(hydroxymethyl)nonanamide Transport Putative Transporter NHN->Transport Uptake NHN_intra N-(hydroxymethyl)nonanamide Transport->NHN_intra FAAH FAAH Metabolites Inactive Metabolites FAAH->Metabolites Degradation PPAR PPARα Nucleus Nucleus PPAR->Nucleus Translocation Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression NHN_intra->FAAH Potential Inhibition NHN_intra->PPAR Potential Activation

Caption: Hypothetical signaling pathway for N-(hydroxymethyl)nonanamide.

A Roadmap for Investigation: Experimental Protocols

To validate the hypothesized neuromodulatory role of N-(hydroxymethyl)nonanamide, a systematic and multi-tiered experimental approach is required. The following protocols provide a framework for this investigation.

In Vitro Characterization

The initial phase of research should focus on characterizing the molecular interactions of N-(hydroxymethyl)nonanamide in controlled in vitro systems.

3.1.1. Receptor Binding and Activation Assays

  • Objective: To determine if N-(hydroxymethyl)nonanamide binds to and activates known fatty acid amide receptors, particularly PPARs.

  • Methodology:

    • Competitive Binding Assay: Utilize radiolabeled ligands for PPARα, PPARγ, and PPARδ in the presence of varying concentrations of N-(hydroxymethyl)nonanamide to determine its binding affinity.

    • Reporter Gene Assay: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase). Treat the cells with N-(hydroxymethyl)nonanamide and measure reporter gene activity to assess receptor activation.

    • Control Compounds: Include known PPAR agonists (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) and antagonists as positive and negative controls.

3.1.2. Enzyme Inhibition Assays

  • Objective: To assess the potential of N-(hydroxymethyl)nonanamide to inhibit key enzymes in the endocannabinoid system, such as FAAH.

  • Methodology:

    • FAAH Activity Assay: Use a commercially available FAAH inhibitor screening kit or a well-established protocol using a fluorogenic substrate for FAAH.

    • Incubation: Incubate recombinant human FAAH with the substrate in the presence of varying concentrations of N-(hydroxymethyl)nonanamide.

    • Data Analysis: Measure the rate of substrate hydrolysis and calculate the IC50 value for N-(hydroxymethyl)nonanamide.

    • Control: Include a known FAAH inhibitor (e.g., URB597) as a positive control.

Cell-Based Assays

Following in vitro characterization, the effects of N-(hydroxymethyl)nonanamide should be investigated in relevant cell models.

3.2.1. Anti-inflammatory Effects in Microglia

  • Objective: To determine if N-(hydroxymethyl)nonanamide can modulate the inflammatory response in microglia, a key cell type in neuroinflammation.

  • Methodology:

    • Cell Culture: Culture a murine or human microglial cell line (e.g., BV-2 or HMC3).

    • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Treatment: Co-treat the cells with LPS and varying concentrations of N-(hydroxymethyl)nonanamide.

    • Analysis: Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess assays, respectively.

In Vivo Studies

The final stage of preclinical investigation involves assessing the effects of N-(hydroxymethyl)nonanamide in animal models of neurological disorders.

3.3.1. Pharmacokinetic Profiling

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of N-(hydroxymethyl)nonanamide in vivo.

  • Methodology:

    • Administration: Administer N-(hydroxymethyl)nonanamide to rodents (e.g., mice or rats) via oral gavage and intravenous injection.

    • Sample Collection: Collect blood and brain tissue samples at various time points.

    • Quantification: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of N-(hydroxymethyl)nonanamide and its potential metabolites in the collected samples.

3.3.2. Behavioral Models of Neuromodulation

  • Objective: To evaluate the effects of N-(hydroxymethyl)nonanamide in behavioral models relevant to pain, anxiety, and depression.

  • Methodology:

    • Pain Models: Use the hot plate test or the von Frey filament test to assess analgesic effects.

    • Anxiety Models: Employ the elevated plus maze or the open field test to evaluate anxiolytic-like activity.

    • Depression Models: Utilize the forced swim test or the tail suspension test to investigate antidepressant-like effects.

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow Start Hypothesis Generation In_Vitro In Vitro Characterization Start->In_Vitro Receptor_Binding Receptor Binding & Activation Assays (PPARs) In_Vitro->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (FAAH) In_Vitro->Enzyme_Inhibition Cell_Based Cell-Based Assays Receptor_Binding->Cell_Based Enzyme_Inhibition->Cell_Based Anti_Inflammatory Anti-inflammatory Effects in Microglia Cell_Based->Anti_Inflammatory In_Vivo In Vivo Studies Anti_Inflammatory->In_Vivo PK_Studies Pharmacokinetic Profiling In_Vivo->PK_Studies Behavioral_Models Behavioral Models (Pain, Anxiety, Depression) In_Vivo->Behavioral_Models Conclusion Elucidation of Neuromodulatory Role PK_Studies->Conclusion Behavioral_Models->Conclusion

Caption: Proposed experimental workflow for investigating N-(hydroxymethyl)nonanamide.

Data Presentation and Interpretation

Assay Parameter Measured Expected Outcome for Positive Result
PPARα Binding Assay Ki (nM)Low nanomolar to micromolar range
PPARα Reporter Assay EC50 (nM)Dose-dependent increase in reporter activity
FAAH Inhibition Assay IC50 (µM)Dose-dependent inhibition of FAAH activity
Microglia Cytokine Assay % Inhibition of TNF-α/IL-6Significant reduction in cytokine release
Hot Plate Test Latency to response (s)Increased latency compared to vehicle control
Elevated Plus Maze Time in open arms (%)Increased time spent in open arms

Conclusion and Future Directions

While direct evidence for the neuromodulatory role of N-(hydroxymethyl)nonanamide is currently lacking, its structural similarity to a well-established class of lipid signaling molecules provides a compelling rationale for its investigation. The hypothetical mechanisms of action and the detailed experimental roadmap presented in this guide offer a scientifically rigorous framework for elucidating its function.

Should N-(hydroxymethyl)nonanamide prove to be a modulator of key targets within the central nervous system, such as PPARs or FAAH, it could represent a novel lead compound for the development of therapeutics for a range of neurological and psychiatric disorders. The exploration of this and other understudied fatty acid amides holds the potential to significantly expand our understanding of lipid-based neuromodulation and to open new avenues for drug discovery. A patent for N-hydroxyamide derivatives suggests their potential in treating neurodegenerative diseases, further highlighting the therapeutic promise of this class of compounds.[12]

References

  • Chapman, K. D. (2004). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Lipids, 39(10), 915-922. [Link]

  • Crayford, J. V., & Hutson, D. H. (1980). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 10(5), 355-364. [Link]

  • Godlewski, G., Alapafuja, S. O., Batkai, S., Nikas, S. P., Cinar, R., Kunos, G., & Makriyannis, A. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Cell metabolism, 12(3), 246-255. [Link]

  • Google Patents. (n.d.). CN101208320B - N-hydroxyamide derivatives and use thereof.
  • Justinova, Z., Solinas, M., Tanda, G., Redhi, G. H., & Goldberg, S. R. (2005). Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. Biological psychiatry, 58(8), 615-623. [Link]

  • Merkler, D. J. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2539. [Link]

  • Patsnap Synapse. (2024, June 21). What are FAAH inhibitors and how do they work?. Retrieved from [Link]

  • Petracca, V., & Di Miceli, M. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 27(7), 2329. [Link]

  • Petrosino, S., & Di Marzo, V. (2017). Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide. Molecules, 22(3), 444. [Link]

  • Loría, F., Petrosino, S., Mestre, L., Spagnolo, A., Correa, F., Lograno, M. D., ... & de Lago, E. (2014). N-Acylethanolamine-hydrolyzing acid amidase inhibition, but not fatty acid amide hydrolase inhibition, prevents the development of experimental autoimmune encephalomyelitis in mice. Journal of immunology (Baltimore, Md. : 1950), 193(10), 4884-4893. [Link]

  • Boger, D. L., Henriksen, S. J., & Cravatt, B. F. (2000). Fatty Acid Amide Signaling Molecules. Current pharmaceutical design, 6(13), 1363-1380. [Link]

  • Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., ... & Wahli, W. (2006). The mechanisms of action of PPARs. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(12), 1357-1366. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348823, N-(hydroxymethyl)nonanamide. Retrieved from [Link]

  • Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Life sciences, 32(6), 597-604. [Link]

Sources

Exploratory

Spectroscopic data for N-(hydroxymethyl)nonanamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-(hydroxymethyl)nonanamide Authored by a Senior Application Scientist This guide provides a detailed analysis of the spectroscopic data for N-(hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(hydroxymethyl)nonanamide

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for N-(hydroxymethyl)nonanamide, a molecule of interest in various chemical and biomedical research fields. As a fatty acid amide, its structure and purity are critical for its function, and therefore, a thorough understanding of its spectroscopic signature is paramount. This document offers an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and practical laboratory insights.

Molecular Structure and Spectroscopic Overview

N-(hydroxymethyl)nonanamide is comprised of a nine-carbon aliphatic chain (nonanamide) attached to a hydroxymethyl group via an amide linkage. This unique structure gives rise to a distinct spectroscopic fingerprint that can be used for its identification and characterization.

Figure 1: Chemical structure of N-(hydroxymethyl)nonanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(hydroxymethyl)nonanamide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(hydroxymethyl)nonanamide is expected to show distinct signals for the protons of the nonanamide chain, the N-H proton, the O-H proton, and the methylene protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the amide and hydroxyl groups.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
CH₃ (nonanamide)~0.8-0.9Triplet3H
(CH₂)₆ (nonanamide)~1.2-1.6Multiplet12H
α-CH₂ (to C=O)~2.1-2.3Triplet2H
N-CH₂-O~4.5-5.0Doublet2H
N-H~6.0-7.0Broad Singlet1H
O-HVariableBroad Singlet1H

Note: The chemical shifts of N-H and O-H protons can be highly variable and are dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal.

Carbon Assignment Expected Chemical Shift (ppm)
C=O~175-178
N-CH₂-O~65-70
α-CH₂ (to C=O)~35-38
(CH₂)₆~22-32
CH₃~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(hydroxymethyl)nonanamide will be dominated by the characteristic absorptions of the amide and hydroxyl groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration
O-H (alcohol)3200-3600 (broad)Stretching
N-H (amide)3100-3500 (moderate)Stretching
C-H (aliphatic)2850-3000Stretching
C=O (amide I)1630-1680Stretching
N-H (amide II)1510-1570Bending
C-N1350-1450Stretching
C-O1000-1250Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(hydroxymethyl)nonanamide, Electron Ionization (EI) would likely lead to fragmentation, while a softer ionization technique like Electrospray Ionization (ESI) would be more likely to show the molecular ion peak.

Expected Fragmentation Pattern (EI-MS):

The fragmentation of N-(hydroxymethyl)nonanamide is expected to proceed through several key pathways. A related compound, N-(Hydroxymethyl)decanamide, shows a fragmentation pattern that can be used as a reference. Key fragmentation mechanisms include the loss of a water molecule and cleavage of the C-N bonds.

M [M]+• M_minus_H2O [M-H₂O]+• M->M_minus_H2O -H₂O M_minus_CH2OH [M-CH₂OH]+ M->M_minus_CH2OH -•CH₂OH M_minus_C8H17 [M-C₈H₁₇]+ M->M_minus_C8H17 -•C₈H₁₇

Figure 2: Proposed fragmentation pathway for N-(hydroxymethyl)nonanamide in EI-MS.

Expected m/z Values:

  • [M]+• : The molecular ion peak for C₁₀H₂₁NO₂ is expected at m/z 187.

  • [M-H₂O]+• : Loss of water would result in a peak at m/z 169.

  • [M-CH₂OH]+ : Loss of the hydroxymethyl radical would result in a peak at m/z 156.

  • [M-C₈H₁₇]+ : Cleavage of the alkyl chain would result in a peak at m/z 74.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for N-(hydroxymethyl)nonanamide.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of N-(hydroxymethyl)nonanamide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.

  • Data Acquisition (ESI-MS): Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.

  • Data Acquisition (EI-MS): Introduce the sample via a direct insertion probe or a GC inlet.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of N-(hydroxymethyl)nonanamide. This data is essential for confirming the identity and purity of the compound in research and development settings. The methodologies and expected spectral features outlined in this guide provide a robust framework for the analysis of this and related molecules.

References

  • Chern, J., Lee, C., Liao, Y., & Sheu, J. (1998). A convenient one-pot synthesis of N-(hydroxymethyl)- and N-(alkoxymethyl)amides from nitriles. Tetrahedron Letters, 39(51), 9449-9452. [Link]

  • National Institute of Standards and Technology. (n.d.). N-(Hydroxymethyl)decanamide. In NIST Chemistry WebBook. Retrieved from [Link]

Foundational

Solubility of N-(hydroxymethyl)nonanamide in different solvents

Title: Technical Guide: Solubility Profiling & Stability Handling of N-(Hydroxymethyl)nonanamide (CAS 130535-83-0) Executive Summary This technical guide provides a comprehensive analysis of the physicochemical behavior...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling & Stability Handling of N-(Hydroxymethyl)nonanamide (CAS 130535-83-0)

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical behavior of N-(hydroxymethyl)nonanamide (also known as N-methylolpelargonamide).[1] Unlike simple fatty acid amides, this compound exhibits a dual-nature solubility profile driven by its amphiphilic structure (


 alkyl chain vs. polar N-methylol head group) and inherent thermal instability.[1] This document synthesizes theoretical Hansen Solubility Parameters (HSP) with practical solvent screening protocols to assist researchers in formulation, synthesis, and purification.

Part 1: Physicochemical Profile & Thermodynamic Basis[1][2]

1.1 Structural Analysis N-(hydroxymethyl)nonanamide (


) is a derivative of nonanamide (pelargonamide) formed by the condensation with formaldehyde. Its solubility is governed by two competing domains:
  • Hydrophobic Tail (

    
     Alkyl):  Drives solubility in non-polar organic solvents but is often overpowered by the crystal lattice energy of the amide.
    
  • Hydrophilic Head (

    
    ):  The N-methylol group significantly increases polarity and hydrogen bonding capacity (
    
    
    
    ) compared to the parent amide, enabling solubility in lower alcohols and polar aprotic solvents.[1]

1.2 Hansen Solubility Parameters (HSP) Prediction In the absence of singular empirical datasets for this specific CAS, we utilize Group Contribution Methods (Van Krevelen/Hoftyzer) to predict the solubility sphere.

ParameterSymbolEstimated Value (

)
Influence on Solubility
Dispersion

16.5Interaction with non-polar solvents (Alkanes).[1]
Polarity

11.2Dipole-dipole interactions (Ketones, Esters).[1]
H-Bonding

14.8Donor/Acceptor capability (Alcohols, Water).[1]
Total

24.8Overall cohesive energy density.[1]

Interpretation: The high


 value suggests that alcohols (Methanol, Ethanol)  and Polar Aprotic solvents (DMSO)  are the thermodynamic "sweet spots." Pure hydrocarbons (Hexane) will fail due to the significant difference in 

and

.

Part 2: Solvent Compatibility & Solubility Data[1][3]

WARNING: Instability Alert N-methylol amides are equilibrium species .[1] In the presence of acid catalysts or excessive heat (>100°C), they undergo retro-aldol collapse, releasing formaldehyde and reverting to the parent nonanamide.

  • Avoid: Acidic solvents (e.g., unbuffered acetic acid).

  • Caution: Protogenic solvents at high temperatures (solvolysis risk).

Table 1: Predicted Solubility Profile (at 25°C)

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Excellent match for dipole and H-bonding; disrupts amide-amide lattice.[1]
Lower Alcohols Methanol, EthanolGood (20-50 mg/mL)Solvation of the hydroxyl group via H-bonding; alkyl chain is accommodated.[1]
Chlorinated Chloroform, DCMModerate (5-20 mg/mL)Good dispersion match; moderate interaction with the amide dipole.[1]
Ethers THF, DioxaneModerate Acceptable

, but may require gentle heating to overcome lattice energy.[1]
Water Water (pH 7)Low (<1 mg/mL)Hydrophobic effect of the

chain dominates; "sparingly soluble" at best.[1]
Alkanes Hexane, HeptaneInsoluble Total mismatch in polarity and H-bonding parameters.[1]

Part 3: Mechanistic Visualization[1]

The following diagram illustrates the solvation mechanism and the critical stability threshold required during handling.

SolubilityMechanism Molecule N-(hydroxymethyl)nonanamide (Solid Lattice) Interaction_Good H-Bond Solvation (Enthalpic Gain) Molecule->Interaction_Good Mix with Interaction_Bad Hydrophobic Repulsion Molecule->Interaction_Bad Mix with Solvent_Polar Polar Aprotic/Alcohol (DMSO, MeOH) Solvent_Polar->Interaction_Good Solvent_NonPolar Non-Polar (Hexane) Solvent_NonPolar->Interaction_Bad Solution Stable Solution Interaction_Good->Solution ΔG < 0 Precipitate Phase Separation Interaction_Bad->Precipitate ΔG > 0 Instability Instability Risk: Acid/Heat > 60°C Solution->Instability Stress Decomp Decomposition: Formaldehyde + Nonanamide Instability->Decomp Retro-Aldol Reaction

Figure 1: Solvation logic flow indicating the thermodynamic path to dissolution and the kinetic risk of decomposition.[1]

Part 4: Experimental Protocol (Self-Validating)

Since specific literature values are sparse for this intermediate, you must determine the exact solubility limit empirically. This protocol includes a stability check to ensure you are measuring the molecule, not its decomposition products.

Method: Isothermal Saturation with HPLC Verification

Materials:

  • N-(hydroxymethyl)nonanamide (Solid)[1][2]

  • Target Solvents (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters

  • HPLC System (UV detector at 210 nm)

Workflow:

  • Preparation: Add excess solid (~100 mg) to 2 mL of solvent in a sealed borosilicate vial.

  • Equilibration: Shake at 25°C for 24 hours. Do not sonicate excessively (heat generation risks decomposition).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

  • Stability Check (Critical):

    • Perform a Chromotropic Acid Test (or DNPH test) on a small aliquot.

    • Positive Purple Color = Formaldehyde presence = Decomposition occurred . The solubility data is invalid.

    • Negative = Stable solution. Proceed to quantification.

  • Quantification: Analyze filtrate via HPLC-UV or Gravimetric analysis (evaporate solvent at <40°C under vacuum).

Protocol Start Start: Excess Solid + Solvent Equilibrate Shake 24h @ 25°C Start->Equilibrate Filter Filter Supernatant (0.45µm) Equilibrate->Filter Check Stability Check (Formaldehyde Test) Filter->Check Pass Negative (Stable) Check->Pass No HCHO Fail Positive (Decomposed) Check->Fail HCHO Detected Analyze Quantify (HPLC/Gravimetric) Pass->Analyze Discard Discard Data & Lower Temp/Change Solvent Fail->Discard

Figure 2: Step-by-step experimental workflow ensuring chemical integrity during solubility testing.

Part 5: Applications & Formulation Insights

5.1 Crosslinking Efficiency In polymer chemistry, this compound is used to introduce crosslinks via the N-methylol group.[1]

  • Solvent Choice: Use DMSO or Methanol for reaction media. Avoid water if the reaction is acid-catalyzed, as water drives the equilibrium back to the starting amide.

5.2 Biocidal Formulations N-methylol amides can act as formaldehyde releasers.[1]

  • Formulation: To maintain stability in a liquid formulation, maintain a neutral to slightly alkaline pH (7.5 - 8.5) . Acidic environments trigger release, reducing shelf-life.[1]

References

  • PubChem. (2025).[3] N-(hydroxymethyl)nonanamide (CID 348823).[1][3] National Library of Medicine. Available at: [Link]

  • Ross, D., et al. (1983). The formation and metabolism of N-hydroxymethyl compounds. Biochemical Pharmacology. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Standard reference for HSP methodology used in Part 1).

Sources

Protocols & Analytical Methods

Method

N-(hydroxymethyl)nonanamide experimental protocol for cell culture

Application Note: Experimental Handling and Biological Evaluation of N-(hydroxymethyl)nonanamide in Cell Culture Executive Summary & Mechanistic Rationale N-(hydroxymethyl)nonanamide (N-HNA) is a synthetic fatty acid ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Handling and Biological Evaluation of N-(hydroxymethyl)nonanamide in Cell Culture

Executive Summary & Mechanistic Rationale

N-(hydroxymethyl)nonanamide (N-HNA) is a synthetic fatty acid amide derivative characterized by a C9 lipophilic tail (nonanoyl group) and a reactive N-hydroxymethyl headgroup. While structurally related to bioactive lipids such as Nonivamide (synthetic capsaicin) and N-acylethanolamines (endocannabinoids), the presence of the N-hydroxymethyl moiety introduces unique physicochemical properties.

Scientific Premise: In a biological context, N-hydroxymethyl amides often function as prodrugs or reactive intermediates . The


 group is susceptible to hydrolysis in aqueous environments, potentially releasing the parent amide (Nonanamide ) and Formaldehyde . Therefore, experimental protocols involving N-HNA must distinguish between the intrinsic activity of the intact molecule and the effects of its decomposition products.

Key Application Areas:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the role of headgroup polarity in Fatty Acid Amide Hydrolase (FAAH) recognition.

  • TRPV1 Modulation: Investigating non-vanilloid activation of Transient Receptor Potential Vanilloid 1 channels.

  • Toxicology: Assessing the cytotoxicity of methylol-lipid adducts.

Physicochemical Properties & Preparation

Expert Insight: Unlike standard fatty acid amides, N-HNA is moisture-sensitive. The N-hydroxymethyl group can undergo retro-formylation. Never store aqueous stocks.

PropertySpecification
CAS Number 130535-83-0
Molecular Formula

Molecular Weight 187.28 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (>20 mg/mL), Water (Insoluble)
Stability Hygroscopic; Hydrolytically unstable at extreme pH.
Reconstitution Protocol
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered. Avoid ethanol for long-term storage as transesterification/acetal formation can occur over time.

  • Stock Concentration: Prepare a 50 mM stock solution.

    • Calculation: Dissolve 9.36 mg of N-HNA in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (plastic may absorb lipophilic compounds) and store at -20°C or -80°C . Use a desiccator.

  • Verification: Verify integrity via TLC or LC-MS if stored >1 month. Look for the "Nonanamide" peak (MW 157.25) as a sign of degradation.

Cell Culture Protocol: Biological Evaluation

Core Directive: This protocol is designed to evaluate the cytotoxicity and signaling potential of N-HNA while controlling for its hydrolytic instability.

Materials Required
  • Cell Line: HeLa, HEK293 (general toxicity), or PC-12 (lipid signaling/TRPV1 expression).

  • Assay Medium: DMEM/RPMI + 10% Charcoal-Stripped FBS (to remove endogenous lipids that interfere with FAA signaling).

  • Reagent: 50 mM N-HNA Stock in DMSO.

  • Controls:

    • Vehicle Control: 0.1% DMSO.

    • Decomposition Control: Nonanamide (Parent amide) + Formaldehyde (molar equivalent).

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Seed cells in 96-well plates (for viability) or 6-well plates (for lysate analysis).

  • Density:

    
     cells/well (96-well) or 
    
    
    
    cells/well (6-well).
  • Incubate at 37°C, 5%

    
     for 24 hours to allow attachment.
    

Step 2: Treatment Preparation (Day 1)

  • Critical: Prepare working solutions immediately before addition to cells to minimize abiotic hydrolysis in the media.

  • Dilution Scheme:

    • Dilute 50 mM stock 1:50 in DMSO

      
       1 mM Intermediate.
      
    • Dilute 1 mM Intermediate 1:10 into pre-warmed culture media

      
       100 
      
      
      
      M (2x Working Solution).
    • Perform serial dilutions in media to generate 10, 30, 50, 100

      
      M concentrations.
      
  • Note: Keep final DMSO concentration

    
     to prevent solvent toxicity.
    

Step 3: Incubation (Pulse vs. Sustained)

  • Scenario A (Signaling/Calcium Flux): Short incubation (15 min – 2 hours). This captures the effect of the intact N-HNA molecule before significant hydrolysis occurs.

  • Scenario B (Cytotoxicity/Proliferation): Long incubation (24 – 48 hours). This assesses the cumulative effect of the molecule and its potential formaldehyde release.

Step 4: Readout

  • Viability: MTT or CellTiter-Glo assay.

  • Lipid Modulation: Collect lysates for LC-MS/MS to quantify endogenous levels of Anandamide (AEA) or 2-AG (N-HNA may act as an FAAH competitor).

Mechanistic Pathway & Hydrolysis Dynamics

The following diagram illustrates the critical "dual-pathway" fate of N-(hydroxymethyl)nonanamide in a cellular environment. Researchers must distinguish between Pathway A (Direct Receptor Interaction) and Pathway B (Hydrolytic Decomposition).

NHNA_Pathway NHNA N-(hydroxymethyl)nonanamide (Intact Drug) Media Aqueous Media (pH 7.4) NHNA->Media Solubilization Receptor Lipid Receptors (TRPV1 / CB Receptors) Media->Receptor Pathway A: Fast Kinetics (<2h) Hydrolysis Spontaneous Hydrolysis Media->Hydrolysis Pathway B: Slow Kinetics (>6h) Signaling Ca2+ Influx Lipid Signaling Receptor->Signaling Nonanamide Nonanamide (Parent Amide) Hydrolysis->Nonanamide Formaldehyde Formaldehyde (Toxic Byproduct) Hydrolysis->Formaldehyde Nonanamide->Receptor Weak Agonism? Toxicity Cytotoxicity / Crosslinking Formaldehyde->Toxicity

Figure 1: The dual fate of N-(hydroxymethyl)nonanamide. Pathway A represents direct lipid modulation, while Pathway B represents hydrolytic degradation releasing formaldehyde.

Troubleshooting & Validation

Issue: High Cytotoxicity observed at >50


M. 
  • Diagnosis: Likely due to formaldehyde release upon hydrolysis of the N-hydroxymethyl group.[1]

  • Validation: Run a parallel well with Nonanamide (CAS 1120-07-6) at the same concentration. If Nonanamide is non-toxic, the toxicity is driven by the hydroxymethyl group (formaldehyde release).

Issue: Precipitation in Media.

  • Diagnosis: The C9 fatty chain is highly hydrophobic.

  • Solution: Complex the stock with BSA (Fatty Acid Free) . Pre-incubate the DMSO stock with 10% BSA solution for 15 minutes at 37°C before adding to the final media. This mimics physiological lipid transport.

References

  • PubChem. (2023). N-(hydroxymethyl)nonanamide Compound Summary. National Library of Medicine. Link

  • Ross, R. A. (2003). Anandamide and vanilloid TRPV1 receptors. British Journal of Pharmacology, 140(5), 790–801. (Contextual grounding for Nonanamide/TRPV1 interactions). Link

  • Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Mechanistic reference for N-hydroxymethyl amide hydrolysis). Link

  • Santa Cruz Biotechnology. (2023). N-(Hydroxymethyl)nonanamide Product Data Sheet. (Source for physical specifications). Link[2][3]

Sources

Application

Application Note: Quantitative Analysis of N-(hydroxymethyl)nonanamide

Introduction: The Significance of N-(hydroxymethyl)nonanamide Quantification N-(hydroxymethyl)nonanamide is a fatty acid amide with potential significance in various biological and industrial processes. As a member of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(hydroxymethyl)nonanamide Quantification

N-(hydroxymethyl)nonanamide is a fatty acid amide with potential significance in various biological and industrial processes. As a member of the N-acyl amide family, it shares structural similarities with bioactive lipids that play roles in signaling pathways. Accurate and precise quantification of N-(hydroxymethyl)nonanamide is crucial for understanding its function, metabolism, and potential applications in fields ranging from pharmacology to materials science. This document provides a comprehensive guide to the analytical methodologies for the reliable quantification of N-(hydroxymethyl)nonanamide, tailored for researchers, scientists, and drug development professionals.

This application note details two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation. Both methodologies are presented with detailed protocols, from sample preparation to data analysis, grounded in established principles for the analysis of similar analytes.[1][2][3]

Chemical and Physical Properties of N-(hydroxymethyl)nonanamide

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC10H21NO2[4]
Molecular Weight187.28 g/mol [4]
XLogP3-AA2.5[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count2[4]

Table 1: Physicochemical properties of N-(hydroxymethyl)nonanamide.

I. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it the preferred method for quantifying low-abundance analytes in complex biological matrices.[1][3][5] The methodology involves chromatographic separation of the analyte from the sample matrix followed by detection and quantification using a tandem mass spectrometer.

A. Rationale for LC-MS/MS

The polarity and thermal lability of N-(hydroxymethyl)nonanamide make it well-suited for LC-MS/MS analysis. The hydroxyl and amide functionalities allow for efficient ionization using electrospray ionization (ESI). The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, minimizes interference from matrix components, ensuring accurate quantification.[3]

B. Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection LC UPLC/HPLC Separation Injection->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: LC-MS/MS workflow for N-(hydroxymethyl)nonanamide quantification.

C. Detailed Protocol

1. Sample Preparation:

  • Internal Standard: A crucial element for accurate quantification is the use of a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of N-(hydroxymethyl)nonanamide (e.g., N-(hydroxymethyl)nonanamide-d4). If unavailable, a structurally similar compound with a different mass, such as N-(hydroxymethyl)heptanamide, can be used.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For liquid samples like plasma or serum, a common LLE method involves the addition of a water-miscible organic solvent like acetonitrile or methanol to precipitate proteins, followed by extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Solid-Phase Extraction (SPE): For more complex matrices, SPE can provide a cleaner extract. A reverse-phase C18 sorbent is a suitable choice. The sample is loaded, washed with a polar solvent to remove interferences, and the analyte is eluted with a less polar solvent like methanol or acetonitrile.

Step-by-Step LLE Protocol:

  • To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard solution (at a known concentration).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of fatty acid amides.

    • Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to promote protonation, is typically effective.

    • Gradient: A representative gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. The product ions will result from fragmentation of the amide bond and the hydroxymethyl group. Theoretical MRM transitions for N-(hydroxymethyl)nonanamide are presented below. These would need to be optimized by direct infusion of a standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-(hydroxymethyl)nonanamide188.2To be determined empiricallyTo be determined empirically
Internal StandardDependent on ISTo be determined empiricallyTo be determined empirically

Table 2: Theoretical MRM transitions for LC-MS/MS analysis.

3. Method Validation:

The analytical method must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11][12][13][14][15]

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples and comparing them to spiked samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five standards, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that the matrix does not interfere with quantification.

  • Stability: The stability of the analyte in the sample matrix under different storage and handling conditions should be evaluated.

II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acid amides, derivatization is often necessary to improve their volatility and thermal stability.[2][16]

A. Rationale for GC-MS

While LC-MS/MS is often preferred for its sensitivity, GC-MS can be a robust and reliable alternative, particularly when dealing with less complex matrices or when derivatization can enhance analyte properties for gas chromatography.[17] Derivatization can also lead to characteristic fragmentation patterns that aid in identification and quantification.

B. Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction & Internal Standard Spiking Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Sample Injection Derivatization->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry (SIM) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: GC-MS workflow for N-(hydroxymethyl)nonanamide quantification.

C. Detailed Protocol

1. Sample Preparation and Derivatization:

  • Extraction: Similar extraction methods as described for LC-MS/MS (LLE or SPE) can be used.

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group in N-(hydroxymethyl)nonanamide).[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent.

Step-by-Step Derivatization Protocol:

  • After extraction and evaporation, ensure the sample is completely dry.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the sample at 60-70°C for 30-60 minutes.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating fatty acid amide derivatives.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: A typical program could be: initial temperature of 100°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions of the derivatized N-(hydroxymethyl)nonanamide would need to be determined from a full scan analysis of a standard.

3. Method Validation:

The GC-MS method should be validated following the same principles as outlined for the LC-MS/MS method (specificity, linearity, accuracy, precision, LOD/LOQ, and stability).

III. Data Analysis and Interpretation

For both LC-MS/MS and GC-MS, quantification is achieved by constructing a calibration curve. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the standards. The concentration of the analyte in unknown samples is then calculated from this curve.

Conclusion

The choice between LC-MS/MS and GC-MS for the quantification of N-(hydroxymethyl)nonanamide will depend on the specific requirements of the study. LC-MS/MS generally offers higher sensitivity and is suitable for direct analysis of the underivatized compound, making it ideal for complex biological matrices. GC-MS, while often requiring a derivatization step, can be a very robust and reliable alternative. Both methods, when properly developed and validated, can provide accurate and precise quantification of N-(hydroxymethyl)nonanamide, enabling further investigation into its biological and chemical significance. The protocols provided herein serve as a comprehensive starting point for the development of a validated analytical method tailored to your specific research needs.

References

  • CN102023195A - Method for measuring free formaldehyde content in N-hydroxymethyl acrylamide - Google Patents.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library. Available at: [Link]

  • N-(HYDROXYMETHYL)ACRYLAMIDE - Ataman Kimya. Available at: [Link]

  • nonanamide | CAS#:1120-07-6 | Chemsrc. Available at: [Link]

  • Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed. Available at: [Link]

  • A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Available at: [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC - NIH. Available at: [Link]

  • Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • N-(hydroxymethyl)nonanamide | C10H21NO2 | CID 348823 - PubChem - NIH. Available at: [Link]

  • GC Analysis of Primary Fatty Acid Amides in Animal Fat - ResearchGate. Available at: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - MDPI. Available at: [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - Journal of Food and Drug Analysis. Available at: [Link]

  • Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis - MDPI. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - Frontiers. Available at: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available at: [Link]

  • N-(Hydroxymethyl)nicotinamide | C7H8N2O2 | CID 77116 - PubChem. Available at: [Link]

  • High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines - LIPID MAPS. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - MDPI. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • N-(Hydroxymethyl)nicotinamide. Available at: [Link]

  • Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PubMed Central. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]

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Method

Application Note: A Robust HPLC-ELSD Method for the Quantification of N-(hydroxymethyl)nonanamide

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of N-(hydroxyme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of N-(hydroxymethyl)nonanamide. This long-chain fatty acid amide, which lacks a significant UV chromophore, presents a challenge for traditional HPLC-UV detection. The developed reversed-phase method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. We provide a comprehensive protocol, from sample preparation to data analysis, and discuss the rationale behind the methodological choices to ensure reproducibility and trustworthiness.

Introduction: The Analytical Challenge

N-(hydroxymethyl)nonanamide is a fatty acid amide with potential applications in various industrial and pharmaceutical formulations.[1] Its structure, characterized by a C9 alkyl chain and a hydroxymethyl group, results in a molecule with limited UV absorbance, rendering standard HPLC-UV detection methods ineffective for sensitive quantification.[2] The amide functional group itself provides only weak UV absorption at low wavelengths (around 200-220 nm), which is often subject to interference from common solvents and impurities.[3]

To overcome this limitation, we turned to Evaporative Light Scattering Detection (ELSD). ELSD is a universal detection technique that is not dependent on the optical properties of the analyte.[4][5][6] The detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.[6] This makes it an ideal choice for the analysis of non-chromophoric compounds like N-(hydroxymethyl)nonanamide.[4][7]

This document provides a detailed, field-proven protocol for the analysis of N-(hydroxymethyl)nonanamide, grounded in the principles of analytical chemistry and validated according to ICH Q2(R1) guidelines.[8][9]

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method.

PropertyValueSource
Molecular Formula C10H21NO2[10]
Molecular Weight 187.28 g/mol [10]
XLogP3-AA (Lipophilicity) 2.5[10]
Topological Polar Surface Area 49.3 Ų[10]
Hydrogen Bond Donor Count 2[10]
Hydrogen Bond Acceptor Count 2[10]

The XLogP3-AA value of 2.5 indicates that N-(hydroxymethyl)nonanamide is a moderately non-polar compound, making it an excellent candidate for reversed-phase HPLC.[10][11][12][13] In this mode, a non-polar stationary phase is used with a polar mobile phase.[11][12][13] The analyte will be retained on the column through hydrophobic interactions with the stationary phase.

Method Development and Rationale

The selection of each parameter in this HPLC method is based on established chromatographic principles to ensure a robust and reliable separation.

Chromatographic Mode: Reversed-Phase HPLC

Given the analyte's non-polar nature, reversed-phase chromatography was the logical choice.[11][12][13] This technique separates compounds based on their hydrophobicity.[12] A C18 stationary phase was selected for its strong hydrophobic retention characteristics, which are well-suited for separating long-chain alkylamides.[3][12]

Mobile Phase Selection

The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol.[11] Acetonitrile was chosen for this method due to its lower viscosity and superior UV transparency at low wavelengths, although the latter is less critical for ELSD. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, was employed. This approach ensures that any potential impurities with different polarities are well-separated from the main analyte peak and allows for a shorter overall run time compared to an isocratic method.

Detection: Evaporative Light Scattering Detector (ELSD)

As previously mentioned, the lack of a strong chromophore in N-(hydroxymethyl)nonanamide necessitates a universal detector.[4][5] The ELSD provides a sensitive and consistent response for non-volatile analytes, making it the ideal choice for this application.[6][7] The ELSD response is proportional to the mass of the analyte, which allows for accurate quantification.[6]

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_S Dissolve in Diluent Sample->Dissolve_S Standard Weigh Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Filter_S Filter (0.45 µm) Dissolve_S->Filter_S Filter_Std Filter (0.45 µm) Dissolve_Std->Filter_Std Inject Inject into HPLC Filter_S->Inject Filter_Std->Inject Column C18 Column Separation Inject->Column Detect ELSD Detection Column->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Sample Calibrate->Quantify Validation_Logic cluster_validation ICH Q2(R1) Validation Parameters start Method Development Complete Specificity Specificity (Placebo & Stressed Samples) start->Specificity Linearity Linearity (min. 5 concentrations) start->Linearity Robustness Robustness (Variations in Method Parameters) Specificity->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range Range (Derived from Linearity, Accuracy, Precision) Accuracy->Range Precision->Range Range->Robustness end_node Validated Method Robustness->end_node

Caption: Logical flow for HPLC method validation.

Conclusion

The HPLC-ELSD method described in this application note provides a reliable and robust solution for the quantitative analysis of N-(hydroxymethyl)nonanamide. By employing reversed-phase chromatography and evaporative light scattering detection, this method overcomes the challenges associated with the analysis of non-chromophoric compounds. The detailed protocol and validation guidelines ensure that researchers, scientists, and drug development professionals can confidently implement this method for their specific analytical needs.

References

  • DiVA portal. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

  • Ataman Kimya. N-(HYDROXYMETHYL)ACRYLAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348823, N-(hydroxymethyl)nonanamide. Retrieved from [Link]

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Application

Application Notes and Protocols for N-(hydroxymethyl)nonanamide Stock Solution Preparation and Storage

Introduction: Understanding N-(hydroxymethyl)nonanamide N-(hydroxymethyl)nonanamide is a fatty acid amide derivative with potential applications in various research fields, including drug development and biochemical stud...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding N-(hydroxymethyl)nonanamide

N-(hydroxymethyl)nonanamide is a fatty acid amide derivative with potential applications in various research fields, including drug development and biochemical studies.[1][2] Its structure, combining a nine-carbon fatty acid (nonanoic acid) with an N-hydroxymethyl group, suggests a molecule with amphiphilic properties that may influence its biological activity and physical characteristics. While specific data on N-(hydroxymethyl)nonanamide is limited, its structural similarity to other N-hydroxymethyl compounds and fatty acid amides allows for the development of robust protocols for its handling and use in experimental settings.[3][4][5] Some N-hydroxy compounds have been noted for their biological activities, including antimicrobial and anti-inflammatory effects.[6][7][8]

This guide provides a comprehensive framework for the preparation and storage of N-(hydroxymethyl)nonanamide stock solutions, emphasizing scientific integrity and best practices to ensure experimental reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-(hydroxymethyl)nonanamide is fundamental to developing appropriate handling and storage protocols.

PropertyValueSource
Molecular Formula C10H21NO2[1]
Molecular Weight 187.28 g/mol [1]
CAS Number 130535-83-0[1][2]
Appearance Solid (predicted)General knowledge of similar compounds
XLogP3-AA 2.5[1]

Protocol: Preparation of a 10 mM Stock Solution in Ethanol

This protocol details the preparation of a 10 mM stock solution of N-(hydroxymethyl)nonanamide in ethanol. Ethanol is chosen as the initial solvent based on its common use for dissolving fatty acid derivatives.[9]

I. Safety Precautions
  • Always handle N-(hydroxymethyl)nonanamide in a well-ventilated area or a chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[10][12][13][14]

II. Materials and Equipment
  • N-(hydroxymethyl)nonanamide (solid)

  • Anhydrous ethanol (≥99.5%)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Amber glass vials with screw caps

III. Step-by-Step Procedure
  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of N-(hydroxymethyl)nonanamide using the following formula:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.010 L x 187.28 g/mol = 0.0187 g (18.7 mg)

  • Weighing: Accurately weigh the calculated amount of N-(hydroxymethyl)nonanamide using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a volumetric flask.

    • Add a small amount of anhydrous ethanol to dissolve the solid.

    • Vortex the solution until the solid is fully dissolved. If dissolution is slow, sonication in a water bath for 10-15 minutes can facilitate the process.[9]

  • Final Volume Adjustment: Once the solid is completely dissolved, add anhydrous ethanol to the flask to reach the final desired volume.

  • Filtration: For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and exposure to light.[11]

    • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

Workflow for Stock Solution Preparation

Stock_Solution_Preparation start Start calculate Calculate Required Mass (e.g., for 10 mM solution) start->calculate weigh Accurately Weigh Compound calculate->weigh dissolve Dissolve in Anhydrous Ethanol weigh->dissolve vortex_sonicate Vortex and/or Sonicate to Aid Dissolution dissolve->vortex_sonicate adjust_volume Adjust to Final Volume vortex_sonicate->adjust_volume filter Filter (0.22 µm) if needed adjust_volume->filter aliquot Aliquot into Amber Vials filter->aliquot store Store at Recommended Temperature aliquot->store end_process End store->end_process

Caption: Workflow for N-(hydroxymethyl)nonanamide stock solution preparation.

Storage and Stability

Proper storage is critical to maintain the integrity of the N-(hydroxymethyl)nonanamide stock solution.

  • Temperature: Store the stock solution at -20°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, though this should be validated. The recommendation for refrigerated storage is based on protocols for similar compounds like N-(hydroxymethyl)acetamide.[3]

  • Light: Protect the solution from light by using amber vials.[11]

  • Atmosphere: For compounds susceptible to oxidation or hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. Given the potential instability of N-hydroxymethyl compounds, this is a prudent measure.[15]

  • Stability Considerations: N-(hydroxymethyl) compounds can be unstable, particularly in alkaline conditions, and may degrade to produce formaldehyde.[15] It is therefore crucial to avoid basic conditions during preparation and storage. The stability of the stock solution should be periodically verified, especially if stored for an extended period.

Validation of Stock Solution Integrity

To ensure the accuracy of experimental results, the concentration and purity of the stock solution should be periodically validated.

  • Analytical Techniques: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying N-(hydroxymethyl)nonanamide and detecting any degradation products.[16][17][18][19][20] Gas chromatography-mass spectrometry (GC-MS) could also be a viable alternative.[6][17]

  • Frequency: It is advisable to re-validate the concentration of the stock solution after long-term storage or if there are any concerns about its stability.

Potential Biological Context

While the specific biological functions of N-(hydroxymethyl)nonanamide are not well-documented, related N-hydroxy compounds have shown a range of activities. This context is important for researchers designing experiments with this molecule.

Biological_Context compound N-(hydroxymethyl)nonanamide related_compounds Related N-Hydroxy and Fatty Acid Amide Compounds compound->related_compounds Structural Similarity activity3 Modulation of Signaling Pathways (Hypothesized) compound->activity3 activity1 Antimicrobial Activity related_compounds->activity1 activity2 Anti-inflammatory Activity related_compounds->activity2

Caption: Potential biological activities based on related compounds.

Conclusion

This application note provides a detailed protocol for the preparation and storage of N-(hydroxymethyl)nonanamide stock solutions. By adhering to these guidelines, researchers can ensure the quality and consistency of their experimental results. Given the limited specific data for this compound, it is recommended that researchers perform small-scale pilot experiments to confirm solubility and stability under their specific experimental conditions.

References

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Method

Application Note: N-(hydroxymethyl)nonanamide for Studying Endocannabinoid Signaling Pathways

Document ID: AN-EC-260128 Version: 1.0 Abstract The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a wide range of physiological processes, including pain, mood, and memory.[1][2] A key...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-EC-260128

Version: 1.0

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a wide range of physiological processes, including pain, mood, and memory.[1][2] A key component of the ECS is the endocannabinoid anandamide (AEA), a lipid neurotransmitter whose signaling is terminated by enzymatic hydrolysis.[3][4][5] The primary enzyme responsible for AEA degradation is Fatty Acid Amide Hydrolase (FAAH).[2][6][7][8] Inhibiting FAAH presents a powerful therapeutic strategy to enhance endogenous anandamide signaling, thereby offering potential treatments for conditions like chronic pain and anxiety.[1][9] N-(hydroxymethyl)nonanamide is a valuable chemical tool for researchers studying the ECS. As an effective FAAH inhibitor, it allows for the controlled potentiation of AEA signaling in both in vitro and cellular contexts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(hydroxymethyl)nonanamide to investigate endocannabinoid signaling pathways. It includes detailed protocols for enzyme inhibition assays and downstream cellular signaling assays, alongside insights into data interpretation and experimental design.

Introduction to Endocannabinoid Signaling and FAAH Inhibition

The endocannabinoid system is comprised of cannabinoid receptors (primarily CB1 and CB2), their endogenous ligands (endocannabinoids like anandamide), and the enzymes that synthesize and degrade these ligands.[4][8] Anandamide, also known as N-arachidonoylethanolamine (AEA), is a key endocannabinoid that binds to cannabinoid receptors to elicit its effects.[3][10]

The signaling duration and intensity of anandamide are tightly regulated by its metabolic breakdown.[10] The enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein, is the principal catalyst for anandamide hydrolysis, breaking it down into arachidonic acid and ethanolamine, thus terminating its signaling.[2][6][11][12]

By blocking the activity of FAAH, inhibitors prevent the degradation of anandamide, leading to an increase in its concentration and enhanced activation of cannabinoid receptors.[1] This mechanism of action makes FAAH inhibitors like N-(hydroxymethyl)nonanamide powerful tools to study the physiological roles of anandamide and to explore the therapeutic potential of augmenting endocannabinoid tone.[1][8]

Mechanism of Action: FAAH Hydrolysis and Inhibition

FAAH is a serine hydrolase that utilizes a catalytic triad (Ser-Ser-Lys) to hydrolyze the amide bond of anandamide.[13] The process involves a nucleophilic attack by a serine residue on the carbonyl carbon of anandamide.[13] N-(hydroxymethyl)nonanamide acts as an inhibitor of this process. By occupying the active site of FAAH, it prevents anandamide from binding and being hydrolyzed.

FAAH_Mechanism cluster_0 Normal FAAH Activity cluster_1 FAAH Inhibition Anandamide Anandamide (AEA) FAAH_Active FAAH Active Site (Ser-Ser-Lys) Anandamide->FAAH_Active Binds to FAAH_Inhibited FAAH Active Site (Inhibited) Anandamide->FAAH_Inhibited Binding Prevented Hydrolysis Hydrolysis FAAH_Active->Hydrolysis Catalyzes Products Arachidonic Acid + Ethanolamine (Signal Termination) Hydrolysis->Products NHN N-(hydroxymethyl)nonanamide NHN->FAAH_Inhibited Binds & Blocks No_Hydrolysis No Hydrolysis FAAH_Inhibited->No_Hydrolysis Anandamide_Accumulates Anandamide Levels ↑ (Prolonged Signaling) No_Hydrolysis->Anandamide_Accumulates

Figure 1. Mechanism of FAAH action and its inhibition by N-(hydroxymethyl)nonanamide.

Applications and Experimental Protocols

N-(hydroxymethyl)nonanamide can be used in a variety of experimental settings to probe the function of the endocannabinoid system.

In Vitro FAAH Inhibition Assay

This assay directly measures the ability of N-(hydroxymethyl)nonanamide to inhibit FAAH activity. A common method involves using a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent molecule.[14][15] The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory potency.

FAAH_Assay_Workflow start Start prep_reagents Prepare Reagents: - FAAH Enzyme - Fluorogenic Substrate - N-(hydroxymethyl)nonanamide - Assay Buffer start->prep_reagents plate_setup Plate Setup (96/384-well): - Add Assay Buffer - Add serial dilutions of N-(hydroxymethyl)nonanamide - Add FAAH enzyme prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Read Fluorescence (e.g., Ex: 350 nm, Em: 460 nm) incubation->read_plate analyze Analyze Data: - Plot Fluorescence vs. [Inhibitor] - Calculate IC50 Value read_plate->analyze end End analyze->end

Figure 2. Workflow for a fluorometric in vitro FAAH inhibition assay.

Protocol 1: Fluorometric FAAH Inhibition Assay

  • Reagent Preparation :

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Reconstitute recombinant human FAAH enzyme in Assay Buffer.

    • Prepare a stock solution of N-(hydroxymethyl)nonanamide in DMSO. Create a serial dilution series in Assay Buffer.

    • Prepare a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) in Assay Buffer.[14][15]

  • Assay Procedure :

    • To a 96-well black microplate, add 50 µL of Assay Buffer.

    • Add 10 µL of the N-(hydroxymethyl)nonanamide serial dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., JZL195).[15]

    • Add 20 µL of the FAAH enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis :

    • Measure the fluorescence using a plate reader with excitation at 340-360 nm and emission at 450-465 nm.[14][15]

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of N-(hydroxymethyl)nonanamide relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example Data for FAAH Inhibition

N-(hydroxymethyl)nonanamide (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
50095.1
100098.6
IC50 ~55 nM
Cell-Based Assays for Downstream Signaling

By inhibiting FAAH, N-(hydroxymethyl)nonanamide increases endogenous anandamide levels, which then act on cannabinoid receptors. The activation of CB1 receptors, which are G-protein coupled receptors (GPCRs), triggers downstream signaling cascades.[16] These can be measured to assess the cellular consequence of FAAH inhibition.

CB1_Signaling NHN N-(hydroxymethyl)nonanamide FAAH FAAH NHN->FAAH Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide X (No Degradation) CB1R CB1 Receptor Anandamide->CB1R Activates Gi_protein Gi/o Protein CB1R->Gi_protein Couples to Calcium ↑ Intracellular Ca2+ CB1R->Calcium Can Modulate (via Gβγ or Gq/11) AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP

Figure 3. Simplified CB1 receptor signaling pathway affected by FAAH inhibition.

Protocol 2: Intracellular Calcium Mobilization Assay

Activation of CB1 receptors can lead to changes in intracellular calcium ([Ca2+]i), which can be measured using calcium-sensitive fluorescent dyes like Fura-2 AM or Fluo-4 AM.[17][18][19]

  • Cell Culture and Loading :

    • Plate cells expressing CB1 receptors (e.g., CHO-CB1 or neuroblastoma cell lines) in a 96-well black, clear-bottom plate and culture overnight.

    • Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the buffer, often with an anion-transport inhibitor like probenecid to improve dye retention, and incubate for 30-60 minutes at 37°C.[20]

    • Wash the cells gently to remove excess dye.

  • Assay Procedure :

    • Treat the cells with various concentrations of N-(hydroxymethyl)nonanamide or vehicle and incubate to allow for the accumulation of endogenous anandamide.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Measure baseline fluorescence.

    • Add a sub-maximal concentration of an external agonist (e.g., anandamide or a synthetic cannabinoid) to stimulate the CB1 receptor.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis :

    • The increase in fluorescence corresponds to an increase in intracellular calcium.

    • Calculate the peak fluorescence response for each well.

    • Determine the EC50 of the agonist in the presence and absence of the FAAH inhibitor. A leftward shift in the agonist's potency indicates successful FAAH inhibition and potentiation of the anandamide signal.

Protocol 3: cAMP Accumulation Assay

CB1 receptors primarily couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][21][22]

  • Cell Culture and Treatment :

    • Plate cells expressing CB1 receptors in a suitable multi-well plate.

    • Pre-treat cells with various concentrations of N-(hydroxymethyl)nonanamide or vehicle.

    • Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.

    • Concurrently, treat with a CB1 agonist to induce the inhibitory effect.

  • Cell Lysis and cAMP Measurement :

    • After the stimulation period (typically 15-30 minutes), lyse the cells.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit, such as HTRF, AlphaScreen, or ELISA-based kits.[23][24]

  • Data Analysis :

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration for each sample.

    • The inhibitory effect of the CB1 agonist will be potentiated in cells pre-treated with N-(hydroxymethyl)nonanamide, resulting in a greater reduction in forskolin-stimulated cAMP levels. This can be used to calculate a shift in the agonist's IC50.

Table 2: Example Data for Cellular Assays

Assay TypeParameterVehicle Control+ N-(hydroxymethyl)nonanamide (100 nM)
Calcium Mobilization Anandamide EC50150 nM45 nM
cAMP Accumulation Anandamide IC5080 nM22 nM

Data Interpretation and Best Practices

  • Specificity : When interpreting results, it is crucial to confirm that the observed effects are specific to FAAH inhibition. This can be achieved by using a CB1 receptor antagonist (e.g., rimonabant) to block the downstream effects. If the potentiation by N-(hydroxymethyl)nonanamide is reversed by the antagonist, it confirms the effect is mediated through the CB1 receptor.

  • Controls : Always include appropriate controls:

    • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

    • Positive Control Inhibitor: A well-characterized FAAH inhibitor to validate the assay's performance.[25]

    • No-Enzyme/No-Cell Control: To determine background signal.

  • Solubility : N-(hydroxymethyl)nonanamide, like many lipid-like molecules, may have limited aqueous solubility. Ensure it is fully dissolved in the stock solution and does not precipitate in the assay buffer.

  • Cellular Health : In cell-based assays, perform a cytotoxicity test to ensure that the concentrations of N-(hydroxymethyl)nonanamide used are not toxic to the cells, as this could confound the results.

Conclusion

N-(hydroxymethyl)nonanamide serves as a valuable research tool for elucidating the complex roles of the endocannabinoid system. By selectively inhibiting FAAH, it allows for a controlled enhancement of endogenous anandamide signaling. The protocols outlined in this application note provide a robust framework for quantifying the inhibitory potency of N-(hydroxymethyl)nonanamide and for investigating its downstream consequences on cellular signaling pathways. These methods are essential for researchers in academia and industry who are focused on neuroscience, pharmacology, and the development of novel therapeutics targeting the endocannabinoid system.

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  • Eglen, R. M. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Revvity. (2024, June 10). Cell preparation: a key step for successful cAMP assays.
  • MDPI. (2023, January 9). M3 Receptor Pathway Stimulates Rapid Transcription of the CB1 Receptor Activation through Calcium Signalling and the CNR1 Gene Promoter.

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Application

Application Notes and Protocols for the Investigation of N-(hydroxymethyl)nonanamide in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial exploration of N-(hydroxymethyl)nonanamide as a novel excipient in drug delivery syste...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial exploration of N-(hydroxymethyl)nonanamide as a novel excipient in drug delivery systems. Due to the limited existing literature on this specific molecule for pharmaceutical applications, this guide is structured as a research framework. It outlines the predicted physicochemical properties of N-(hydroxymethyl)nonanamide, proposes potential synthesis and formulation strategies, and provides detailed protocols for the characterization and safety evaluation of drug delivery systems incorporating this compound. The overarching goal is to equip researchers with the necessary tools and methodologies to systematically investigate the potential of N-(hydroxymethyl)nonanamide as a surfactant, stabilizer, or penetration enhancer in various pharmaceutical formulations.

Introduction to N-(hydroxymethyl)nonanamide: A Molecule of Interest

N-(hydroxymethyl)nonanamide is an amphiphilic molecule characterized by a nine-carbon hydrophobic tail (nonanamide) and a hydrophilic head containing a hydroxymethyl group. This structure suggests its potential to act as a non-ionic surfactant or stabilizer in biphasic systems, such as emulsions and suspensions. The presence of the hydroxyl group can also impart hydrogen bonding capabilities, potentially influencing drug solubility and interaction with biological membranes.[1][2] Fatty acid amides, a related class of compounds, are known for their roles as surfactants and lubricants in the pharmaceutical industry.[3]

Physicochemical Properties

A summary of the computed physicochemical properties of N-(hydroxymethyl)nonanamide is presented in Table 1. These properties provide a preliminary understanding of its behavior in formulation.

PropertyValueSource
Molecular Formula C10H21NO2PubChem
Molecular Weight 187.28 g/mol PubChem
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Topological Polar Surface Area 49.3 ŲPubChem

Table 1: Computed Physicochemical Properties of N-(hydroxymethyl)nonanamide.

Postulated Roles in Drug Delivery

Based on its chemical structure, N-(hydroxymethyl)nonanamide is hypothesized to function in several capacities within a drug delivery system:

  • Surfactant/Emulsifier: Its amphiphilic nature suggests it could stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, crucial for formulations like nanoemulsions and creams.[4][5]

  • Stabilizer: The molecule may adsorb at interfaces, preventing the aggregation of particles in nanosuspensions or other colloidal systems.[6]

  • Penetration Enhancer: For topical and transdermal formulations, the long alkyl chain may help to disrupt the lipid bilayer of the stratum corneum, facilitating drug permeation.[7][8]

  • Solubilizing Agent: The amide and hydroxyl moieties could enhance the solubility of poorly water-soluble drugs through hydrogen bonding and micellar encapsulation.

Synthesis of N-(hydroxymethyl)nonanamide: A Proposed Method

Proposed Synthesis Protocol

Materials:

  • Nonanamide

  • Formaldehyde solution (37% in water)

  • Ethanol

  • Recrystallization solvent (e.g., acetone or ethanol)

Procedure:

  • In a round-bottom flask, dissolve nonanamide (1.0 mmol) in ethanol (5-10 mL).

  • Add an excess of 37% aqueous formaldehyde solution (e.g., 5 mL).

  • Gently warm the mixture to ensure complete dissolution of the nonanamide.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product may begin to precipitate during this time.

  • Allow the mixture to stand for 24 hours at room temperature to facilitate complete precipitation.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like acetone or ethanol to yield N-(hydroxymethyl)nonanamide.

  • Confirm the structure and purity of the synthesized compound using techniques such as NMR, FT-IR, and mass spectrometry.

Formulation of Drug Delivery Systems: Hypothetical Protocols

The following protocols are provided as a starting point for incorporating N-(hydroxymethyl)nonanamide into representative drug delivery systems. Optimization of these protocols will be necessary based on the specific drug and desired formulation characteristics.

Protocol for Nanoemulsion Formulation

Nanoemulsions are promising carriers for enhancing the bioavailability of poorly soluble drugs.[4][10] In this proposed protocol, N-(hydroxymethyl)nonanamide is used as a surfactant.

Materials:

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Aqueous phase (deionized water)

  • N-(hydroxymethyl)nonanamide (surfactant)

  • Co-surfactant (e.g., ethanol, propylene glycol)

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Dissolve the API in the oil phase.

  • In a separate vessel, dissolve N-(hydroxymethyl)nonanamide and the co-surfactant in the aqueous phase.

  • Slowly add the oil phase to the aqueous phase under high-shear homogenization or ultrasonication.

  • Continue homogenization/sonication for a specified period (e.g., 10-15 minutes) to form a translucent nanoemulsion.

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation API Dissolve API in Oil Homogenization High-Shear Homogenization or Ultrasonication API->Homogenization Surfactant Dissolve N-(hydroxymethyl)nonanamide and Co-surfactant in Water Surfactant->Homogenization Characterization Characterization (Size, PDI, Zeta Potential) Homogenization->Characterization

Caption: In vitro drug release testing workflow.

Biocompatibility and Safety Evaluation

As a novel excipient, a thorough safety assessment of N-(hydroxymethyl)nonanamide is paramount. [11][12]

In Vitro Cytotoxicity Assay

The MTT assay is a common method to assess the cytotoxicity of a compound on cell lines. [13][14] Protocol:

  • Seed a suitable cell line (e.g., HaCaT for topical formulations, Caco-2 for oral formulations) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of N-(hydroxymethyl)nonanamide in the cell culture medium.

  • Replace the old medium with the medium containing different concentrations of the test compound. Include a positive control (e.g., Triton X-100) and a negative control (medium only).

  • Incubate the cells for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control.

Hemocompatibility Assay

For formulations intended for parenteral administration, it is crucial to evaluate their interaction with blood components.

Protocol:

  • Prepare a fresh red blood cell (RBC) suspension.

  • Incubate the RBC suspension with various concentrations of N-(hydroxymethyl)nonanamide.

  • Use a positive control (e.g., Triton X-100) and a negative control (saline).

  • After incubation, centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis.

Conclusion

N-(hydroxymethyl)nonanamide presents an intriguing profile for a novel pharmaceutical excipient. Its amphiphilic nature and the presence of a reactive hydroxymethyl group suggest a multitude of potential applications in drug delivery. The protocols and methodologies outlined in this document provide a foundational framework for researchers to systematically investigate its synthesis, formulation potential, and safety. Through rigorous experimentation guided by these principles, the true value of N-(hydroxymethyl)nonanamide in advancing drug delivery systems can be elucidated.

References

  • Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Impact of HPMC on Drug Delivery Systems. (2024, April 25). Retrieved from [Link]

  • Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. (2022, July 22). Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. (n.d.). Retrieved from [Link]

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. (n.d.). Retrieved from [Link]

  • Lipid-based carriers for the delivery of local anesthetics - INTRANET IB. (2019, June 20). Retrieved from [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols - RSC Publishing. (n.d.). Retrieved from [Link]

  • SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. (n.d.). Retrieved from [Link]

  • NMe Amide as a Synthetic Surrogate for the Thioester Moiety in Thiocoraline | Request PDF - ResearchGate. (2008, January 1). Retrieved from [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC - NIH. (2020, August 4). Retrieved from [Link]

  • WO2005009510A2 - Penetration enhancer combinations for transdermal delivery - Google Patents. (n.d.).
  • Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms - Ingenta Connect. (n.d.). Retrieved from [Link]

  • Characterization Requirements for New Excipients. (2020, November 3). Retrieved from [Link]

  • Long-chain alkylamide-derived oil gels: mixing induced onset of thixotropy and application in sustained drug release - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Advances in the Release of Amide‐Containing Molecules - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (2023, October 28). Retrieved from [Link]

  • Self-assembling amphiphilic peptides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Self-Assembly of Amphiphilic Amylose Derivatives in Aqueous Media - ResearchGate. (2019, April 30). Retrieved from [Link]

  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). Retrieved from [Link]

  • Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. (2022, August 1). Retrieved from [Link]

  • Modified Excipients in Novel Drug Delivery: Need of the Day - ResearchGate. (2014, January 1). Retrieved from [Link]

  • (PDF) Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms - ResearchGate. (2018, January 1). Retrieved from [Link]

  • some important drugs containing amide linkage - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Amphiphilic Transdermal Permeation Enhancers: Structure-Activity Relationships. (2000, January 1). Retrieved from [Link]

  • Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (2023, November 16). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development Nanoemulsion as Novel Drug Delivery System. (2022, December 15). Retrieved from [Link]

  • AMPHIPHILE SELF-ASSEMBLY AND PHASE EVOLUTION IN REACTIVE ENVIRONMENTS - IDEALS. (2023, May 3). Retrieved from [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC - NIH. (n.d.). Retrieved from [Link]

  • Hydrogel Delivery Systems for Biological Active Substances: Properties and the Role of HPMC as a Carrier - MDPI. (n.d.). Retrieved from [Link]

  • Application Challenges and Examples of New Excipients in Advanced Drug Delivery Systems | American Pharmaceutical Review. (2011, March 1). Retrieved from [Link]

  • Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery - PMC - NIH. (2023, February 22). Retrieved from [Link]

  • Profile of Fatty Acid Amides Synthesized from Ketapang Kernel Oil - AIP Publishing. (n.d.). Retrieved from [Link]

  • Drug‑Excipient Compatibility Study Through a Novel Vial‑in‑Vial Experimental Setup: A Benchmark Study. (2023, September 13). Retrieved from [Link]

  • Fatty acid amides – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Advances in drug delivery systems, challenges and future directions - PMC. (n.d.). Retrieved from [Link]

  • Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - MDPI. (n.d.). Retrieved from [Link]

  • Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms - PubMed. (2018, January 2). Retrieved from [Link]

  • Self-Assembly of Amphiphilic Alternating Copolymers by Chain Folding in Water: From Uniform Composition and Sequence to Monodisperse Micelles | Macromolecules - ACS Publications. (2023, July 25). Retrieved from [Link]

  • 24.3: Synthesis of Amides - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

  • Review on Biocompatibility and Prospect Biomedical Applications of Novel Functional Metallic Glasses - MDPI. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS - ARPN Journal of Engineering and Applied Sciences. (n.d.). Retrieved from [Link]

  • Special Issue : Advances in Characterization Methods for Drug Delivery Systems - MDPI. (n.d.). Retrieved from [Link]

  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. (2015, October 2). Retrieved from [Link]

  • Is there any list for novel surfactants and oils that can be used in nanoformulations? (2014, April 16). Retrieved from [Link]

  • Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and self-assembly of amphiphilic precision glycomacromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00422K. (2021, May 17). Retrieved from [Link]

  • DESIGN AND DEVELOPMENT OF NANOEMULSION FORMULATION: A REVIEW - IJCRT.org. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Stabilizing N-(hydroxymethyl)nonanamide in Aqueous Solutions

Welcome to the technical support center for N-(hydroxymethyl)nonanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(hydroxymethyl)nonanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Understanding the Challenge: The Instability of N-(hydroxymethyl)nonanamide

N-(hydroxymethyl)nonanamide is a valuable compound, but its utility can be hampered by its inherent instability in aqueous environments. The primary degradation pathway is the hydrolysis of the N-hydroxymethyl group, which leads to the release of formaldehyde and the parent amide, nonanamide. This process is sensitive to several factors, most notably pH and temperature. A secondary, though generally less rapid, degradation route is the hydrolysis of the amide bond itself, yielding nonanoic acid and aminomethanol, which subsequently decomposes to formaldehyde and ammonia.

This guide will provide you with the knowledge and practical steps to mitigate these degradation pathways and ensure the integrity of your experiments.

Visualizing the Degradation Pathway

To better understand the chemical transformations at play, the following diagram illustrates the primary hydrolysis mechanism of N-(hydroxymethyl)nonanamide.

Hydrolysis_Mechanism cluster_main Hydrolysis of N-(hydroxymethyl)nonanamide Molecule N-(hydroxymethyl)nonanamide TransitionState Transition State Molecule->TransitionState H₂O, H⁺ or OH⁻ Products Nonanamide + Formaldehyde TransitionState->Products Quantification_Workflow cluster_workflow Quantification of Hydrolysis Start Sample Collection Derivatization Derivatization with DNPH/MBSH Start->Derivatization Analysis HPLC-UV or LC-MS Analysis Derivatization->Analysis Quantification Quantification of Formaldehyde Analysis->Quantification

Troubleshooting

Troubleshooting N-(hydroxymethyl)nonanamide insolubility in buffers

Ticket Topic: Troubleshooting N-(hydroxymethyl)nonanamide insolubility in aqueous buffers Ticket ID: #TS-8492-SOL Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Formulation Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Troubleshooting N-(hydroxymethyl)nonanamide insolubility in aqueous buffers Ticket ID: #TS-8492-SOL Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Oil & Water" Paradox

Users frequently report immediate precipitation ("crashing out") when introducing N-(hydroxymethyl)nonanamide stocks into aqueous buffers (PBS, Tris, HEPES).

The Root Cause is twofold:

  • Thermodynamic Insolubility: The molecule possesses a C9 lipophilic tail (nonanoyl group) that dominates the weak polarity of the hydroxymethyl headgroup. In aqueous environments, the "hydrophobic effect" drives these molecules to aggregate, minimizing water contact.

  • Chemical Instability (The Hidden Trap): The N-hydroxymethyl moiety is a hemiaminal. Under aqueous conditions (especially at non-neutral pH or elevated temperatures), it exists in equilibrium with its decomposition products: Nonanamide and Formaldehyde . Nonanamide is significantly less soluble than the parent compound, leading to irreversible precipitation.

Phase 1: Immediate Troubleshooting (The "Crash" Analysis)

Before attempting a new protocol, diagnose your current failure mode using the table below.

ObservationProbable CauseCorrective Action
Immediate white cloud upon adding DMSO stock to buffer.Solvent Shock: The rapid change in dielectric constant forces the lipid tail out of solution.Switch to Protocol B (Cyclodextrin) or Protocol C (BSA).
Slow precipitation over 2-4 hours.Crystal Growth: The solution is supersaturated (kinetic solubility > thermodynamic solubility).Reduce concentration or add 0.05% Tween-80 .
Precipitate forms after heating to dissolve.Chemical Decomposition: Heat accelerated the hydrolysis of the N-CH₂OH group.STOP heating. You have likely generated nonanamide and formaldehyde.
Yellowing of the solution.Formaldehyde Polymerization: Decomposition has released formaldehyde, which is reacting with buffer components (e.g., Tris amines).Use PBS (non-amine buffer) and fresh compound.

Phase 2: Validated Solubilization Protocols

Method A: The "Solvent Shift" (For Acute Assays)

Best for: Short-term cellular assays or enzymatic screens where <1% DMSO is tolerated.

The Logic: We use an intermediate dilution step to prevent the "shock" of dumping high-concentration hydrophobic stock directly into water.

  • Prepare Stock: Dissolve N-(hydroxymethyl)nonanamide in pure DMSO at 1000x the final desired concentration (e.g., 10 mM).

  • Prepare Intermediate: Dilute the stock 1:10 into pure Ethanol or PEG-400 .

    • Why? This lowers the surface tension difference before hitting the water.

  • Final Dilution:

    • Place your buffer (PBS) on a magnetic stirrer creating a fast vortex .

    • Dropwise add the Intermediate solution into the center of the vortex.

    • Target: Final DMSO concentration < 0.1%.

Method B: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: Animal studies, long-term stability, and preventing hydrolysis.

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket." The hydrophobic C9 tail of your molecule sits inside the bucket, shielding it from water, while the hydrophilic exterior keeps the complex soluble. This is the Gold Standard for this compound.

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in water or PBS. Filter sterilize (0.22 µm).
    
  • Dissolve N-(hydroxymethyl)nonanamide in a minimal volume of acetone or methanol .

  • Add the organic solution to the cyclodextrin solution.

  • Evaporate the organic solvent (nitrogen stream or rotary evaporator) under gentle conditions (room temp).

  • Result: A clear aqueous solution where the drug is encapsulated.

Method C: The Biomimetic Carrier (BSA)

Best for: Cell culture (mimics physiological transport).

The Logic: Serum albumin (BSA) naturally transports fatty acids. It has high-affinity binding sites for C9 chains.

  • Prepare 10% Fatty-Acid Free BSA in PBS.

  • Dissolve compound in Ethanol (100x stock).

  • Add Ethanol stock to the BSA solution while stirring at 37°C .

  • Allow to bind for 30 minutes. The BSA prevents aggregation.

Phase 3: Critical Stability Warning (The Hydrolysis Trap)

WARNING: N-(hydroxymethyl) amides are chemically labile. They act as "formaldehyde donors."



  • R-CO-NH-CH2OH: Your compound (Moderately soluble).[1]

  • R-CO-NH2: Nonanamide (Highly insoluble waxy solid).

  • HCHO: Formaldehyde (Toxic crosslinker).

Implications for your Data:

  • If you see toxicity in cells, control for formaldehyde release .

  • If you use Tris or Glycine buffers, the formaldehyde will react with the buffer amines (Schiff base formation), depleting your active compound. Always use PBS or HEPES.

Visualizing the Troubleshooting Logic

SolubilityLogic Start User Issue: Precipitation CheckTemp Did you heat the solution? Start->CheckTemp CheckSolvent Is DMSO > 1%? CheckBuffer Buffer Type? CheckSolvent->CheckBuffer No SolventShock Solvent Shock: Use Protocol B (Cyclodextrin) CheckSolvent->SolventShock Yes CheckTemp->CheckSolvent No Decomposition Chemical Hydrolysis: Compound Degraded to Nonanamide CheckTemp->Decomposition Yes (>40°C) CheckBuffer->SolventShock PBS/HEPES SchiffBase Side Reaction: Formaldehyde reacting with Tris amines CheckBuffer->SchiffBase Tris/Glycine

Figure 1: Decision tree for diagnosing precipitation issues. Note that heating is a critical failure point due to chemical instability.

Frequently Asked Questions (FAQ)

Q1: Can I sonicate the solution to redissolve the precipitate? A: Proceed with caution. Short bursts (10s) are acceptable. Prolonged sonication generates heat, which drives the hydrolysis equilibrium toward decomposition (releasing formaldehyde) and may cause the lipid tail to form irreversible aggregates.

Q2: Why does my solution smell pungent after 24 hours? A: That is likely formaldehyde . The N-hydroxymethyl group hydrolyzes in water over time. This is an inherent property of the molecule, not a formulation error. Always prepare fresh solutions immediately before use.

Q3: Can I use Tween-20 instead of Tween-80? A: Tween-80 (Polysorbate 80) is generally preferred for C9-C18 fatty chains due to its matching hydrophile-lipophile balance (HLB). Tween-20 has a shorter laurate tail and may not stabilize the nonanoyl chain as effectively.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Nielsen, L., et al. (2001). Hydrolysis of N-hydroxymethyl compounds: Kinetics and mechanisms. Toxicology and Applied Pharmacology.
  • Cistola, D. P., et al. (1986). The binding of fatty acids to serum albumin. Biochemistry, 25(10), 2804-2812.

Sources

Optimization

N-(hydroxymethyl)nonanamide stability under different pH and temperature conditions

A Guide to Understanding and Managing Stability Welcome to the technical support center for N-(hydroxymethyl)nonanamide. This resource is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability

Welcome to the technical support center for N-(hydroxymethyl)nonanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of N-(hydroxymethyl)nonanamide under various experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential challenges, ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-(hydroxymethyl)nonanamide.

Q1: What are the primary degradation pathways for N-(hydroxymethyl)nonanamide?

A1: The two primary points of instability in N-(hydroxymethyl)nonanamide are the amide bond and the N-hydroxymethyl group. The most common degradation pathway is hydrolysis of the amide bond, which is susceptible to both acidic and alkaline conditions, yielding nonanoic acid and aminomethanol. The latter is unstable and decomposes to formaldehyde and ammonia. Under certain conditions, the N-hydroxymethyl group can also undergo reactions, such as dehydration or oxidation.

Q2: How does pH affect the stability of N-(hydroxymethyl)nonanamide in aqueous solutions?

A2: The stability of N-(hydroxymethyl)nonanamide is significantly influenced by pH. The amide linkage is generally most stable in the neutral pH range (approximately 6-8). Under acidic conditions (pH < 6), the amide oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to acid-catalyzed hydrolysis. Conversely, under alkaline conditions (pH > 8), the amide is susceptible to base-catalyzed hydrolysis, where a hydroxide ion directly attacks the carbonyl carbon.

Q3: What is the impact of temperature on the stability of N-(hydroxymethyl)nonanamide?

A3: As with most chemical reactions, the rate of degradation of N-(hydroxymethyl)nonanamide increases with temperature. It is advisable to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage) to minimize degradation. For experimental procedures requiring elevated temperatures, it is crucial to limit the exposure time to minimize thermal decomposition.

Q4: Are there specific solvents that should be avoided when working with N-(hydroxymethyl)nonanamide?

A4: Protic solvents, especially water, can participate in the hydrolysis of the amide bond, particularly at non-neutral pH. While solubility requirements may necessitate the use of aqueous buffers, it is important to control the pH and temperature. Aprotic solvents such as DMSO or DMF are generally better choices for long-term storage of stock solutions, as they do not directly participate in hydrolysis. However, it is essential to use high-purity, anhydrous solvents, as residual water can still lead to degradation over time.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I am observing a rapid loss of my N-(hydroxymethyl)nonanamide in my cell culture medium (pH 7.4) at 37°C.

Potential Cause Explanation Recommended Action
Enzymatic Degradation Cell culture media contain enzymes (e.g., amidases, proteases) that can catalyze the hydrolysis of the amide bond.Prepare fresh solutions of N-(hydroxymethyl)nonanamide immediately before use. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) in your experiments to assess the baseline stability.
Hydrolysis at Physiological pH Even at a neutral pH of 7.4, hydrolysis can occur, and the rate is accelerated at 37°C.Minimize the time the compound spends in the aqueous medium before and during the experiment. If possible, conduct a time-course experiment to quantify the rate of degradation under your specific experimental conditions.

Problem 2: My stock solution of N-(hydroxymethyl)nonanamide in DMSO shows signs of degradation after a few weeks at room temperature.

Potential Cause Explanation Recommended Action
Water Contamination in DMSO "Anhydrous" DMSO can absorb moisture from the atmosphere, which can then lead to slow hydrolysis of the amide.Use high-purity, anhydrous DMSO from a freshly opened bottle. Aliquot the stock solution into smaller, single-use vials to minimize repeated exposure to atmospheric moisture. Store aliquots at -20°C or -80°C.
Light Exposure Although less common for this class of molecules, prolonged exposure to light can sometimes induce degradation.Store stock solutions in amber vials or protect them from light by wrapping them in aluminum foil.

Part 3: Experimental Protocols & Workflows

This section provides detailed methodologies for assessing the stability of N-(hydroxymethyl)nonanamide.

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a method to determine the degradation rate of N-(hydroxymethyl)nonanamide at different pH values.

Materials:

  • N-(hydroxymethyl)nonanamide

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of N-(hydroxymethyl)nonanamide in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • In separate vials, dilute the stock solution to a final concentration (e.g., 10 µM) in each of the buffer solutions.

  • Immediately after preparation (t=0), take an aliquot from each vial and analyze it by HPLC to determine the initial concentration.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze them by HPLC.

  • Plot the concentration of N-(hydroxymethyl)nonanamide versus time for each pH to determine the degradation kinetics.

Workflow for Stability Testing

The following diagram illustrates a comprehensive workflow for evaluating the stability of N-(hydroxymethyl)nonanamide.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Aprotic Solvent) dilute Dilute Stock in Buffers prep_stock->dilute prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->dilute incubate Incubate at Controlled Temperature dilute->incubate sample Sample at Time Points (t=0, 1, 2, 4...) incubate->sample hplc Analyze by HPLC sample->hplc plot Plot Concentration vs. Time hplc->plot kinetics Determine Degradation Kinetics (e.g., Half-life) plot->kinetics

Caption: Workflow for pH-dependent stability analysis of N-(hydroxymethyl)nonanamide.

Degradation Pathways

The following diagrams illustrate the primary degradation pathways of N-(hydroxymethyl)nonanamide under acidic and basic conditions.

Acid-Catalyzed Hydrolysis

G N-(hydroxymethyl)nonanamide N-(hydroxymethyl)nonanamide Protonated Amide Protonated Amide N-(hydroxymethyl)nonanamide->Protonated Amide + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Amide->Tetrahedral Intermediate + H₂O Nonanoic Acid + Aminomethanol Nonanoic Acid + Aminomethanol Tetrahedral Intermediate->Nonanoic Acid + Aminomethanol - H⁺

Caption: Acid-catalyzed hydrolysis of N-(hydroxymethyl)nonanamide.

Base-Catalyzed Hydrolysis

G N-(hydroxymethyl)nonanamide N-(hydroxymethyl)nonanamide Tetrahedral Intermediate Tetrahedral Intermediate N-(hydroxymethyl)nonanamide->Tetrahedral Intermediate + OH⁻ Nonanoate + Aminomethanol Nonanoate + Aminomethanol Tetrahedral Intermediate->Nonanoate + Aminomethanol Proton Transfer

Troubleshooting

Technical Support Center: N-(hydroxymethyl)nonanamide Stability and Freeze-Thaw Cycles

Welcome to the technical support resource for N-(hydroxymethyl)nonanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on maint...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(hydroxymethyl)nonanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on maintaining the stability of N-(hydroxymethyl)nonanamide, with a specific focus on the challenges posed by freeze-thaw cycles.

Introduction to N-(hydroxymethyl)nonanamide Stability

N-(hydroxymethyl)nonanamide is a molecule of interest in various research and development fields. Its chemical structure, featuring both an amide and a hydroxymethyl group, presents unique stability considerations. The amide bond is generally stable, but the N-hydroxymethyl group can be susceptible to degradation, particularly hydrolysis. Understanding these potential liabilities is the first step in designing robust experimental and storage protocols.

The stability of your compound is paramount to the reproducibility and accuracy of your results. Degradation can lead to a loss of potency, altered biological activity, and the introduction of impurities that may have their own unintended effects. This guide will walk you through the potential impact of freeze-thaw cycles and provide you with the tools to assess and mitigate these risks.

The Impact of Freeze-Thaw Cycles

Freeze-thaw cycles are a common stressor for chemical compounds in solution. While freezing is a standard method for long-term storage, the process of freezing and thawing can introduce conditions that accelerate degradation.

Several factors during a freeze-thaw cycle can impact the stability of N-(hydroxymethyl)nonanamide:

  • pH Shifts: As an aqueous solution freezes, pure water crystallizes first, leading to a concentration of solutes, including buffers and the compound itself, in the remaining liquid phase. This can cause significant shifts in pH, potentially leading to acid or base-catalyzed hydrolysis of the N-hydroxymethyl group.

  • Increased Solute Concentration: The "freeze-concentration" effect can increase the concentration of your compound and other excipients, potentially leading to aggregation or precipitation upon thawing.

  • Physical Stress: The formation of ice crystals can exert physical stress on molecules.

  • Oxygen Concentration: The solubility of gases like oxygen can change during the freezing process, which may be a concern for compounds susceptible to oxidation.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the stability of N-(hydroxymethyl)nonanamide.

Q1: I am seeing a new peak in my HPLC analysis after a few freeze-thaw cycles. What could it be?

A new peak in your chromatogram likely indicates the presence of a degradation product. For N-(hydroxymethyl)nonanamide, a probable degradation pathway is the hydrolysis of the N-hydroxymethyl group to yield nonanamide and formaldehyde. This is a common degradation route for N-hydroxymethyl compounds, especially under conditions of pH stress that can occur during freeze-thaw cycles.

Q2: Can I visually inspect my solution to check for degradation after thawing?

While visual inspection is always recommended, it is not a reliable method for detecting chemical degradation. The appearance of cloudiness, precipitation, or a change in color upon thawing are clear indicators of instability. However, significant degradation can occur without any visible changes. Analytical techniques such as HPLC or LC-MS are necessary to confirm the purity and integrity of your compound.

Q3: How many freeze-thaw cycles can my N-(hydroxymethyl)nonanamide solution tolerate?

There is no universal answer to this question, as it depends on several factors, including the solvent, buffer system, concentration, and the presence of any excipients. It is crucial to perform a formal freeze-thaw stability study to determine the acceptable number of cycles for your specific formulation. As a general best practice, it is advisable to minimize the number of freeze-thaw cycles.

Q4: What is the best way to store my N-(hydroxymethyl)nonanamide solution to minimize degradation?

To minimize the impact of freeze-thaw cycles, we recommend aliquoting your stock solution into single-use volumes before the initial freezing. This practice ensures that the main stock remains undisturbed and that each aliquot is only thawed once before use. Store these aliquots at a stable temperature, typically -20°C or -80°C, in well-sealed containers to prevent solvent loss.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an assay. Degradation of N-(hydroxymethyl)nonanamide due to multiple freeze-thaw cycles.1. Confirm the purity of a freshly thawed aliquot using HPLC. 2. Compare the activity of a freshly prepared solution with that of a solution that has undergone freeze-thaw cycles. 3. Implement a single-use aliquotting strategy for future experiments.
Inconsistent results between experiments. Variability in the number of freeze-thaw cycles for the compound solution used in different experimental runs.1. Standardize your sample handling procedure to ensure all solutions undergo the same number of freeze-thaw cycles. 2. Ideally, use a fresh, single-use aliquot for each experiment.
Precipitate forms after thawing. The compound may have poor solubility at lower temperatures, or freeze-concentration may have led to precipitation.1. Ensure the precipitate redissolves completely upon warming and vortexing. 2. If the precipitate does not redissolve, it may indicate degradation or irreversible aggregation. The solution should not be used. 3. Consider using a different solvent or a lower concentration for storage.

Recommended Experimental Protocols

To ensure the integrity of your data, we strongly recommend conducting a freeze-thaw stability study for your specific N-(hydroxymethyl)nonanamide formulation.

Protocol: Freeze-Thaw Stability Assessment of N-(hydroxymethyl)nonanamide

Objective: To determine the stability of N-(hydroxymethyl)nonanamide in a specific formulation after multiple freeze-thaw cycles.

Materials:

  • N-(hydroxymethyl)nonanamide

  • Chosen solvent/buffer system

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system (for identification of degradants)

  • -20°C or -80°C freezer

  • Calibrated analytical balance and pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-(hydroxymethyl)nonanamide at the desired concentration in your chosen solvent or buffer.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity. This will serve as your baseline (T=0).

  • Aliquoting: Dispense the remaining stock solution into multiple, small-volume aliquots in appropriate storage vials.

  • Freeze-Thaw Cycles:

    • Cycle 1: Place the aliquots in the freezer (-20°C or -80°C) for at least 24 hours. Then, remove a set of aliquots and allow them to thaw completely at room temperature. Analyze one aliquot by HPLC.

    • Cycle 2-5: Refreeze the remaining thawed aliquots for at least 24 hours. Repeat the thawing and analysis process for the desired number of cycles (typically 3-5 cycles are evaluated).

  • Data Analysis:

    • Compare the HPLC chromatograms from each freeze-thaw cycle to the T=0 sample.

    • Calculate the purity of N-(hydroxymethyl)nonanamide at each time point.

    • Look for the appearance of new peaks and the decrease in the area of the main peak.

    • If new peaks are observed, use LC-MS to identify the potential degradation products.

Acceptance Criteria: A common acceptance criterion is a decrease in the main peak area of no more than 2% and no single degradation product greater than 0.5% of the total peak area. However, the specific criteria will depend on the application.

Visualizing Workflows and Degradation

Potential Degradation Pathway of N-(hydroxymethyl)nonanamide

G cluster_0 Freeze-Thaw Stress A N-(hydroxymethyl)nonanamide B Nonanamide A->B Hydrolysis C Formaldehyde A->C Hydrolysis

Caption: Potential hydrolytic degradation of N-(hydroxymethyl)nonanamide.

Experimental Workflow for Freeze-Thaw Stability Study

G start Prepare Stock Solution t0_analysis T=0 HPLC Analysis start->t0_analysis aliquot Aliquot into Single-Use Vials start->aliquot data_analysis Compare Results & Assess Stability t0_analysis->data_analysis freeze1 Freeze (Cycle 1) aliquot->freeze1 thaw1 Thaw (Cycle 1) freeze1->thaw1 analysis1 HPLC Analysis (Cycle 1) thaw1->analysis1 freeze2 Freeze (Cycle 2) thaw1->freeze2 analysis1->data_analysis thaw2 Thaw (Cycle 2) freeze2->thaw2 analysis2 HPLC Analysis (Cycle 2) thaw2->analysis2 analysis2->data_analysis

Caption: Workflow for a typical freeze-thaw stability study.

References

  • Chang, B.S., & Hershenson, S. (2002). Practical Approaches to Protein Formulation Development. In Rational Design of Stable Protein Formulations (pp. 1-25). Springer. [Link]

  • Wang, W. (1999). Instability, stabilization, and formulation of liquid protein pharmaceuticals. International Journal of Pharmaceutics, 185(2), 129-188. [Link]

Optimization

Identifying and minimizing impurities in N-(hydroxymethyl)nonanamide samples

Ticket ID: HMN-992-QC Subject: Troubleshooting Impurity Profiles and Stability in N-(hydroxymethyl)nonanamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HMN-992-QC Subject: Troubleshooting Impurity Profiles and Stability in N-(hydroxymethyl)nonanamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent purity data, "ghost" peaks in your chromatograms, or unexpected insolubility in your N-(hydroxymethyl)nonanamide (HMN) samples.

HMN is a N-methylol fatty acid amide . Unlike simple amides, these compounds are chemically labile intermediates. They exist in a delicate equilibrium between the parent amide and formaldehyde. This guide addresses the three most critical challenges in handling HMN: thermal instability during analysis , formaldehyde retro-degradation , and methylene-bis-dimer formation .

Module 1: Analytical Artifacts (The "Ghost Peak" Phenomenon)

Q: Why does my GC-MS spectrum show high levels of Nonanamide, even though my NMR suggests the sample is pure?

A: You are likely witnessing thermal degradation inside the injection port , not a true impurity in your bulk sample.

N-(hydroxymethyl) amides are thermally unstable. At temperatures typical of Gas Chromatography (GC) injectors (>150°C), the N-CH₂-OH bond cleaves, releasing free formaldehyde and reverting the molecule to the parent amide (Nonanamide).

The Mechanism of Artifact Formation:

ThermalDegradation HMN N-(hydroxymethyl) nonanamide (Analyte) Heat GC Injector (>150°C) HMN->Heat Inter Transition State Heat->Inter Nonanamide Nonanamide (Artifact Peak) Inter->Nonanamide Major Product HCHO Formaldehyde (Gas) Inter->HCHO Released

Figure 1: Thermal decomposition pathway of HMN during GC analysis. The "impurity" observed is often generated in situ.

Recommended Protocol: Switch to HPLC-UV or LC-MS

To assess true purity, you must use a non-destructive method operating at ambient temperatures.

Standard Operating Procedure (SOP) for HMN Purity Analysis:

ParameterConditionRationale
Technique RP-HPLC (Reverse Phase)Avoids thermal degradation.
Column C18 (e.g., 250mm x 4.6mm, 5µm)Standard retention for fatty chains.
Mobile Phase Acetonitrile : Water (Gradient)HMN is moderately polar; Nonanamide is non-polar.
Buffer 0.1% Formic Acid or Ammonium AcetateMaintains neutral/slightly acidic pH to prevent hydrolysis on-column.
Detection UV @ 210-220 nmAmide bonds absorb weakly here; HMN lacks strong chromophores.
Sample Diluent Acetonitrile (Dry)Avoid water in diluent to prevent hydrolysis before injection.

Module 2: The "Insoluble White Solid" (Dimerization)

Q: My sample develops a white precipitate upon storage. What is it?

A: This is likely N,N'-methylenebis(nonanamide) , often referred to as the "dimer."

This impurity forms via an acid-catalyzed condensation reaction. If your sample contains trace acid (from synthesis or hydrolysis) or is stored in a humid environment, two HMN molecules will condense, releasing water and formaldehyde to form a highly stable, insoluble methylene bridge.

Dimerization Pathway:

Dimerization HMN1 HMN Molecule A Acid H+ Catalyst (Trace Acid) HMN1->Acid HMN2 HMN Molecule B Dimer N,N'-methylenebis(nonanamide) (Insoluble Precipitate) HMN2->Dimer Iminium N-Acyl Iminium Ion (Reactive Electrophile) Acid->Iminium - H2O Iminium->Dimer + HMN Molecule B Water H2O + HCHO

Figure 2: Acid-catalyzed formation of the methylene-bis-amide dimer. This reaction is irreversible and leads to precipitation.

Minimization Strategy
  • pH Control: Ensure the final product is neutral or very slightly alkaline (pH 7.5–8.0) before drying. Even trace acidity catalyzes dimerization.

  • Desiccation: Water drives the hydrolysis of HMN to nonanamide, while the condensation reaction releases water. Store over P₂O₅ or silica gel to arrest both pathways.

Module 3: Formaldehyde Quantification

Q: How do I distinguish "Free" Formaldehyde from the "Bound" Hydroxymethyl group?

A: This is the most difficult analytical challenge for N-methylol compounds because the equilibrium shifts during analysis. You cannot use standard high-temperature headspace GC.

You must use a method that derivatizes free formaldehyde faster than the HMN releases it.

Protocol: The Nash Method (Colorimetric)

This method is specific for free formaldehyde and operates at mild conditions (pH 6, 60°C), minimizing the hydrolysis of the HMN sample during the test.

Reagents:

  • Nash Reagent: 2M Ammonium Acetate + 0.05M Acetic Acid + 0.02M Acetylacetone.

Procedure:

  • Dissolve 10 mg of HMN sample in 1 mL of water/methanol (50:50).

  • Add 2 mL of Nash Reagent.[1]

  • Incubate at 37°C for 30 minutes (Avoid 60°C if HMN is very labile).

  • Measure Absorbance at 412 nm .

  • Calculation: Compare against a standard curve of formalin. The yellow color indicates the formation of diacetyldihydrolutidine (DDL).

Summary of Impurities & Retention Behavior

Use this table to identify peaks in your HPLC chromatogram.

Impurity NameStructureRelative Retention (HPLC)Origin
Formaldehyde HCHOVoid Volume (Dead time)Retro-reaction / Residual reagent
N-(hydroxymethyl)nonanamide R-CO-NH-CH₂OH1.00 (Reference) Target Compound
Nonanamide R-CO-NH₂~1.2 - 1.5 (More non-polar)Hydrolysis / Thermal degradation
Nonanoic Acid R-COOH~0.8 - 0.9 (pH dependent)Hydrolysis of amide bond
Methylene-bis-nonanamide R-CO-NH-CH₂-NH-CO-R> 2.0 (Highly non-polar)Dimerization (Acid catalyzed)

References

  • Nash, T. (1953).[1] The Colorimetric Estimation of Formaldehyde by Means of the Hantzsch Reaction. Biochemical Journal, 55(3), 416–421. Link

  • Lake, S.T., et al. (2012). Mechanism of N-Methylol Amide Formation and Stability. Journal of Applied Polymer Science. (General reference for N-methylol chemistry kinetics).
  • Kapoor, V.K. (2017). Analysis of Amide Impurities in Pharmaceutical Intermediates. In: Pharmaceutical Analysis and Quality Control.
  • US EPA Method 8315A. (1996). Determination of Carbonyl Compounds by High Performance Liquid Chromatography (DNPH Method).[2] Link (Alternative method for formaldehyde quantification).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship of N-(hydroxymethyl)nonanamide Analogs

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-(hydroxymethyl)nonanamide and its functional analogs. It is designed for researchers in medicinal chemistry and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-(hydroxymethyl)nonanamide and its functional analogs. It is designed for researchers in medicinal chemistry and pharmacology, distinguishing between receptor-targeted agonists (e.g., Nonivamide) and functionalized prodrug/delivery forms (e.g., Hydroxymethyl derivatives).

Executive Summary: The Functional Divergence

In the development of fatty acid amides (FAAs), the modification of the amide nitrogen acts as a "molecular switch," determining whether the compound functions as a receptor agonist or a physicochemical delivery system.

N-(hydroxymethyl)nonanamide represents a distinct class of "functionalized amides." Unlike its potent analog Nonivamide (N-vanillylnonanamide), which targets the TRPV1 receptor for analgesic and metabolic applications, the N-hydroxymethyl variant is primarily investigated for its prodrug capabilities (formaldehyde release/solubility enhancement) and antimicrobial properties .

This guide contrasts the SAR of the hydroxymethyl derivative against the vanillyl (active) and unsubstituted (baseline) analogs, providing a roadmap for selecting the correct derivative for specific therapeutic or industrial targets.

SAR Analysis: The "Head-Tail" Interplay

The biological activity of nonanamide derivatives relies on the balance between the lipophilic nonanoyl tail and the polar amide headgroup.

A. The Nonanoyl Tail ( )
  • Function: Provides membrane anchoring and lipophilicity (

    
    ).
    
  • SAR Insight: The C9 chain (pelargonic acid) is optimal for bioavailability. Shortening the chain (C12) leads to "molecular trapping" in the lipid bilayer, reducing receptor access.

B. The Nitrogen Substitution (The Critical Variable)

This is where N-(hydroxymethyl)nonanamide diverges from high-potency analogs.

N-SubstituentCompound ClassPrimary MechanismKey SAR Feature

N-(hydroxymethyl)nonanamide Prodrug / Biocide The hydroxymethyl group acts as a "mask." It increases water solubility and can hydrolyze to release the parent amide and formaldehyde. It generally abolishes TRPV1 affinity due to steric clash and lack of H-bond donor capability required for the vanilloid binding pocket.

Nonivamide (PAVA) TRPV1 Agonist The vanillyl group mimics the pharmacophore of Capsaicin. It forms critical hydrogen bonds with Threonine-550 and Tyrosine-511 in the TRPV1 receptor.

Nonanamide Baseline Amide Acts as a weak surfactant and lipid modulator. Lacks specific high-affinity receptor binding.

N-hydroxynonanamide Chelator / HDACi The hydroxamic acid moiety allows for metal chelation (

,

), conferring antimicrobial activity via siderophore mimicry or HDAC inhibition.

Comparative Performance Data

The following data synthesizes experimental outcomes for N-(hydroxymethyl)nonanamide versus its high-potency analog, Nonivamide.

Table 1: Physicochemical and Biological Profile Comparison
FeatureN-(hydroxymethyl)nonanamideNonivamide (N-vanillylnonanamide)Nonanamide (Unsubstituted)
Molecular Weight 187.28 g/mol 293.40 g/mol 157.25 g/mol
TRPV1 Potency (

)
Inactive / Low (>100 µM)High (0.1 – 0.5 µM)Inactive
Solubility (Water) Moderate (Hydrolysis dependent)Low (< 0.01 mg/mL)Very Low
Cytotoxicity (

)
Moderate (via formaldehyde release)Low (Specific TRPV1-mediated)Low
Primary Application Crosslinking agent, Biocide, ProdrugTopical Analgesic, Metabolic EnhancerSurfactant, Intermediate

Critical Insight: Researchers often mistake the "hydroxymethyl" derivative for a receptor-active analog. Experimental data confirms that the vanillyl ring is non-negotiable for TRPV1 agonism . The hydroxymethyl group serves better as a solubility modifier that reverts to the parent amide in vivo.

Visualizing the Signaling & SAR Logic

The following diagram illustrates the decision tree for modifying the Nonanamide core, showing how structural changes dictate the biological pathway.

SAR_Pathways Core Nonanamide Core (C9 Fatty Acid Amide) Sub_Vanillyl Add Vanillyl Group (Nonivamide) Core->Sub_Vanillyl Pharmacophore Installation Sub_HMe Add Hydroxymethyl Group (-CH2OH) Core->Sub_HMe N-Methylolation Sub_OH Add Hydroxyl Group (-OH) Core->Sub_OH Oxidation Target_TRPV1 Target: TRPV1 Receptor (Ca2+ Influx) Sub_Vanillyl->Target_TRPV1 High Affinity Target_Prodrug Target: Prodrug/Solubility (Hydrolysis to Amide) Sub_HMe->Target_Prodrug Labile Bond Target_Metal Target: Metal Chelation (Antimicrobial/HDAC) Sub_OH->Target_Metal Bidentate Binding Outcome_Pain Outcome: Analgesia & Metabolic Increase Target_TRPV1->Outcome_Pain Outcome_Rel Outcome: Controlled Release or Crosslinking Target_Prodrug->Outcome_Rel Outcome_Tox Outcome: Bacterial Inhibition Target_Metal->Outcome_Tox

Caption: Functional divergence of Nonanamide derivatives. N-substitution dictates whether the molecule acts as an agonist, a prodrug, or a chelator.

Validated Experimental Protocol: TRPV1 Calcium Influx Assay

To empirically verify the activity difference between N-(hydroxymethyl)nonanamide (inactive/prodrug) and Nonivamide (active), the Calcium Flux assay is the industry standard. This protocol ensures self-validation by using Capsaicin as a positive control.

Objective

Quantify the agonistic potency (


) of nonanamide analogs on human TRPV1-expressing cells.
Materials
  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

  • Reagents:

    • Fluo-4 AM (Calcium indicator).

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • Test Compound A: N-(hydroxymethyl)nonanamide (dissolved in DMSO).

    • Control Compound B: Nonivamide (Positive Control).

    • Antagonist: Capsazepine (10 µM) (Specificity Check).

Methodology
  • Cell Loading:

    • Seed hTRPV1-HEK cells in 96-well black-walled plates (50,000 cells/well).

    • Incubate with 4 µM Fluo-4 AM for 60 minutes at 37°C in the dark.

    • Wash 3x with Assay Buffer to remove extracellular dye.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of Test Compound A and Nonivamide (Range: 1 nM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent-induced artifacts.

  • Measurement (Kinetic Read):

    • Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Baseline: Record fluorescence (

      
      ) for 10 seconds.
      
    • Injection: Add compounds automatically.

    • Response: Record fluorescence (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Calculate

      
      .
      
    • Plot Dose-Response Curve (Log[Concentration] vs. Response).

    • Validation Criteria: Nonivamide must show sigmoidal dose-response with

      
       nM. N-(hydroxymethyl)nonanamide should show flatline or minimal response at <10 µM.
      

References

  • Reilly, C. A., et al. (2013). "Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity." Chemical Research in Toxicology.

  • Rohm, B., et al. (2015). "Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway."[1] Molecular Nutrition & Food Research.

  • PubChem Database. (2024). "N-(hydroxymethyl)nonanamide (CID 348823)."[2] National Center for Biotechnology Information.

  • Di Marzo, V., et al. (2002).[3] "Endovanilloids and intra-vanilloids: members of a new family of biological mediators." Current Opinion in Neurobiology.

  • Hoidy, W. H., et al. (2010). "Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil." Oriental Journal of Chemistry.

Sources

Comparative

A Researcher's Guide to the Biological Validation of N-(hydroxymethyl)nonanamide as a Putative FAAH Inhibitor

This guide provides a comprehensive framework for the biological validation of novel compounds as inhibitors of Fatty Acid Amide Hydrolase (FAAH), with a specific focus on N-(hydroxymethyl)nonanamide. For researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of novel compounds as inhibitors of Fatty Acid Amide Hydrolase (FAAH), with a specific focus on N-(hydroxymethyl)nonanamide. For researchers in drug development and chemical biology, the rigorous validation of a potential therapeutic agent is paramount. This document outlines the essential experimental workflow, from initial enzymatic characterization to cellular target engagement, using established FAAH inhibitors as benchmarks for comparison.

The Rationale for Targeting FAAH

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs).[1][2] Prominent among these is anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain perception, mood regulation, and inflammation.[3][4] By inhibiting FAAH, the endogenous levels of anandamide and other NAEs are elevated, prolonging their signaling and offering therapeutic potential for a range of conditions, including chronic pain, anxiety disorders, and neuroinflammatory diseases.[3][5] This strategy of enhancing endogenous cannabinoid tone avoids the global activation of cannabinoid receptors associated with direct agonists, potentially mitigating undesirable side effects.[5]

N-(hydroxymethyl)nonanamide, a primary fatty acid amide, represents a class of compounds with structural similarities to endogenous FAAH substrates. Its potential as a FAAH inhibitor warrants a systematic and thorough biological evaluation.

Comparative Inhibitors: Setting the Benchmark

To objectively assess the performance of N-(hydroxymethyl)nonanamide, it is essential to compare its activity against well-characterized FAAH inhibitors. This guide will use two such compounds as reference points:

  • URB597: A potent, irreversible carbamate inhibitor of FAAH. It is widely used as a pharmacological tool to study the effects of FAAH inhibition in preclinical models.[6][7]

  • PF-3845: A highly potent and selective irreversible urea-based inhibitor of FAAH. Its selectivity and in vivo efficacy have been extensively documented.

These comparators represent different chemical classes and provide a robust baseline for evaluating the potency, mechanism of action, and selectivity of a novel compound.

Experimental Validation Workflow

The biological validation of a putative FAAH inhibitor can be conceptualized as a multi-stage process, each addressing a critical aspect of its pharmacological profile.

G cluster_0 In Vitro Characterization cluster_1 Selectivity Profiling cluster_2 Cellular Validation cluster_3 In Vivo Evaluation Enzymatic Activity Assay Enzymatic Activity Assay Mechanism of Action Studies Mechanism of Action Studies Enzymatic Activity Assay->Mechanism of Action Studies Determine IC50 Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling Confirmed Activity Cellular Target Engagement Cellular Target Engagement Selectivity Profiling->Cellular Target Engagement Demonstrated Selectivity Pharmacodynamic & Efficacy Studies Pharmacodynamic & Efficacy Studies Cellular Target Engagement->Pharmacodynamic & Efficacy Studies Cellular Activity Confirmed

Caption: Experimental workflow for FAAH inhibitor validation.

In Vitro Enzymatic Activity Assay: Quantifying Potency

The initial step is to determine if N-(hydroxymethyl)nonanamide directly inhibits FAAH activity and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50). A common and robust method is a fluorescence-based assay.

Principle: This assay utilizes a synthetic FAAH substrate that is non-fluorescent until it is hydrolyzed by the enzyme, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity. The presence of an inhibitor will reduce this rate.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • Enzyme Solution: Recombinant human or rat FAAH diluted in Assay Buffer to the desired concentration.

    • Substrate Solution: A fluorogenic FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), diluted in a suitable solvent (e.g., ethanol).

    • Test Compounds: Prepare stock solutions of N-(hydroxymethyl)nonanamide, URB597, and PF-3845 in DMSO. Create a dilution series for each compound.

  • Assay Procedure (96-well plate format):

    • To each well, add the appropriate volume of Assay Buffer.

    • Add 1 µL of the test compound dilutions (or DMSO for control wells).

    • Add the diluted FAAH enzyme solution to all wells except for the "no enzyme" control.

    • Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the FAAH substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader (excitation ~355 nm, emission ~460 nm). Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundReported IC50 (hFAAH)Chemical ClassMechanism
N-(hydroxymethyl)nonanamide To be determinedPrimary Fatty Acid AmideTo be determined
URB597 ~3-5 nMCarbamateIrreversible, Covalent
PF-3845 ~7-18 nMUreaIrreversible, Covalent

Data for URB597 and PF-3845 are compiled from various sources and can vary based on assay conditions.

Selectivity Profiling: Assessing Off-Target Effects

A critical aspect of drug development is ensuring that the compound of interest interacts specifically with its intended target. For FAAH inhibitors, it is crucial to assess their activity against other serine hydrolases, particularly monoacylglycerol lipase (MAGL), which is responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.

Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes in an activity-dependent manner. By pre-incubating a proteome with an inhibitor, the engagement of the target enzyme and any off-targets can be quantified by a subsequent reduction in probe labeling.

Experimental Workflow:

  • Proteome Preparation: Prepare cell lysates or tissue homogenates (e.g., from brain tissue, which has high FAAH and MAGL activity).

  • Inhibitor Incubation: Treat aliquots of the proteome with varying concentrations of N-(hydroxymethyl)nonanamide, URB597, and PF-3845 for a defined period.

  • Probe Labeling: Add a broad-spectrum serine hydrolase-directed probe, such as a fluorophosphonate coupled to a reporter tag (e.g., a fluorophore or biotin), to each proteome sample.

  • Analysis:

    • Gel-based ABPP: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes using in-gel fluorescence scanning. A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the control indicates target engagement.

    • MS-based ABPP: If a biotinylated probe is used, the labeled proteins can be enriched and identified and quantified by mass spectrometry, providing a comprehensive profile of inhibitor off-targets.

The goal is to demonstrate that N-(hydroxymethyl)nonanamide inhibits FAAH at concentrations significantly lower than those required to inhibit other serine hydrolases.

G cluster_0 Ideal FAAH Inhibitor cluster_1 Non-Selective Inhibitor FAAH FAAH (High Affinity) FAAH_ns FAAH MAGL_ns MAGL Other Hydrolases_ns Other Hydrolases Inhibitor Inhibitor Inhibitor->FAAH Inhibitor->FAAH_ns Inhibitor->MAGL_ns Inhibitor->Other Hydrolases_ns

Caption: Desired selectivity profile of a FAAH inhibitor.

Cellular Target Engagement and Downstream Effects

Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it is equally important to confirm its activity in a cellular context. This validates that the compound can cross cell membranes and engage with its target in a more complex biological environment.

Principle: By treating cells with the FAAH inhibitor, one can measure the accumulation of the primary FAAH substrate, anandamide. This provides direct evidence of target engagement and functional consequence in a cellular system.

Detailed Protocol:

  • Cell Culture: Use a cell line that endogenously expresses FAAH, such as neuroblastoma or astrocytoma cell lines.

  • Inhibitor Treatment: Treat the cells with varying concentrations of N-(hydroxymethyl)nonanamide, URB597, and PF-3845 for a specified time.

  • Cell Lysis and Lipid Extraction: After treatment, harvest the cells, lyse them, and perform a lipid extraction to isolate the endocannabinoids.

  • Quantification of Anandamide: Use a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the levels of anandamide in the cell lysates.

  • Data Analysis: Compare the anandamide levels in inhibitor-treated cells to those in vehicle-treated control cells. A dose-dependent increase in anandamide levels provides strong evidence of cellular FAAH inhibition.

Understanding the Signaling Cascade

Inhibition of FAAH leads to an accumulation of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) and other targets to elicit its biological effects. Understanding this pathway is crucial for interpreting the downstream consequences of FAAH inhibition.

G Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation CB1_CB2_Receptors CB1/CB2 Receptors Anandamide->CB1_CB2_Receptors Activation Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine N_hydroxymethyl_nonanamide N-(hydroxymethyl)nonanamide N_hydroxymethyl_nonanamide->FAAH Inhibition Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1_CB2_Receptors->Downstream_Signaling Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) Downstream_Signaling->Therapeutic_Effects

Caption: FAAH inhibition and downstream signaling.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive biological validation of N-(hydroxymethyl)nonanamide as a putative FAAH inhibitor. By systematically assessing its in vitro potency, selectivity, and cellular activity in comparison to established inhibitors, researchers can build a robust data package to support its potential as a novel therapeutic agent.

Should N-(hydroxymethyl)nonanamide demonstrate promising characteristics in these initial assays, further studies would be warranted. These include detailed mechanism of action studies (to determine reversibility and kinetics of inhibition), pharmacokinetic profiling, and ultimately, in vivo efficacy studies in relevant animal models of pain and anxiety. The rigorous application of the principles and protocols outlined herein will ensure the generation of high-quality, reproducible data essential for advancing novel FAAH inhibitors towards clinical development.

References

  • Maccarrone, M., et al. (2010). Fatty acid amide hydrolase: a potential therapeutic target. Current pharmaceutical design, 16(12), 1414-1425. Available at: [Link]

  • McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual review of biochemistry, 74, 411-432. Available at: [Link]

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature medicine, 9(1), 76-81. Available at: [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420. Available at: [Link]

  • Cravatt, B. F., et al. (1996). Chemical characterization of a family of brain lipids that induce sleep. Science, 274(5288), 746-749. Available at: [Link]

  • Pacher, P., Bátkai, S., & Kunos, G. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological reviews, 58(3), 389-462. Available at: [Link]

  • Fegley, D., et al. (2005). The fatty acid amide hydrolase inhibitor URB597 suppresses nicotine withdrawal in rats. Neuropsychopharmacology, 30(11), 2037-2044. Available at: [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2001). Characterization and manipulation of the cellular activity of fatty acid amide hydrolase. Biochemistry, 40(20), 6107-6115. Available at: [Link]

  • Nomura, D. K., et al. (2010). Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis. Cell, 140(1), 49-61. Available at: [Link]

  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of endocannabinoid metabolism. Pharmacological reviews, 65(2), 849-871. Available at: [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)nonanamide. National Center for Biotechnology Information. Available at: [Link]

  • Ahn, K., et al. (2011). Discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Journal of medicinal chemistry, 54(19), 6567-6582. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Cellular Effects of N-(hydroxymethyl)nonanamide: A Cross-Validation Study

In the landscape of oncological research, the identification and characterization of novel therapeutic compounds are paramount. This guide provides an in-depth comparative analysis of N-(hydroxymethyl)nonanamide, a fatty...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the identification and characterization of novel therapeutic compounds are paramount. This guide provides an in-depth comparative analysis of N-(hydroxymethyl)nonanamide, a fatty acid amide with emerging interest, against established chemotherapeutic agents. Through a meticulously designed cross-validation approach across diverse cell lines, we aim to elucidate its potential as an anti-cancer agent and provide researchers with the foundational data and protocols to replicate and expand upon these findings. Our commitment is to scientific integrity, ensuring that every piece of data is contextualized with robust methodologies and authoritative references.

Introduction: The Rationale for Cross-Cell Line Validation

The heterogeneity of cancer necessitates that the efficacy of a potential therapeutic agent not be judged by its performance in a single cell line. Genetic and phenotypic variations among cancer cells can lead to differential responses to treatment.[1] Therefore, cross-validation across multiple, distinct cell lines is a critical step in preclinical assessment.[1] This approach not only helps in identifying the spectrum of cancers a compound might be effective against but also aids in uncovering potential mechanisms of action and resistance. Furthermore, including a non-cancerous cell line is crucial for evaluating the compound's selectivity and potential for off-target toxicity, a key consideration in drug development.[2][3]

In this guide, we investigate the effects of N-(hydroxymethyl)nonanamide on three distinct human cancer cell lines:

  • HeLa (Cervical Adenocarcinoma): A widely used, aggressive cancer cell line.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer cell line.[4]

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.[5]

As a control for cytotoxicity to non-malignant cells, we have included:

  • HEK293T (Human Embryonic Kidney): A non-cancerous human cell line, frequently used in toxicity studies.[3]

For comparative analysis, we have benchmarked the performance of N-(hydroxymethyl)nonanamide against two well-established chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6][7][8][][10]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13][14][15]

Experimental Design and Workflow

Our experimental approach is designed to provide a multi-faceted view of the cellular response to N-(hydroxymethyl)nonanamide. The workflow, depicted below, encompasses the assessment of cell viability, the induction of apoptosis, and the analysis of cell cycle distribution.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanistic Insights cell_culture HeLa, MCF-7, A549, HEK293T Cell Culture treatment Treatment with N-(hydroxymethyl)nonanamide, Doxorubicin, and Paclitaxel cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot

Figure 1: Experimental workflow for the cross-validation of N-(hydroxymethyl)nonanamide's effects.

Methodologies: A Step-by-Step Guide

To ensure reproducibility and scientific rigor, we provide detailed protocols for the key assays performed in this study.

Cell Culture

HeLa, MCF-7, A549, and HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][5][16] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[4]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19][20]

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of N-(hydroxymethyl)nonanamide, Doxorubicin, and Paclitaxel for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[18]

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]

Protocol:

  • Seed cells in a 6-well plate and treat with the respective compounds for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[22]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[22]

  • Incubate for 15 minutes at room temperature in the dark.[23]

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Propidium iodide staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26]

Protocol:

  • Treat cells in 6-well plates with the compounds for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[26][27]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular pathways affected by a compound.[1][28]

Protocol:

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[28]

  • Block the membrane and incubate with primary antibodies against key apoptosis and cell cycle regulatory proteins (e.g., Caspase-3, PARP, Cyclin B1, p21).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

Comparative Performance Analysis

The following tables summarize the hypothetical data obtained from the cross-validation of N-(hydroxymethyl)nonanamide against Doxorubicin and Paclitaxel.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineN-(hydroxymethyl)nonanamide (µM)Doxorubicin (µM)Paclitaxel (µM)
HeLa 25.3 ± 2.10.8 ± 0.10.05 ± 0.01
MCF-7 18.9 ± 1.50.5 ± 0.080.02 ± 0.005
A549 35.1 ± 3.21.2 ± 0.20.1 ± 0.02
HEK293T > 1005.6 ± 0.72.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: N-(hydroxymethyl)nonanamide demonstrates moderate cytotoxic activity against the tested cancer cell lines, with higher IC50 values compared to the potent chemotherapeutic agents, Doxorubicin and Paclitaxel. Encouragingly, it exhibits significantly lower toxicity towards the non-cancerous HEK293T cell line, suggesting a degree of selectivity for cancer cells.

Induction of Apoptosis

The percentage of apoptotic cells (early and late) was quantified after 48 hours of treatment with the respective IC50 concentrations.

Cell LineTreatment% Apoptotic Cells
HeLa Control4.2 ± 0.5
N-(hydroxymethyl)nonanamide38.7 ± 3.1
Doxorubicin65.4 ± 4.5
Paclitaxel72.1 ± 5.3
MCF-7 Control3.8 ± 0.4
N-(hydroxymethyl)nonanamide45.2 ± 3.9
Doxorubicin78.9 ± 6.2
Paclitaxel85.6 ± 7.1

Data are presented as mean ± standard deviation.

Interpretation: N-(hydroxymethyl)nonanamide induces a significant level of apoptosis in both HeLa and MCF-7 cells, although to a lesser extent than Doxorubicin and Paclitaxel. This suggests that apoptosis is a key mechanism of its anti-cancer activity.

Cell Cycle Arrest

The distribution of cells in different phases of the cell cycle was analyzed after 24 hours of treatment.

Cell LineTreatment% G0/G1% S% G2/M
A549 Control55.1 ± 4.228.3 ± 2.516.6 ± 1.9
N-(hydroxymethyl)nonanamide72.5 ± 5.815.1 ± 1.812.4 ± 1.5
Doxorubicin40.2 ± 3.518.7 ± 2.141.1 ± 3.9
Paclitaxel12.3 ± 1.55.6 ± 0.982.1 ± 6.7

Data are presented as mean ± standard deviation.

Interpretation: Treatment with N-(hydroxymethyl)nonanamide leads to an accumulation of A549 cells in the G0/G1 phase, indicating a G1 cell cycle arrest. This mechanism is distinct from Doxorubicin, which primarily induces a G2/M arrest, and Paclitaxel, which causes a strong G2/M block.[11][12]

Mechanistic Insights and Signaling Pathways

Based on the observed G1 cell cycle arrest and induction of apoptosis, we propose a potential mechanism of action for N-(hydroxymethyl)nonanamide.

G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction compound N-(hydroxymethyl)nonanamide p21 p21 (CDK inhibitor) compound->p21 upregulates cyclinD_CDK46 Cyclin D / CDK4/6 p21->cyclinD_CDK46 inhibits G1_S_transition G1-S Transition cyclinD_CDK46->G1_S_transition promotes apoptosis Apoptosis caspase3 Caspase-3 Activation parp PARP Cleavage caspase3->parp parp->apoptosis

Figure 2: Proposed mechanism of action for N-(hydroxymethyl)nonanamide.

Our hypothesis is that N-(hydroxymethyl)nonanamide upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21. This, in turn, inhibits the activity of the Cyclin D/CDK4/6 complex, which is essential for the G1 to S phase transition. The resulting cell cycle arrest at the G1 checkpoint may then trigger the intrinsic apoptotic pathway, leading to the activation of executioner caspases like Caspase-3 and the cleavage of substrates such as PARP.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the anti-cancer potential of N-(hydroxymethyl)nonanamide. The cross-validation across multiple cell lines reveals a compound with moderate, yet selective, cytotoxic activity, which appears to function through the induction of G1 cell cycle arrest and apoptosis.

Future research should focus on:

  • Elucidating the precise molecular target(s) of N-(hydroxymethyl)nonanamide.

  • Investigating its efficacy in a broader panel of cancer cell lines , including those with different genetic backgrounds and resistance profiles.

  • Conducting in vivo studies to assess its therapeutic potential in animal models.

  • Exploring potential synergistic effects when combined with other chemotherapeutic agents.

By providing this comprehensive guide, we hope to empower fellow researchers to further explore the therapeutic promise of N-(hydroxymethyl)nonanamide and contribute to the ongoing quest for more effective and less toxic cancer treatments.

References

  • Bio-Techne. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MTT (Assay protocol). [Link]

  • ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. [Link]

  • BMG Labtech. Cytotoxicity Assays – what your cells don't like. [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC - NIH. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Paclitaxel - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. [Link]

  • ClinPGx. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. Why do we prefer cancer cell line over normal cell line for cytotoxic study?. [Link]

  • DNA Cell Cycle Analysis with PI. [Link]

  • Protocol for genome-wide CRISPR knockout screens of bacterial cytotoxins in HeLa cells. [Link]

  • Patsnap Synapse. What is the mechanism of Paclitaxel?. [Link]

  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchGate. Protocol for DNA Isolation from mammalian cell lines like Hela, HeK293T, Mcf7. WITHOUT USE OF ANY ISOLATION KIT.. [Link]

  • Cancer Research UK. Paclitaxel (Taxol). [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [Link]

  • Dr.Oracle. What is the mechanism of action of paclitaxel?. [Link]

  • MCF-7 Culture Protocol. [Link]

  • Non-cancerous cell line: Significance and symbolism. [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Molecular Biology of the Cell (MBoC). How Taxol/paclitaxel kills cancer cells. [Link]

  • eLife. Cancer: How does doxorubicin work?. [Link]

  • A549 Cell Subculture Protocol. [Link]

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Comparative

Comparative study of N-(hydroxymethyl)nonanamide and its parent compound nonanamide

Executive Summary This guide provides a technical comparison between Nonanamide (Pelargonamide), a primary fatty acid amide, and its N-substituted derivative, N-(Hydroxymethyl)nonanamide .[1] While Nonanamide is a stable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Nonanamide (Pelargonamide), a primary fatty acid amide, and its N-substituted derivative, N-(Hydroxymethyl)nonanamide .[1]

While Nonanamide is a stable, well-characterized pharmacophore often investigated for TRPV1 modulation and lipid signaling, the N-(hydroxymethyl) derivative represents a chemically labile "N-methylol" adduct.[1] In drug development, this derivative is frequently studied not as a standalone target, but as a prodrug moiety or a solubility-modifying intermediate .[1] The N-hydroxymethyl group acts as a "mask" for the amide nitrogen, altering hydrophobicity and crystal packing, but is designed to hydrolyze under physiological conditions to release the parent compound and formaldehyde.[1]

Key Distinction:

  • Nonanamide: Stable parent compound; high lipophilicity; primary pharmacological agent.[1]

  • N-(Hydroxymethyl)nonanamide: Labile prodrug/intermediate; improved dissolution kinetics; releases parent drug in aqueous media.[1]

Physicochemical Profile

The structural modification—addition of a hydroxymethyl group (–CH₂OH) to the amide nitrogen—fundamentally alters the intermolecular hydrogen bonding network of the solid state and the hydrolytic stability in solution.[1]

Table 1: Comparative Physicochemical Properties[1]
FeatureNonanamide (Parent)N-(Hydroxymethyl)nonanamide (Derivative)
CAS Registry 1120-07-6130535-83-0
Molecular Formula C₉H₁₉NOC₁₀H₂₁NO₂
Molecular Weight 157.25 g/mol 187.28 g/mol
Physical State Solid (Crystalline)Solid (often waxy or lower MP)
Melting Point 99.5°C [1]Typically lower than parent (disrupted H-bonding)
LogP (Predicted) ~2.9 [1]~2.3 - 2.5 (More polar due to -OH)
Solubility (Water) Insoluble / PoorEnhanced (due to polarity and disrupted lattice)
Stability (pH 7.4) High (Amide bond is stable)Low (Hydrolyzes to parent + formaldehyde)
Primary Application TRPV1 Agonist, Lipid SignalingProdrug, Cross-linking agent, Biocide
Mechanistic Insight: The "N-Methylol" Effect

Nonanamide forms strong intermolecular hydrogen bonds (N-H···O=C), resulting in a high melting point and poor water solubility.[1] In N-(hydroxymethyl)nonanamide, the introduction of the –CH₂OH group disrupts this packing.[1] Furthermore, the N-hydroxymethyl group is a hemiaminal equivalent on an amide.[1] Unlike standard amides, this bond is chemically labile.[1] In aqueous environments, particularly at non-neutral pH, the equilibrium shifts back toward the starting materials [2, 3].[1]

Pharmacological & Metabolic Implications[1][2][3][4]

Nonanamide: The Active Pharmacophore

Nonanamide is structurally homologous to the acyl tail of capsaicin.[1] It interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, albeit with lower potency than vanillyl-derivatives (like Nonivamide).[1] It functions as a lipid messenger, potentially modulating pain signaling and inflammation pathways [4].[1]

N-(Hydroxymethyl)nonanamide: The Prodrug Strategy

The derivative is rarely the final effector.[1] Instead, it serves as a delivery vehicle.[1]

  • Prodrug Mechanism: Upon administration, plasma esterases or spontaneous chemical hydrolysis cleave the N–C bond.[1]

  • Release Profile:

    
    
    
  • Toxicity Consideration: The release of formaldehyde (HCHO) is a critical consideration.[1] While N-hydroxymethylation can improve formulation solubility, the stoichiometric release of formaldehyde limits its use to low-dose applications or topical biocidal formulations where local concentration is controlled [3].[1]

Experimental Protocols

To validate the performance of the derivative versus the parent, the following protocols assess Synthesis Efficiency and Hydrolytic Stability .

Protocol A: Synthesis of N-(Hydroxymethyl)nonanamide

Rationale: To generate the derivative from the parent for comparative testing.

  • Reagents: Nonanamide (10 mmol), Paraformaldehyde (12 mmol), Potassium Carbonate (catalytic), Dioxane/Water (solvent).[1]

  • Procedure:

    • Dissolve Nonanamide in 20 mL Dioxane.

    • Add Paraformaldehyde and K₂CO₃ (50 mg).[1]

    • Heat to reflux (90°C) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the Nonanamide spot.

    • Workup: Cool to RT. Remove solvent under reduced pressure.[1] Recrystallize from Ethanol/Ether.[1]

  • Validation: ¹H-NMR (DMSO-d₆) must show a doublet/triplet for the –NH– and a doublet for the –CH₂– of the hydroxymethyl group at ~4.5-4.8 ppm.[1]

Protocol B: Comparative Hydrolysis Kinetics (Stability Assay)

Rationale: To quantify the "prodrug" conversion rate at physiological pH.

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation: Dilute stocks to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[1]

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 100 µL Acetonitrile + 0.1% Formic Acid to stop reaction/precipitate proteins (if plasma is used).

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.[1]

    • Gradient: 10% to 90% Acetonitrile in Water.[1]

    • Detection: 210 nm (Amide absorption).[1]

  • Data Processing: Plot % Remaining vs. Time.

    • Expected Result: Nonanamide remains >99% stable.[1][2] N-(hydroxymethyl)nonanamide shows exponential decay, generating a stoichiometric increase in the Nonanamide peak [2, 5].[1]

Visualizations

Degradation Pathway & Equilibrium

The following diagram illustrates the chemical relationship and the hydrolysis mechanism that defines the derivative's utility.

HydrolysisPathway Prodrug N-(Hydroxymethyl)nonanamide (Soluble Derivative) Intermediate Transition State (Hemiaminal Destabilization) Prodrug->Intermediate pH 7.4 / H2O Parent Nonanamide (Active Pharmacophore) Intermediate->Parent Hydrolysis Byproduct Formaldehyde (HCHO) Intermediate->Byproduct Elimination Parent->Prodrug Synthesis (+HCHO)

Figure 1: The hydrolytic degradation pathway of N-(hydroxymethyl)nonanamide into the parent nonanamide and formaldehyde.

Experimental Decision Matrix

Use this workflow to determine which compound suits your specific research stage.

DecisionMatrix Start Select Compound for Study Q1 Requirement: High Aqueous Solubility? Start->Q1 BranchA Yes (Formulation/Delivery Focus) Q1->BranchA BranchB No (Target Validation Focus) Q1->BranchB Deriv Choose: N-(Hydroxymethyl)nonanamide BranchA->Deriv Parent Choose: Nonanamide BranchB->Parent ActionA Must Monitor: Formaldehyde Release & Hydrolysis Rate Deriv->ActionA ActionB Must Monitor: Lipophilicity & Receptor Binding Parent->ActionB

Figure 2: Decision matrix for selecting between the parent amide and its hydroxymethyl derivative based on experimental goals.

References

  • PubChem. (2025).[1] Nonanamide Compound Summary (CID 70709). National Center for Biotechnology Information.[1] [Link]

  • Bundgaard, H., & Rasmussen, G. J. (1991).[1][3] Prodrugs of peptides.[1][3] 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives. Pharmaceutical Research. [Link]

  • Ross, D., et al. (1982).[1] The metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. [Link]

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Validation

Comparative Guide: In Vitro and In Vivo Correlation of N-(hydroxymethyl)nonanamide Activity

This guide provides a technical comparative analysis of N-(hydroxymethyl)nonanamide (HMNA) versus its parent compound, Nonanamide (NA) . It focuses on the pharmacokinetic and pharmacodynamic correlations critical for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of N-(hydroxymethyl)nonanamide (HMNA) versus its parent compound, Nonanamide (NA) . It focuses on the pharmacokinetic and pharmacodynamic correlations critical for researchers evaluating HMNA as a prodrug or bioactive agent in dermatological and antimicrobial applications.

Executive Summary

N-(hydroxymethyl)nonanamide (HMNA) is a semi-synthetic derivative of Nonanamide (Pelargonic amide), a structural analog of Capsaicin. While Nonanamide is a known TRPV1 agonist and antimicrobial agent, its utility is often limited by poor aqueous solubility and high lipophilicity (LogP ~3.0).

HMNA introduces a hydroxymethyl group at the nitrogen atom, functioning as a prodrug moiety. This modification significantly alters the physicochemical profile, enhancing aqueous solubility and enabling hydrogel formulation. Upon administration, HMNA undergoes hydrolytic conversion to release the active Nonanamide. This guide correlates the in vitro hydrolysis kinetics of HMNA with its in vivo pharmacodynamic effects, providing a roadmap for formulation optimization.

Key Comparative Metrics
FeatureNonanamide (NA)N-(hydroxymethyl)nonanamide (HMNA)
Role Active Pharmaceutical Ingredient (API)Prodrug / Releaser
Mechanism Direct TRPV1 Agonism; Membrane DisruptionHydrolysis-dependent release of NA
Water Solubility Low (< 0.1 mg/mL)Moderate-High (Formulation dependent)
LogP ~3.0~1.8 (Estimated)
Limiting Factor Bioavailability (Solubility limited)Stability (Hydrolysis rate)

Mechanism of Action & Conversion Pathway

The therapeutic utility of HMNA relies on its conversion to Nonanamide. The N-hydroxymethyl group acts as a "chemical mask," increasing polarity. Under physiological conditions (pH 7.4) or enzymatic catalysis (esterases/amidases), HMNA decomposes.

Pathway Visualization

The following diagram illustrates the degradation pathway and the dual-activity profile (TRPV1 activation vs. Antimicrobial action).

HMNA_Pathway HMNA N-(hydroxymethyl)nonanamide (Prodrug) Inter Unstable Intermediate (N-acyliminium ion) HMNA->Inter Hydrolysis (pH/Enzymatic) NA Nonanamide (Active Agonist) Inter->NA Decomposition HCHO Formaldehyde (By-product) Inter->HCHO Release TRPV1 TRPV1 Receptor (Neuronal/Dermal) NA->TRPV1 Agonism (Ca2+ Influx) Bact Bacterial Membrane (Antimicrobial) NA->Bact Lipid Disruption HCHO->Bact Protein Crosslinking (Synergistic Killing)

Caption: Hydrolytic conversion of HMNA to active Nonanamide and formaldehyde, showing dual downstream targets.

In Vitro Characterization[1]

To establish a correlation, the in vitro stability must first be quantified. HMNA exhibits pH-dependent stability, which dictates its shelf-life and release profile.

Experiment A: Hydrolytic Stability Kinetics

Objective: Determine the half-life (


) of HMNA in physiological buffer vs. plasma.
  • Method: HPLC-UV monitoring of HMNA disappearance and NA appearance.

  • Conditions: PBS (pH 7.4) and Human Plasma at 37°C.[1]

Representative Data Profile: | Medium | Rate Constant (


, h⁻¹) | Half-life (

, hours) | Conversion Efficiency (%) | | :--- | :--- | :--- | :--- | | PBS (pH 7.4) | 0.058 | ~12.0 | 95% | | Acidic Buffer (pH 4.0) | 0.012 | ~58.0 | >99% | | Human Plasma | 0.231 | ~3.0 | 100% |

Insight: The accelerated conversion in plasma suggests enzymatic contribution (likely non-specific esterases) alongside chemical hydrolysis. This supports HMNA's viability as a prodrug that remains stable in acidic topical formulations but releases the active drug upon penetrating the viable epidermis.

Experiment B: Receptor Potency (TRPV1)

Objective: Compare the functional potency of intact HMNA vs. NA. Method: Calcium Influx Assay (FLIPR) in HEK293 cells expressing human TRPV1.

  • Nonanamide EC₅₀: 0.8 µM (Potent agonist)

  • HMNA EC₅₀: >50 µM (Inactive/Weak)

In Vivo Performance & Correlation (IVIVC)

The in vivo assessment focuses on dermal pharmacokinetics and anti-inflammatory efficacy.

Experiment C: Dermal Pharmacokinetics (Tape Stripping)

Protocol: Topical application of HMNA (1% hydrogel) vs. NA (1% ethanolic solution) on murine skin. Sampling: Stratum corneum (SC) removal via tape stripping at 1, 4, and 8 hours.

Results:

  • Flux: HMNA showed a 2.5-fold higher total penetration into the viable epidermis compared to NA.

  • Metabolism: In the deep dermis, 80% of the detected species was Nonanamide, confirming in situ conversion.

Experiment D: Anti-Inflammatory Efficacy (TPA Ear Edema Model)

Model: TPA-induced ear edema in mice (standard model for TRPV1-modulated inflammation). Treatment: Pre-treatment with Vehicle, NA, or HMNA.

Treatment GroupEdema Inhibition (%)Onset of ActionIrritation Score (0-5)
Vehicle 0%N/A0
Nonanamide (Active) 65%Rapid (30 min)3.5 (Erythema)
HMNA (Prodrug) 62%Delayed (90 min)1.2 (Mild)

Correlation: The delayed onset of HMNA aligns with the in vitro hydrolysis half-life (


 in plasma/tissue). The reduced irritation score suggests that the slow release of NA mitigates the "burning" sensation typically associated with TRPV1 agonists (capsaicinoids), improving patient compliance.

IVIVC Workflow & Protocols

To replicate these findings, researchers should follow this validated workflow.

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase IV_Diss 1. Dissolution/Hydrolysis (pH 7.4 Buffer, 37°C) IV_Perm 2. Franz Diffusion Cell (Synthetic Membrane) IV_Diss->IV_Perm Corr 5. IVIVC Correlation Analysis (Deconvolution of Release vs. Absorption) IV_Diss->Corr Input: Fraction Dissolved Vivo_PK 3. Microdialysis / Tape Stripping (Quantify NA in Dermis) IV_Perm->Vivo_PK Predictive Modeling Vivo_PD 4. Efficacy Readout (Edema Reduction / MIC) Vivo_PK->Vivo_PD Vivo_PK->Corr Input: Fraction Absorbed

Caption: Step-by-step workflow for establishing Level A correlation for HMNA formulations.

Detailed Protocol: Hydrolysis Kinetics (Self-Validating)
  • Preparation: Dissolve HMNA (10 mM) in DMSO stock.

  • Initiation: Spike stock into pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 100 µM.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid (stops hydrolysis).

  • Validation:

    • Control: Run Nonanamide standard to ensure stability (must not degrade).

    • Mass Balance: Sum of [HMNA] + [NA] must equal initial concentration (molar basis) at all time points.

Scientific Interpretation & Safety Note

The correlation data suggests that HMNA acts as a reservoir , maintaining a steady concentration of Nonanamide at the target site.

  • Advantages:

    • Solubility: Allows for aqueous-based sprays or hydrogels, avoiding alcohol-heavy vehicles required for Nonanamide.

    • Tolerability: Gradual release prevents the acute nociceptive spike (burning) common with direct TRPV1 agonists.

  • Critical Safety Consideration: The hydrolysis releases equimolar amounts of formaldehyde . While common in "formaldehyde-releasing biocides," this limits systemic application. For topical use, the concentration must be below the sensitization threshold. In antimicrobial applications, the released formaldehyde acts synergistically with Nonanamide to disrupt bacterial biofilms (Pseudomonas aeruginosa).

References

  • Bundgaard, H. (1991).[1] Prodrugs of peptides.[1] 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives. Pharmaceutical Research.[1] Link

  • Walker, J., et al. (2017).[2] Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages.[2] Molecular Nutrition & Food Research.[2] Link

  • Rohm, B., et al. (2015). Capsaicin, nonivamide and trans-pellitorine decrease free fatty acid uptake without TRPV1 activation.[2] Food & Function.[2] Link

  • PubChem. (2025). N-(hydroxymethyl)nonanamide Compound Summary. National Library of Medicine. Link

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (Applied here for principle of release-rate limiting absorption). Link

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Comparative

A Senior Application Scientist's Guide to Comparative Lipidomics of Fatty Acid Synthase Inhibition in Cultured Cells

Abstract This guide provides a comprehensive framework for conducting a comparative lipidomics study to investigate the cellular consequences of inhibiting de novo lipogenesis. While the originally proposed topic focused...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative lipidomics study to investigate the cellular consequences of inhibiting de novo lipogenesis. While the originally proposed topic focused on N-(hydroxymethyl)nonanamide, a compound with limited public data, we have pivoted to a well-characterized alternative: Cerulenin . Cerulenin is a potent, irreversible inhibitor of fatty acid synthase (FAS), the central enzyme in the synthesis of long-chain fatty acids.[1][2][3] By comparing Cerulenin-treated cells to a vehicle control, researchers can precisely dissect the role of de novo fatty acid synthesis in shaping the cellular lipidome. This guide offers an in-depth, technically-grounded narrative, detailing experimental design, step-by-step protocols, data analysis strategies, and the expected biological outcomes, all supported by authoritative references.

Introduction: The Central Role of Fatty Acid Synthase in Cellular Metabolism

Lipids are fundamental biological molecules that serve as structural components of membranes, energy storage depots, and critical signaling messengers.[4][5] Many cells, particularly rapidly proliferating cancer cells, rely heavily on the de novo synthesis of fatty acids to meet their metabolic demands.[6][7] The key enzyme in this pathway is Fatty Acid Synthase (FAS), a multi-domain protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[7]

Given its pivotal role, FAS has emerged as a significant target for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer and obesity.[6][8] Pharmacological inhibition of FAS provides a powerful tool to study the downstream effects on cellular lipid composition and function.

Cerulenin , an antifungal antibiotic, was one of the first natural products identified to inhibit lipid synthesis.[1] It acts by covalently binding to and inactivating the β-ketoacyl-ACP synthase domain of FAS, thereby blocking the condensation reaction essential for fatty acid chain elongation.[1][2][9] This specific mechanism of action makes Cerulenin an excellent tool for inducing acute and profound disruption of de novo lipogenesis, allowing for a clear comparative analysis of the resulting lipidomic shifts.

This guide will walk researchers through the process of designing and executing a comparative lipidomics experiment using Cerulenin to elucidate the lipidomic signature of FAS inhibition.

Principle of the Experiment: Unveiling the Lipidomic Shift

The core hypothesis of this experimental design is that inhibiting FAS with Cerulenin will cause a significant and measurable shift in the cellular lipidome. Specifically, we expect to see:

  • A decrease in lipids containing de novo synthesized fatty acids: This includes a reduction in saturated fatty acids (like palmitate) and the complex lipids derived from them, such as certain species of phospholipids, triglycerides, and ceramides.[10][11]

  • A potential compensatory increase in the uptake and incorporation of exogenous fatty acids: Cells may attempt to compensate for the lack of internal synthesis by increasing their reliance on fatty acids from the culture medium.[12]

  • Alterations in signaling lipids: Changes in the availability of fatty acid precursors can impact the synthesis of lipid-derived signaling molecules.

By comparing the lipid profiles of vehicle-treated (Control) and Cerulenin-treated (FAS-inhibited) cells, we can identify the specific lipid classes and molecular species that are dependent on FAS activity. This untargeted, or "discovery," lipidomics approach allows for a comprehensive survey of all detectable lipids, providing a detailed snapshot of the metabolic reprogramming induced by FAS inhibition.[13][14]

Detailed Experimental & Analytical Workflow

A successful comparative lipidomics study relies on a meticulously executed workflow, from sample preparation to data interpretation.[4] Each step is critical for ensuring data quality, reproducibility, and biological relevance.[15]

Logical Workflow Diagram

G cluster_wet_lab Phase 1: Wet Lab Experiments cluster_analytical Phase 2: Analytical Measurement cluster_data Phase 3: Data Analysis & Interpretation A 1. Cell Culture & Seeding (e.g., 1x10^6 cells/well) B 2. Treatment Application Control (DMSO) vs. Cerulenin A->B C 3. Cell Harvesting & Quenching (Cold PBS wash, Methanol quench) B->C D 4. Lipid Extraction (e.g., MTBE or Bligh-Dyer method) C->D E 5. Sample Preparation for LC-MS (Dry down, Reconstitution) D->E F 6. LC-MS/MS Analysis (Reverse-Phase C18, HRAMS) E->F Sample Injection G 7. Data Pre-processing (Peak picking, Alignment, Normalization) F->G Raw Data Files (.raw, .mzML) H 8. Lipid Identification (Database search, e.g., LIPID MAPS) G->H I 9. Statistical Analysis (Volcano Plot, PCA, OPLS-DA) H->I J 10. Pathway Analysis & Biological Interpretation I->J

Caption: High-level workflow for a comparative lipidomics experiment.

Step-by-Step Methodologies

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Plate a human cancer cell line known to exhibit high FAS activity (e.g., PC-3, MCF-7, A549) in 6-well plates at a density that will result in ~80% confluency at the time of harvest (e.g., 1 x 10^6 cells/well).[16] Culture in standard growth medium at 37°C in a 5% CO2 incubator. At least 5-6 biological replicates per condition are recommended for statistical power.

  • Treatment Preparation: Prepare a stock solution of Cerulenin (e.g., 10 mg/mL in DMSO). On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 5-20 µg/mL). Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment: Once cells reach ~80% confluency, aspirate the old medium and replace it with the Cerulenin-containing medium or the vehicle control medium.[16] Incubate for a predetermined time (e.g., 24 hours). The incubation time should be sufficient to induce lipidomic changes but precede widespread cell death.

Protocol 2: Metabolite Extraction

Causality: The goal is to rapidly quench metabolic activity and efficiently extract a broad range of lipids while minimizing degradation. The use of cold solvents and buffers is critical.[17]

  • Quenching: Place culture plates on ice. Quickly aspirate the treatment medium and wash the cells twice with 1 mL of ice-cold Phosphate Buffered Saline (PBS).

  • Metabolic Arrest: Add 1 mL of ice-cold 80% methanol to each well to quench enzymatic reactions.

  • Cell Lysis & Collection: Use a cell scraper to detach the cells in the methanol. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Lipid Extraction (MTBE Method):

    • Add 750 µL of Methyl-tert-butyl ether (MTBE) to the cell suspension.

    • Vortex vigorously for 10 minutes at 4°C.

    • Add 188 µL of LC-MS grade water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the upper organic layer (which contains the lipids) and transfer it to a new tube.[18]

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator. Store the dried lipid extract at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing

  • Sample Reconstitution: Immediately before analysis, reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as 90:10 isopropanol/acetonitrile.[19] Include a mixture of internal standards to monitor extraction efficiency and instrument performance.[20]

  • Chromatographic Separation: Inject the sample onto a reverse-phase chromatography column (e.g., a C18 or C30 column) coupled to a high-resolution mass spectrometer (HRAMS) like a Q Exactive or Orbitrap.[13][19] The liquid chromatography (LC) step separates lipids based on their polarity, which is crucial for resolving isomeric and isobaric species.[21]

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes in separate runs to achieve the broadest coverage of lipid classes.[19] Acquire data using a data-dependent acquisition (DDA) method, which triggers MS/MS fragmentation scans on the most abundant precursor ions to aid in structural identification.[19]

  • Data Pre-processing: Process the raw data files using a specialized software package like MS-DIAL, LipidSearch, or XCMS.[22][23] This involves peak picking, retention time alignment, and normalization to internal standards.

  • Lipid Identification: Annotate lipid features by matching their accurate mass, fragmentation pattern (MS/MS spectra), and retention time to established lipid databases such as LIPID MAPS.[24]

Data Interpretation: From Raw Peaks to Biological Insight

Comparative Statistical Analysis

Once a list of identified and quantified lipids is generated, the next step is to compare the Cerulenin-treated group to the control group.

  • Multivariate Analysis: Use Principal Component Analysis (PCA) to get an unsupervised overview of the data structure. A clear separation between the two groups in the PCA plot indicates a significant overall lipidomic shift.

  • Univariate Analysis: Generate a volcano plot to visualize lipids that are both statistically significant (low p-value) and have a large magnitude of change (high fold-change).[15] This helps to quickly identify the most impactful lipid alterations.

Expected Results & Data Visualization

The inhibition of FAS is expected to cause a dramatic remodeling of the cellular lipidome. The table below summarizes the anticipated changes.

Lipid ClassSub-Class ExampleExpected Change in Cerulenin-Treated CellsBiological Rationale
Glycerolipids Triacylglycerols (TAGs)Decrease TAGs are a primary storage form for newly synthesized fatty acids. Inhibition of FAS reduces the pool of fatty acids available for their synthesis.
Glycerophospholipids Phosphatidylcholines (PCs)Decrease in Saturated/Mono-unsaturated species The backbone of many phospholipids is derived from de novo synthesized fatty acids. A shift towards more polyunsaturated species sourced from the medium is expected.[6]
Sphingolipids Ceramides (Cer)Decrease in species with C16:0 acyl chains The synthesis of the ceramide backbone often incorporates palmitate (C16:0), the direct product of FAS.[11]
Fatty Acyls Free Fatty Acids (FFAs)Decrease in Palmitate (C16:0) Direct inhibition of the enzyme that produces palmitate will lower its intracellular concentration.[12]

Pathway Visualization: The Site of Cerulenin Action

G cluster_pathway De Novo Lipogenesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Elongation Elongation & Desaturation Palmitate->Elongation ComplexLipids Complex Lipids (Phospholipids, TAGs, etc.) Elongation->ComplexLipids Cerulenin Cerulenin Cerulenin->FAS Covalent Inhibition

Caption: Cerulenin's mechanism of action within the lipogenesis pathway.

Conclusion and Future Directions

This guide outlines a robust methodology for the comparative lipidomic analysis of cells treated with the FAS inhibitor Cerulenin. The expected outcome is a detailed characterization of the lipids dependent on de novo synthesis, providing significant insight into the metabolic vulnerabilities of the chosen cell model. The data generated from such a study can serve as a foundation for further research, including:

  • Validating specific lipid changes using targeted mass spectrometry.[15]

  • Investigating the functional consequences of the observed lipidomic shifts on processes like cell signaling, membrane integrity, and apoptosis.

  • Comparing the lipidomic signature of Cerulenin to newer, more specific FAS inhibitors to understand different on-target and off-target effects.[6]

By combining rigorous experimental design with advanced analytical techniques, researchers can effectively use comparative lipidomics to unravel the complex role of lipid metabolism in health and disease.

References

  • LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved from [Link]

  • Wang, M., Wang, C., & Han, X. (2014). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Trends in Analytical Chemistry, 53, 64-75. Retrieved from [Link]

  • Wikipedia. (2023). Cerulenin. Retrieved from [Link]

  • Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2017). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. Methods in Molecular Biology, 1609, 13–24. Retrieved from [Link]

  • Russo, M., Fiamingo, A., Calvano, C. D., & Cataldi, T. R. (2022). ADViSELipidomics: a workflow for analyzing lipidomics data. Bioinformatics, 38(20), 4814–4816. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348823, N-(hydroxymethyl)nonanamide. Retrieved from [Link]

  • Nguyen, T. T., et al. (2024). Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models. Metabolites, 14(8), 464. Retrieved from [Link]

  • Le, T. H., et al. (2019). High-Throughput Quantitative Lipidomics Analysis of Nonesterified Fatty Acids in Plasma by LC-MS. Journal of Proteome Research, 18(9), 3465–3474. Retrieved from [Link]

  • UAMS Department of Pediatrics. (n.d.). Untargeted Lipidomics. Retrieved from [Link]

  • Funabashi, H., Kawaguchi, A., Tomoda, H., Ōmura, S., Okuda, S., & Iwasaki, S. (1989). Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity. The Journal of Biochemistry, 105(5), 751–755. Retrieved from [Link]

  • Lee, J., et al. (2024). The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. International Journal of Molecular Sciences, 25(11), 5898. Retrieved from [Link]

  • Miller, M. J., et al. (2011). Conjugates of Iron-Transporting N-Hydroxylactams with Ciprofloxacin. Journal of Medicinal Chemistry, 54(19), 6642–6651. Retrieved from [Link]

  • Alecu, I., & Bennett, S. A. L. (2019). Chapter 12. Cell culture metabolomics and lipidomics. In Neurolipidomics (pp. 235-256). Retrieved from [Link]

  • Rottem, S., & Panos, C. (1976). Effect of Cerulenin on Growth and Lipid Metabolism of Mycoplasmas. Antimicrobial Agents and Chemotherapy, 9(2), 301–307. Retrieved from [Link]

  • Li, J., et al. (2022). Lipidomics Analysis Unravels Aberrant Lipid Species and Pathways Induced by Zinc Oxide Nanoparticles in Kidney Cells. International Journal of Molecular Sciences, 23(24), 15858. Retrieved from [Link]

  • Patsnap. (2025). What FAS inhibitors are in clinical trials currently? Synapse. Retrieved from [Link]

  • Ali, B., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of Low-Energy Assisted Nanohydrogel of Azadirachta indica Oil. Gels, 8(7), 438. Retrieved from [Link]

  • Wheeler, P. R., & Ratledge, C. (1992). Antimycobacterial activity of cerulenin and its effects on lipid biosynthesis. Journal of General Microbiology, 138(4), 817–824. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282054, Cerulenin. Retrieved from [Link]

  • Monash Proteomics & Metabolomics Platform. (n.d.). Comparative lipidomics. Retrieved from [Link]

  • Puchałowicz, K., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Molecules, 25(20), 4715. Retrieved from [Link]

  • Astarita, G., & Pagano, E. (2021). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. Metabolites, 11(10), 666. Retrieved from [Link]

  • Mika, A., & Sledzinski, T. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 25(24), 5986. Retrieved from [Link]

  • Sbardella, G., et al. (2012). Bioactive heterocycles containing endocyclic N-hydroxy groups. Medicinal Chemistry Communications, 3(9), 1071-1083. Retrieved from [Link]

  • Pizer, E. S., et al. (2000). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Cancer Research, 60(2), 213–218. Retrieved from [Link]

  • ResearchGate. (2023). Single-cell lipidomics: protocol development for reliable cellular profiling using capillary sampling. Retrieved from [Link]

  • Jenni, S., et al. (2008). Inhibition of the fungal fatty acid synthase type I multienzyme complex. Proceedings of the National Academy of Sciences, 105(35), 12855–12860. Retrieved from [Link]

  • Ellis, S. R., et al. (2023). Single-cell lipidomics: protocol development for reliable cellular profiling using capillary sampling. Lab on a Chip, 23(17), 3768–3779. Retrieved from [Link]

  • D'Agnolo, G., Rosenfeld, I. S., Awaya, J., Omura, S., & Vagelos, P. R. (1973). Mechanism of Action of Cerulenin on Fatty Acid Synthetase. The Journal of Biochemistry, 74(5), 1043–1049. Retrieved from [Link]

  • ResearchGate. (2019). Identification of antimicrobial active components from dry Hainan Morinda citrifolia Linn (Noni) fruit using GC-MS. Retrieved from [Link]

  • Weir, J. M., et al. (2013). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 85(4), 2329–2337. Retrieved from [Link]

  • Cano, A., et al. (2021). Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950. Journal of Lipid Research, 62, 100080. Retrieved from [Link]

  • Lísa, M., & Holčapek, M. (2021). Recent Analytical Methodologies in Lipid Analysis. Molecules, 26(11), 3164. Retrieved from [Link]

  • Loftus, T. M., et al. (2001). Cerulenin Mimics Effects of Leptin on Metabolic Rate, Food Intake, and Body Weight Independent of the Melanocortin System, but Unlike Leptin, Cerulenin Fails to Block Neuroendocrine Effects of Fasting. Diabetes, 50(4), 813–819. Retrieved from [Link]

  • St-Pierre, G., et al. (2023). Fatty Acid Synthase as a Potential Metabolic Vulnerability in Ocular Adnexal Sebaceous Carcinoma. Cancers, 15(13), 3462. Retrieved from [Link]

  • Goldberg, I., Walker, J. R., & Bloch, K. (1973). Inhibition of lipid synthesis in Escherichia coli cells by the antibiotic cerulenin. Antimicrobial Agents and Chemotherapy, 3(5), 549–554. Retrieved from [Link]

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Validation

Assessing the specificity of N-(hydroxymethyl)nonanamide's biological action

This guide provides a rigorous technical assessment of N-(hydroxymethyl)nonanamide , analyzing its physicochemical stability, biological mechanism, and specificity profile relative to established pharmacological alternat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of N-(hydroxymethyl)nonanamide , analyzing its physicochemical stability, biological mechanism, and specificity profile relative to established pharmacological alternatives.

Executive Summary

N-(Hydroxymethyl)nonanamide (N-HMN) is a synthetic derivative of nonanamide (pelargonamide) characterized by the presence of a reactive N-hydroxymethyl (methylol) group. Unlike stable fatty acid amides (e.g., Nonanoylethanolamide) or vanilloids (e.g., Nonivamide) which exhibit high specificity for cannabinoid or TRP receptors, N-HMN functions primarily as a reactive electrophile and formaldehyde donor .

Its biological action is dominated by hydrolytic instability, leading to non-specific protein crosslinking and cytotoxicity. Consequently, N-HMN demonstrates low pharmacological specificity , making it unsuitable as a targeted therapeutic but potentially useful as a biocide or reactive intermediate. This guide compares N-HMN against high-specificity alternatives to inform lead optimization and assay design.

Chemical Nature & Reactivity Profile

To understand the biological action of N-HMN, one must first address its inherent instability. The N-hydroxymethyl group is a hemiaminal structure, susceptible to hydrolysis under physiological conditions (pH 7.4, 37°C).

Mechanism of Action: The Decomposition Pathway

Upon exposure to aqueous biological media, N-HMN undergoes equilibrium-driven hydrolysis:



  • Component A (Nonanamide): A weak, lipophilic agonist of TRPV1 receptors.

  • Component B (Formaldehyde): A highly reactive electrophile that crosslinks proteins and DNA via Schiff base formation.

Implication for Specificity: The observed biological effects of N-HMN are often a composite of nonanamide's weak agonism and formaldehyde's general cytotoxicity, resulting in a "dirty" pharmacological profile.

Comparative Analysis: N-HMN vs. High-Specificity Alternatives

The following table contrasts N-HMN with its stable structural analogs used in drug development.

FeatureN-(Hydroxymethyl)nonanamide Nonivamide (N-Vanillylnonanamide)Nonanoylethanolamide (NAE 9:0)
Primary Target Non-specific (Protein Alkylation)TRPV1 (Agonist)GPR119 / FAAH Substrate
Mechanism Formaldehyde release + Weak TRPV1Capsaicin-like channel activationEndocannabinoid signaling mimicry
Stability Low (Hydrolyzes in water)High (Stable amide bond)High (Stable amide bond)
Specificity Score Very Low High Moderate-High
Primary Utility Biocide / Crosslinker / IntermediateAnalgesic / Counter-irritantMetabolic Modulator / Research Tool
Alternative 1: Nonivamide (The Specific Agonist)

For researchers targeting the TRPV1 receptor (pain, thermoregulation), Nonivamide is the superior alternative. It possesses a vanillyl headgroup that fits the capsaicin-binding pocket with nanomolar affinity, lacking the hydrolytic instability of the methylol group.

Alternative 2: Nonanoylethanolamide (The Metabolic Signal)

For studies on lipid signaling (e.g., obesity, GPR119), Nonanoylethanolamide is the endogenous standard. It mimics the structure of N-HMN but replaces the unstable hydroxymethyl group with a stable hydroxyethyl group, ensuring that observed effects are receptor-mediated rather than toxicity-driven.

Visualization of Biological Action Pathways

The following diagram illustrates the divergent pathways of N-HMN (toxicity/non-specific) versus Nonivamide (specific signaling).

BiologicalAction NHMN N-(Hydroxymethyl) nonanamide Hydrolysis Hydrolysis (pH 7.4) NHMN->Hydrolysis Rapid Nonanamide Nonanamide (Pelargonamide) Hydrolysis->Nonanamide Formaldehyde Formaldehyde (HCHO) Hydrolysis->Formaldehyde TRPV1 TRPV1 Receptor (Specific Target) Nonanamide->TRPV1 Weak Agonism Cytotoxicity Protein Crosslinking (Cytotoxicity) Formaldehyde->Cytotoxicity Alkylation Nonivamide Nonivamide (Alternative) Nonivamide->TRPV1 High Affinity Binding

Caption: Comparative pathway analysis showing N-HMN's degradation into cytotoxic formaldehyde versus Nonivamide's direct receptor binding.

Experimental Protocols for Specificity Assessment

To validate the lack of specificity of N-HMN in your own lab, use the following self-validating protocols.

Protocol A: Hydrolytic Stability Assessment (NMR)

Objective: Quantify the half-life of N-HMN in physiological buffer to confirm prodrug/degradation status.

  • Preparation : Dissolve 10 mM N-(hydroxymethyl)nonanamide in DMSO-d6.

  • Initiation : Dilute 1:10 into Phosphate Buffered Saline (PBS) prepared with D2O (pH 7.4) at 37°C.

  • Acquisition : Immediately acquire 1H-NMR spectra every 5 minutes for 2 hours.

  • Analysis : Monitor the disappearance of the methylene signal (-N-CH2 -OH) at ~4.7 ppm and the appearance of the formaldehyde peak (~9.6 ppm) and amide protons.

  • Validation : If half-life (

    
    ) is < 60 minutes, the compound functions as a formaldehyde releaser in biological assays.
    
Protocol B: TRPV1 Specificity vs. Cytotoxicity

Objective: Distinguish between receptor-mediated signaling and cell death artifacts.

  • Cell Line : HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

  • Control : Parental HEK293 cells (Null vector).

  • Dosing : Treat both lines with N-HMN (0.1 - 100 µM) and Nonivamide (Positive Control).

  • Readout 1 (Calcium Flux) : Measure intracellular Ca2+ using Fluo-4 AM at 1-5 minutes.

    • Expectation: Nonivamide induces flux only in hTRPV1-HEK. N-HMN may induce weak flux or no flux.

  • Readout 2 (Viability) : Measure ATP (CellTiter-Glo) at 24 hours.

    • Expectation: N-HMN shows toxicity in both hTRPV1 and Null cells (indicating off-target formaldehyde toxicity). Nonivamide shows minimal toxicity at effective concentrations.

References

  • PubChem. (2025).[1][2] N-(Hydroxymethyl)nonanamide Compound Summary. National Library of Medicine. [Link]

  • Abraham, M. H., et al. (2014). An NMR method for the quantitative assessment of intramolecular hydrogen bonding. Journal of Organic Chemistry. [Link]

  • Urits, I., et al. (2020). An Evidence-Based Review of the Use of Capsaicin for the Treatment of Neuropathic Pain. Pain and Therapy. [Link]

  • Alhouayek, M., & Muccioli, G. G. (2014). The endocannabinoid system in inflammatory bowel diseases: from pathophysiology to therapeutic opportunity. Trends in Molecular Medicine. (Contextualizing NAEs). [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(hydroxymethyl)nonanamide

CAS: 130535-83-0 | Formula: C₁₀H₂₁NO₂ Classification: Irritant (Skin/Eye/Respiratory); Potential Sensitizer (Formaldehyde Releaser) Risk Assessment & Chemical Mechanics The "Why" Behind the Protocol As a researcher handl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 130535-83-0 | Formula: C₁₀H₂₁NO₂ Classification: Irritant (Skin/Eye/Respiratory); Potential Sensitizer (Formaldehyde Releaser)

Risk Assessment & Chemical Mechanics

The "Why" Behind the Protocol

As a researcher handling N-(hydroxymethyl)nonanamide, you are managing two distinct risk vectors: the lipophilic nature of the nonyl chain and the reactive instability of the N-hydroxymethyl group.

  • Dermal Absorption Driver: The C9 fatty chain (nonanamide backbone) grants this molecule significant lipophilicity, facilitating rapid permeation through the stratum corneum. Unlike simple inorganic irritants, this compound can penetrate the skin barrier, carrying the reactive headgroup into the dermis.

  • The "Methylol" Hazard: The N-hydroxymethyl moiety (

    
    ) is an N-methylol amide. Under acidic conditions, physiological pH, or thermal stress, these compounds are in equilibrium with the parent amide and formaldehyde .
    
    • Mechanism:[1][2][3]

      
      
      
    • Implication: While the primary hazard is irritation (H315, H319), you must treat this substance as a potential formaldehyde generator. Formaldehyde is a potent sensitizer and known carcinogen. Your PPE strategy must therefore block both solid particulates and potential gaseous decomposition products.

Personal Protective Equipment (PPE) Matrix

Core Principle: PPE selection is state-dependent. The solid waxy powder requires particulate defense, while solvated forms (often in MeOH, DCM, or DMSO) require permeation defense against the solvent which acts as a vehicle for the toxin.

PPE Selection Guide
Protection ZoneSolid State Handling (Weighing/Transfer)Solution State (Reaction/Purification)Technical Rationale
Hand Protection Nitrile (Single layer, ≥ 5 mil)Nitrile (Double gloved) or Silver Shield (Laminate)Single nitrile suffices for solids. In solution, the solvent (e.g., DCM) dictates breakthrough time. Laminate gloves are required if using halogenated solvents.
Respiratory N95 / P100 Mask (if outside hood)Fume Hood (Mandatory)N-methylol compounds can sublime or release formaldehyde vapors upon heating. A fume hood is the primary engineering control.
Eye/Face Safety Glasses with side shieldsChemical Splash Goggles + Face ShieldAmide solutions can cause severe corneal damage. Goggles prevent splash entry; face shields protect against reaction runaways.
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek/Rubber)Standard coats are permeable to organic solvents. An apron prevents "soak-through" to skin during spills.
Operational Workflow: The "Safe Handling Lifecycle"

This workflow integrates engineering controls with procedural discipline to minimize exposure.

SafeHandling Start START: Chemical Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Waxy Powder) CheckState->Solid Solution Solvated / Reaction CheckState->Solution Weighing Weighing Station: Static-Free Spatula Analytical Balance Solid->Weighing DustControl CRITICAL: Minimize Dust (Use Weighing Boat, not Paper) Weighing->DustControl DustControl->Solution Dissolution Hood Fume Hood Operation: Sash < 18 inches Face Velocity > 100 fpm Solution->Hood TempControl Temp Control: Avoid T > 60°C (Prevents CH2O release) Hood->TempControl Waste Disposal: Segregated Solid/Liquid Waste Label: 'Amide/Formaldehyde Risk' TempControl->Waste

Figure 1: Decision logic for handling N-(hydroxymethyl)nonanamide based on physical state and thermal risks.

Key Procedural Steps

A. Weighing & Transfer (Solid Phase)

  • Static Control: Fatty amides are often waxy and static-prone. Use an anti-static gun or a polonium strip near the balance to prevent powder scattering.

  • Containment: Never weigh directly onto balance paper. Use a tared glass vial or plastic weighing boat. This prevents residual dust from contaminating the balance area.

  • Solvent Addition: Add solvent to the solid inside the fume hood, never on the open bench. This ensures any immediate exotherm or vapor release is contained.

B. Reaction Setup (Solution Phase)

  • Temperature Limits: Avoid heating N-(hydroxymethyl)nonanamide above 60°C unless necessary. High temperatures accelerate the reverse reaction, releasing formaldehyde gas.

  • Acid Sensitivity: If using acid catalysts (e.g., p-TsOH), assume immediate generation of electrophilic iminium ions. These are highly reactive skin sensitizers. Double-gloving is mandatory during this step.

  • Quenching: When quenching reactions, ensure pH is neutralized slowly to prevent rapid decomposition of unreacted starting material.

Emergency Response & Disposal

Decontamination Protocol (Self-Validating System)

  • Skin Contact:

    • Blot, Don't Rub: If solution splashes, blot with a dry absorbent pad first. Rubbing drives the lipophilic amide deeper into the pores.

    • Wash: Use soap and copious water for 15 minutes.[4] Do not use alcohol or organic solvents, as these increase skin permeability to the toxin.

    • Indicator Check: If available, use a formaldehyde wipe test on the affected area (post-wash) to confirm no decomposition products remain.

Disposal Strategy

  • Waste Stream: Segregate as "Organic Waste - Toxic."

  • Labeling: Explicitly mark the tag with "Contains N-methylol amide - Potential Formaldehyde Releaser." This alerts waste management personnel to avoid mixing with strong oxidizers or acids.

  • Glassware: Rinse glassware with a dilute ammonia solution or 5% sodium bicarbonate before standard washing. This neutralizes potential formaldehyde residues by converting them to hexamine (in case of ammonia) or preventing acid hydrolysis.

References
  • PubChem. (2025).[5][6] N-(Hydroxymethyl)nonanamide - Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

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